molecular formula C47H75F3N10O15 B15602575 OVA Peptide(257-264) TFA

OVA Peptide(257-264) TFA

Numéro de catalogue: B15602575
Poids moléculaire: 1077.2 g/mol
Clé InChI: BRUCWCULSHVYBQ-VPZPQSBKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

OVA Peptide(257-264) TFA is a useful research compound. Its molecular formula is C47H75F3N10O15 and its molecular weight is 1077.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUCWCULSHVYBQ-VPZPQSBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75F3N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

OVA Peptide (257-264) TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of OVA Peptide (257-264) TFA, a critical tool for researchers, scientists, and drug development professionals in the field of immunology. This document outlines the peptide's core properties, its central role in the immune system, and detailed protocols for its application in experimental settings.

Core Properties and Specifications

OVA Peptide (257-264), commonly known by its single-letter amino acid sequence SIINFEKL, is a synthetic octapeptide. It is a well-characterized, immunodominant epitope derived from chicken ovalbumin protein.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion resulting from the purification process using High-Performance Liquid Chromatography (HPLC).[3] The TFA salt generally enhances the solubility of the peptide in aqueous solutions.[3] While residual TFA levels are not a concern for most standard in vitro assays, their presence should be noted for highly sensitive cellular or biochemical studies.[3]

This peptide is a class I (Kb)-restricted peptide epitope of ovalbumin, meaning it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[4][5][6][7][8][9][10][11] This interaction is fundamental for the activation of CD8+ cytotoxic T lymphocytes (CTLs), making SIINFEKL a cornerstone for studying antigen presentation, T-cell activation, and the efficacy of immunotherapies.[1][5][9]

PropertySpecificationSource(s)
Sequence SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu)[1][2][9]
Molecular Formula C45H74N10O13[3][9][12]
Molecular Weight ~963.14 g/mol (free base)[3][9][12][13]
Purity Typically ≥95% or ≥97% (HPLC)[9][13][14]
Appearance White to off-white lyophilized powder[14]
Solubility Soluble in water (>1 mg/mL)[9][14]
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. Avoid multiple freeze-thaw cycles.[4][6][10]
Counter-ion Trifluoroacetate (TFA)[3][13]

Mechanism of Action: MHC Class I Presentation

The presentation of OVA Peptide (257-264) on MHC class I molecules is a pivotal process in the adaptive immune response, leading to the recognition and elimination of cells perceived as foreign or cancerous.

MHC_Class_I_Pathway cluster_antigen_processing Antigen Processing cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Ovalbumin Ovalbumin Protein Proteasome Proteasome Ovalbumin->Proteasome Ubiquitination & Degradation Peptides Peptide Fragments (including SIINFEKL) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport into ER MHC_I MHC Class I (H-2Kb) Peptide_Loading_Complex Peptide-Loading Complex TAP->Peptide_Loading_Complex MHC_I->Peptide_Loading_Complex Loaded_MHC SIINFEKL-MHC I Complex Peptide_Loading_Complex->Loaded_MHC Peptide Loading APC Antigen-Presenting Cell (APC) Loaded_MHC->APC Transport to Cell Surface TCR T-Cell Receptor (TCR) on CD8+ T-Cell APC->TCR Antigen Presentation & T-Cell Activation

MHC Class I presentation pathway for OVA Peptide (257-264).

As illustrated, intracellular ovalbumin is processed by the proteasome into smaller peptide fragments, including SIINFEKL. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[6][15] Inside the ER, SIINFEKL is loaded onto the H-2Kb MHC class I molecule. This stable peptide-MHC complex is then transported to the surface of the antigen-presenting cell (APC) where it can be recognized by the T-cell receptor on a specific CD8+ T-cell, triggering an immune response.[16]

Experimental Protocols & Applications

OVA Peptide (257-264) is a versatile tool used in a variety of immunological assays. Its primary applications include cancer immunotherapy research, vaccine development, and studies of autoimmune diseases.[1]

In Vitro T-Cell Activation Assay

This protocol outlines a general method for stimulating splenocytes or purified CD8+ T-cells in vitro.

Objective: To measure the activation of OVA-specific T-cells (e.g., from OT-I transgenic mice) in response to peptide stimulation.

Methodology:

  • Cell Preparation: Isolate splenocytes from an immunized mouse or an OT-I transgenic mouse. If desired, purify CD8+ T-cells using magnetic bead separation.

  • Peptide Pulsing (for APCs): If using splenocytes, or co-culturing with APCs, incubate the APCs with varying concentrations of OVA Peptide (257-264) TFA (e.g., 0.1 ng/mL to 10 µg/mL) for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.

  • Co-culture: Add the responder T-cells to the peptide-pulsed APCs or directly to wells containing the peptide if using purified T-cells with artificial APCs.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis: Assess T-cell activation through various methods:

    • Cytokine Production: Measure the concentration of cytokines like IFN-γ or TNF-α in the supernatant using ELISA or a multiplex bead array.[13]

    • Intracellular Cytokine Staining (ICS): Use flow cytometry to detect intracellular cytokine expression within the CD8+ T-cell population.[2][17]

    • Proliferation: Measure T-cell proliferation using assays such as CFSE dilution or BrdU incorporation.

    • Cytotoxicity Assay: Evaluate the ability of the activated T-cells to lyse target cells pulsed with the SIINFEKL peptide.[2]

General Experimental Workflow

The use of OVA Peptide (257-264) typically follows a structured workflow, from hypothesis to data analysis.

Experimental_Workflow A Hypothesis Formulation (e.g., Vaccine Efficacy) B Experimental Design (In Vivo / In Vitro) A->B C Peptide Preparation (Reconstitution & Dilution) B->C D In Vivo Model (e.g., Mouse Immunization) C->D E In Vitro Assay (e.g., T-Cell Stimulation) C->E F Sample Collection (Splenocytes, Serum, etc.) D->F E->F Cell Lysates/ Supernatants G Data Acquisition (Flow Cytometry, ELISA, etc.) F->G H Data Analysis & Interpretation G->H

Generalized experimental workflow using OVA Peptide (257-264).

This workflow highlights the central role of the peptide in both in vivo and in vitro arms of an immunological study. It is used to sensitize the immune system in animal models and as a critical reagent for ex vivo analysis of the resulting antigen-specific immune response.[8][14]

Conclusion

OVA Peptide (257-264) TFA is an indispensable reagent in immunology. Its well-defined characteristics and strong immunogenicity provide a robust system for investigating the complexities of T-cell-mediated immunity. This guide serves as a foundational resource for the effective application of this peptide in research and development.

References

The Immunological Workhorse: A Technical Guide to the Mechanism of Action of SIINFEKL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern immunology, few tools are as foundational and widely utilized as the SIINFEKL peptide. Derived from chicken ovalbumin (OVA), this octameric peptide (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu), corresponding to amino acids 257-264, has become the quintessential model antigen for studying the intricacies of the cellular immune response.[1][2] Its high affinity for the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb, and its potent ability to elicit a robust and specific CD8+ cytotoxic T lymphocyte (CTL) response have cemented its status as an indispensable tool in vaccine development, cancer immunotherapy, and fundamental immunological research.[1][2] This guide provides an in-depth examination of the core mechanism of action of SIINFEKL, from its generation within the cell to the orchestration of a targeted cytotoxic assault, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Protein to Effector Function

The journey of SIINFEKL from a component of a foreign protein to the trigger of a specific T cell response is a multi-step process that highlights the core principles of cellular immunity.

Antigen Processing and Presentation

The process begins when a cell, typically an antigen-presenting cell (APC) like a dendritic cell, takes up the full-length ovalbumin protein. For the SIINFEKL epitope to be presented to CD8+ T cells, it must be processed through the endogenous MHC class I pathway.

  • Proteasomal Degradation: Cytosolic ovalbumin is targeted by the ubiquitin-proteasome system. The proteasome, a multi-catalytic protease complex, degrades the protein into smaller peptide fragments.[3] This cleavage event is crucial and is thought to define the correct C-terminus of the SIINFEKL epitope.[3]

  • TAP-Mediated Transport: The resulting peptides, including SIINFEKL precursors, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4]

  • Peptide Loading and Trimming: Inside the ER, the peptide fragments are available to bind to newly synthesized, unstable MHC class I heavy chains associated with β2-microglobulin. Peptides that are longer than the optimal 8-10 amino acids can be trimmed at their N-terminus by the ER aminopeptidase (B13392206) (ERAP).

  • MHC-I Complex Stabilization and Transport: The binding of a high-affinity peptide like SIINFEKL stabilizes the H-2Kb molecule. This stable peptide-MHC-I (pMHC-I) complex is then transported through the Golgi apparatus to the cell surface, where it is displayed for surveillance by CD8+ T cells.

AntigenProcessing cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface OVA Ovalbumin Protein Ub_OVA Ubiquitinated Ovalbumin OVA->Ub_OVA Ubiquitination Proteasome Proteasome Ub_OVA->Proteasome Degradation Peptides Peptide Fragments (incl. SIINFEKL precursors) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptides_ER Peptides in ER TAP->Peptides_ER MHC_I Empty H-2Kb/β2m pMHC_I SIINFEKL/H-2Kb Complex Presented_pMHC Presented SIINFEKL/H-2Kb pMHC_I->Presented_pMHC Transport via Golgi ERAP ERAP ERAP->pMHC_I Loading Peptides_ER->ERAP N-terminal trimming

Figure 1: Antigen processing and presentation pathway for the SIINFEKL peptide.

T Cell Recognition and Activation

The presentation of the SIINFEKL/H-2Kb complex on the surface of an APC is the critical event for initiating the adaptive immune response. This is mediated by CD8+ T cells expressing a specific T Cell Receptor (TCR), famously the OT-I TCR in mouse models, which recognizes this specific pMHC-I complex.[5]

  • TCR Engagement: The OT-I TCR on a naive CD8+ T cell physically binds to the SIINFEKL/H-2Kb complex. This interaction is stabilized by the CD8 co-receptor, which binds to a non-polymorphic region of the MHC class I molecule.

  • Initiation of Signal Transduction: This binding event brings the TCR complex, the CD8 co-receptor, and associated signaling molecules into close proximity, initiating a phosphorylation cascade that leads to T cell activation.

Downstream Signaling Cascade

Upon TCR engagement, a series of intracellular signaling events culminates in the activation of transcription factors that drive the T cell's effector program.

  • Lck Activation: The Src-family kinase Lck , associated with the cytoplasmic tail of the CD8 co-receptor, becomes activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex.

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[1][6] Once recruited, ZAP-70 is itself phosphorylated and activated by Lck.[1][6]

  • LAT Signalosome Formation: Activated ZAP-70 then phosphorylates key downstream adapter proteins, most notably the Linker for Activation of T cells (LAT) .[1][7][8] Phosphorylated LAT acts as a scaffold, recruiting a host of other signaling molecules to form the "LAT signalosome."[1][8] This complex includes PLC-γ1 (Phospholipase C-gamma 1), Grb2, and SLP-76.

  • Activation of Effector Pathways: The assembly of the LAT signalosome triggers multiple downstream pathways:

    • Calcium Flux: PLC-γ1 activation leads to the generation of IP3, which induces the release of calcium from intracellular stores, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

    • RAS/MAPK Pathway: The recruitment of Grb2 activates the Ras-MAPK pathway, leading to the activation of the transcription factor AP-1.

    • NF-κB Pathway: Other signaling arms lead to the activation of NF-κB.

TCellActivation

Figure 2: CD8+ T cell activation signaling cascade initiated by SIINFEKL-H-2Kb.

T Cell Effector Functions

The activation of these transcription factors drives the differentiation of the naive CD8+ T cell into a cytotoxic T lymphocyte (CTL) capable of executing its effector functions:

  • Cytokine Production: CTLs rapidly produce and secrete pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which have potent antiviral and anti-tumor effects.

  • Proliferation: A massive clonal expansion occurs, generating a large population of SIINFEKL-specific CTLs to combat the source of the antigen.

  • Cytotoxicity: Fully differentiated CTLs are able to directly kill target cells presenting the SIINFEKL/H-2Kb complex. This is primarily achieved through the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell.

Quantitative Data Summary

The SIINFEKL/OT-I model system is exceptionally well-characterized, allowing for precise quantification of the immune response at various stages.

ParameterMethodTypical ValuesReferences
MHC-I Binding Affinity Fluorescence Polarization / Peptide Exchange AssaysKd ≈ 10 nM for H-2Kb[4]
T Cell Activation (EC50) Intracellular Cytokine Staining (IFN-γ)10 pM - 10 nM (Varies by assay conditions)[9]
IFN-γ Production (ICS) Flow Cytometry2% - 8% of CD8+ T cells in lymphoid tissue/lung post-immunization[1][6]
IFN-γ Production (ELISpot) ELISpot Assay50 - 800 Spot Forming Units (SFU) per 106 splenocytes[10][11]
In Vitro Cytotoxicity Chromium-51 Release or Flow-based Assays>70% specific lysis at 8:1 E:T ratio (16h)[5]

Key Experimental Protocols

The following are condensed methodologies for key experiments used to study the effects of SIINFEKL.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol allows for the quantification of peptide-specific cytokine-producing T cells by flow cytometry.

Methodology:

  • Cell Stimulation: Co-culture splenocytes (2 x 106 cells/well) from an OVA-immunized mouse with 1-10 µg/mL SIINFEKL peptide for 6 hours at 37°C. For the final 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Surface Staining: Wash cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash cells to remove unbound antibodies. Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Wash and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer. Analyze the data by gating on the CD8+ lymphocyte population and quantifying the percentage of cells that are positive for IFN-γ.

ICS_Workflow

Figure 3: Experimental workflow for Intracellular Cytokine Staining (ICS).

IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to enumerate the frequency of cytokine-secreting cells.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile cell culture medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating: Add splenocytes from an immunized mouse to the wells (typically 1-3 x 105 cells/well) along with SIINFEKL peptide (1-10 µg/mL). Include negative (no peptide) and positive (mitogen) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. Do not disturb the plate during this time.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase - ALP). Incubate for 1 hour.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted. Stop the reaction by washing with tap water once spots are clearly visible.

  • Analysis: Air dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.[7][11][12]

In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

This assay measures the ability of effector CTLs to kill peptide-pulsed target cells.

Methodology:

  • Effector Cell Preparation: Generate SIINFEKL-specific CTLs, for example, by stimulating OT-I splenocytes with SIINFEKL peptide in the presence of IL-2 for several days.

  • Target Cell Preparation: Use a suitable target cell line (e.g., EL4 lymphoma cells, which are H-2Kb positive). Divide the target cells into two populations.

    • Pulsed Targets: Label with a low concentration of a tracking dye (e.g., CFSElow) and pulse with 1-10 µg/mL SIINFEKL peptide for 1-2 hours at 37°C.

    • Unpulsed Controls: Label with a high concentration of the tracking dye (CFSEhigh) but do not pulse with peptide.

  • Co-culture: Wash both target cell populations and mix them at a 1:1 ratio. Add the effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1). Incubate the co-culture for 4-16 hours at 37°C.

  • Viability Staining: At the end of the incubation, add a viability dye (e.g., Propidium Iodide or DAPI) that can distinguish live from dead cells.

  • Acquisition and Analysis: Analyze the samples by flow cytometry. The percentage of specific lysis is calculated by comparing the ratio of live CFSElow (pulsed) to CFSEhigh (unpulsed) cells in the presence of effectors to the ratio in wells with no effectors.

    • Formula: % Specific Lysis = (1 - [Ratio in experimental well / Ratio in control well]) * 100.[13]

Conclusion

The SIINFEKL peptide is more than just a sequence of amino acids; it is a key that has unlocked a profound understanding of CD8+ T cell biology. Its well-defined interaction with the H-2Kb molecule and the OT-I TCR provides a uniquely tractable system for dissecting the complex orchestration of antigen processing, T cell activation, and effector function. The robust and quantifiable nature of the SIINFEKL-induced immune response ensures its continued prominence as a critical tool for researchers and developers in the ongoing quest to harness the power of the immune system against disease.

References

An In-depth Technical Guide to OVA Peptide (257-264) TFA for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the OVA peptide (257-264), commonly known as SIINFEKL, complexed with Trifluoroacetic acid (TFA). It is a critical tool in immunology, serving as a model antigen for studying CD8+ T cell responses. This document details its biochemical properties, its role in antigen presentation, and provides standardized protocols for its use in key immunological assays.

Core Concepts: The SIINFEKL Epitope

The ovalbumin peptide 257-264 (SIINFEKL) is an immunodominant epitope derived from chicken ovalbumin protein.[1][2] Its significance in immunology stems from its high-affinity binding to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I in C57BL/6 mice.[1][2][3] This interaction is fundamental to the activation of CD8+ cytotoxic T lymphocytes (CTLs), making SIINFEKL an invaluable reagent for studying antigen presentation, T cell activation, and the efficacy of vaccines and cancer immunotherapies.[2]

The peptide is synthetically produced and is typically supplied as a TFA salt, a byproduct of the peptide synthesis and purification process.[4][5] While generally considered safe for in vivo use in preclinical models, it is important to be aware of the potential for TFA to influence experimental outcomes.[4][5]

Biochemical and Physical Properties

A summary of the key quantitative data for OVA peptide (257-264) TFA is presented below. These values are essential for accurate experimental design and data interpretation.

PropertyValueSource
Sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL)[1][2][6]
Molecular Formula C45H74N10O13[6]
Molecular Weight 963.15 g/mol [6]
Purity (typical) >95% (HPLC)[1]
MHC Class I Binding H-2Kb[1][2][3][7]
Binding Affinity to H-2Kb High[1]
Appearance White lyophilized powder[1]
Storage -20°C (long-term)[6]

The Role of the TFA Counter-ion

Trifluoroacetic acid (TFA) is commonly used in the final cleavage and purification steps of solid-phase peptide synthesis. As a result, synthetic peptides are often isolated as TFA salts. While TFA is a powerful tool for peptide chemists, residual TFA in a peptide preparation can have unintended biological effects. It has been reported that TFA can influence cell proliferation and may even elicit immune responses in some contexts.[4][5] For highly sensitive in vivo studies or for therapeutic development, it may be advisable to perform a salt exchange to a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride.[4][5] However, for most routine immunological research applications, the low levels of TFA present in high-purity peptide preparations are generally considered to have a negligible impact.

Antigen Presentation and T Cell Activation Pathway

The presentation of the SIINFEKL peptide by an antigen-presenting cell (APC) to a CD8+ T cell is a cornerstone of adaptive immunity. The following diagram illustrates this critical signaling pathway.

antigen_presentation cluster_APC Antigen Presenting Cell (APC) cluster_T_cell CD8+ T Cell MHC_I MHC Class I (H-2Kb) TCR T Cell Receptor (TCR) MHC_I->TCR Recognition CD8 CD8 Co-receptor MHC_I->CD8 SIINFEKL SIINFEKL Peptide TAP TAP Transporter SIINFEKL->TAP Transport to ER TAP->MHC_I Peptide Loading Proteasome Proteasome Proteasome->SIINFEKL Epitope Generation OVA_protein Ovalbumin (protein) OVA_protein->Proteasome Degradation Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD8->Activation

Caption: MHC Class I presentation of SIINFEKL peptide to a CD8+ T cell.

Experimental Protocols

Detailed methodologies for key experiments utilizing OVA peptide (257-264) are provided below.

In Vitro T Cell Stimulation Assay

This protocol describes the stimulation of OT-I CD8+ T cells, which are transgenic for a T cell receptor that specifically recognizes SIINFEKL presented by H-2Kb.

Objective: To assess the activation and proliferation of antigen-specific CD8+ T cells in vitro.

Materials:

  • OVA peptide (257-264) TFA

  • Splenocytes from OT-I transgenic mice

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from C57BL/6 mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

  • Flow cytometer

Procedure:

  • Prepare OT-I T cells: Isolate splenocytes from an OT-I mouse. For proliferation analysis, label the cells with CFSE according to the manufacturer's protocol.

  • Prepare APCs: Isolate splenocytes from a C57BL/6 mouse and irradiate them (e.g., 3000 rads) to prevent their proliferation.

  • Peptide Pulsing of APCs: Resuspend the irradiated APCs in complete RPMI-1640 at a concentration of 1 x 10^7 cells/mL. Add OVA peptide (257-264) to a final concentration of 1 µg/mL.[8] Incubate for 1-2 hours at 37°C. Wash the cells twice with complete RPMI-1640 to remove excess peptide.

  • Co-culture: In a 96-well round-bottom plate, co-culture 2 x 10^5 CFSE-labeled OT-I splenocytes with 2 x 10^5 peptide-pulsed APCs.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and other activation markers (e.g., CD25, CD69). Analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.

in_vitro_stimulation start Start isolate_oti Isolate & CFSE-label OT-I Splenocytes start->isolate_oti isolate_apc Isolate & Irradiate C57BL/6 Splenocytes (APCs) start->isolate_apc coculture Co-culture OT-I cells and pulsed APCs isolate_oti->coculture pulse_apc Pulse APCs with SIINFEKL Peptide (1 µg/mL) isolate_apc->pulse_apc pulse_apc->coculture incubate Incubate for 3-5 days coculture->incubate stain Stain with anti-CD8 and activation markers incubate->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Workflow for in vitro stimulation of OT-I T cells.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells pulsed with the SIINFEKL peptide.

Objective: To quantify antigen-specific cytotoxic T lymphocyte (CTL) activity in vivo.

Materials:

  • Immunized and control C57BL/6 mice

  • Splenocytes from naive C57BL/6 mice

  • OVA peptide (257-264) TFA

  • CFSE (high and low concentrations)

  • Flow cytometer

Procedure:

  • Immunization: Immunize C57BL/6 mice with an OVA-expressing vaccine or other relevant stimulus. Wait for an appropriate time for the immune response to develop (e.g., 7 days).

  • Prepare Target Cells: Isolate splenocytes from a naive C57BL/6 mouse.

  • Peptide Pulsing and Labeling:

    • Target population: Resuspend half of the splenocytes at 1 x 10^7 cells/mL in serum-free medium and pulse with 1 µg/mL OVA peptide (257-264) for 1 hour at 37°C. Label these cells with a high concentration of CFSE (e.g., 5 µM).

    • Control population: Resuspend the other half of the splenocytes at 1 x 10^7 cells/mL in serum-free medium without peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Injection: Mix the target and control populations at a 1:1 ratio. Inject approximately 2 x 10^7 total cells intravenously into both immunized and control mice.

  • Analysis: After 18-24 hours, harvest the spleens from the recipient mice. Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.

  • Calculation: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

in_vivo_cytotoxicity start Start immunize Immunize Mice start->immunize prepare_targets Isolate Naive Splenocytes start->prepare_targets mix_inject Mix 1:1 and Inject into Immunized & Control Mice immunize->mix_inject pulse_targets Pulse with SIINFEKL & Label with CFSE-high prepare_targets->pulse_targets prepare_controls Label with CFSE-low (no peptide) prepare_targets->prepare_controls pulse_targets->mix_inject prepare_controls->mix_inject harvest Harvest Spleens after 18-24h mix_inject->harvest analyze Analyze by Flow Cytometry (CFSE-high/CFSE-low ratio) harvest->analyze calculate Calculate % Specific Lysis analyze->calculate end End calculate->end

Caption: Workflow for in vivo cytotoxicity assay.

IFN-γ ELISPOT Assay

This assay quantifies the number of IFN-γ-secreting cells in response to stimulation with the SIINFEKL peptide.

Objective: To measure the frequency of antigen-specific, IFN-γ-producing T cells.

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Anti-mouse IFN-γ capture and detection antibodies

  • Streptavidin-HRP or -AP conjugate

  • Substrate for HRP (e.g., AEC) or AP (e.g., BCIP/NBT)

  • Splenocytes from immunized and control mice

  • OVA peptide (257-264) TFA

  • ELISPOT reader

Procedure:

  • Plate Coating: Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Add 2-5 x 10^5 cells per well.

  • Stimulation: Add OVA peptide (257-264) to the appropriate wells at a final concentration of 1-10 µg/mL.[9] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate. Allow spots to develop.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an ELISPOT reader.

elispot_assay start Start coat_plate Coat ELISPOT Plate with Capture Antibody start->coat_plate block_plate Wash and Block Plate coat_plate->block_plate plate_cells Plate Splenocytes from Immunized & Control Mice block_plate->plate_cells stimulate_cells Add SIINFEKL Peptide (1-10 µg/mL) plate_cells->stimulate_cells incubate_cells Incubate 18-24h stimulate_cells->incubate_cells add_detection_ab Wash, Add Detection Antibody incubate_cells->add_detection_ab add_conjugate Wash, Add Streptavidin-Enzyme add_detection_ab->add_conjugate add_substrate Wash, Add Substrate add_conjugate->add_substrate read_plate Stop Reaction, Dry, and Count Spots add_substrate->read_plate end End read_plate->end

Caption: Workflow for IFN-γ ELISPOT assay.

Conclusion

The OVA peptide (257-264) TFA is an indispensable tool for immunological research, providing a robust and reproducible system for studying CD8+ T cell biology. Its well-characterized interaction with the H-2Kb molecule allows for precise investigation of antigen presentation, T cell activation, and effector functions. By understanding its properties and utilizing standardized protocols, researchers can effectively leverage this peptide to advance our knowledge of adaptive immunity and to develop novel immunotherapies.

References

An In-depth Technical Guide to the MHC Class I Presentation of Ovalbumin Peptide (257-264)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presentation of the ovalbumin (OVA) peptide 257-264, known by its single-letter amino acid sequence SIINFEKL, on the Major Histocompatibility Complex (MHC) class I molecule H-2Kb is a cornerstone model in immunology.[1][2] Its high binding affinity and the availability of specific reagents have made it an invaluable tool for dissecting the mechanisms of antigen processing and presentation, evaluating vaccine efficacy, and developing immunotherapies.[3] This guide provides a comprehensive overview of the core cellular and molecular processes, quantitative data, and key experimental protocols associated with this critical model antigen.

I. The Canonical MHC Class I Presentation Pathway for OVA(257-264)

The journey of the SIINFEKL peptide from a full-length ovalbumin protein to its presentation on the cell surface is a multi-step process primarily occurring through the cytosolic or "classical" pathway. This process ensures that endogenous antigens, such as viral proteins or mutated self-proteins, are displayed for surveillance by CD8+ T cells.

  • Proteasomal Degradation: Cytosolic ovalbumin is first targeted for degradation by the proteasome, a large multi-catalytic protease complex.[4] The proteasome cleaves the protein into smaller peptide fragments.[4] Studies using proteasome inhibitors like lactacystin (B1674225) or MG132 have demonstrated that this step is crucial for generating the correct C-terminus of the SIINFEKL peptide.[5][6] While the proteasome can generate the exact 8-mer peptide, it more commonly produces N-terminally extended precursors.[5]

  • TAP Translocation: The resulting peptide fragments, typically 8-16 amino acids long, are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[7][8] The TAP transporter is a heterodimeric protein complex that forms a channel through the ER membrane.[8] The presentation of SIINFEKL from full-length ovalbumin is largely dependent on a functional TAP transporter.[1] However, under certain conditions, such as when the peptide is part of a bacterial fusion protein, a degree of TAP-independent presentation can occur.[1][9]

  • Peptide Editing in the ER: Within the ER, peptides associate with the Peptide Loading Complex (PLC), which includes TAP, tapasin, calreticulin, ERp57, and the nascent MHC class I heavy chain associated with β2-microglobulin (β2m).[8] If the transported peptide is an N-terminally extended precursor of SIINFEKL (e.g., LEQLE-SIINFEKL), it undergoes trimming by the ER aminopeptidase (B13392206) 1 (ERAP1).[10][11] ERAP1 acts as a "molecular ruler," preferentially trimming longer peptides down to the optimal 8-10 residue length for MHC class I binding, while sparing the mature 8-mer SIINFEKL epitope.[10][12] The loss of ERAP1 can markedly reduce the presentation of SIINFEKL from such precursors.[10]

  • MHC Class I Loading and Transport: Once the mature SIINFEKL peptide is generated, it binds to the peptide-binding groove of the H-2Kb molecule. This binding stabilizes the MHC class I complex, which is then released from the PLC and transported through the Golgi apparatus to the cell surface.

  • T-Cell Recognition: On the cell surface, the H-2Kb-SIINFEKL complex is displayed for surveillance by CD8+ T cells expressing a complementary T-cell receptor (TCR), such as the well-characterized OT-I TCR.[11] Recognition of this complex triggers the activation of the T cell, leading to an immune response.

Visualizations

MHC_Class_I_Pathway cluster_surface Cell Surface pMHC_surface Presented H-2Kb-SIINFEKL T_Cell CD8+ T Cell (OT-I) pMHC_surface->T_Cell TCR Recognition Peptides Peptides TAP TAP Peptides->TAP Translocation pMHC pMHC pMHC->pMHC_surface Transport via Golgi

II. Quantitative Data Summary

The efficiency of SIINFEKL presentation is underpinned by favorable quantitative parameters at multiple stages of the pathway.

ParameterMolecule/ComplexValueSignificance
Binding Affinity (KD) SIINFEKL to H-2Kb~3-10 nM[3][13]High affinity leads to stable pMHC complexes on the cell surface, enhancing T-cell recognition.
Association Rate (kon) SIINFEKL to H-2Kb1.63 x 107 M-1h-1[13]Rapid binding of the peptide to available MHC class I molecules in the ER.
Dissociation Rate (koff) SIINFEKL from H-2Kb0.0495 h-1[13]Slow dissociation contributes to a long half-life of the complex on the cell surface.
ERAP1 Substrate Preference N-extended precursorsPrefers peptides 9-16 residues long[12]Efficiently processes common TAP transport products while sparing the final 8-mer epitope.[12]
III. Key Experimental Protocols

Several well-established assays are used to quantify and analyze the presentation of the SIINFEKL peptide.

This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.

  • Principle: RMA-S cells are a mutant cell line that lacks a functional TAP transporter, leading to low levels of unstable, "empty" H-2Kb molecules on their surface.[14] When incubated with a peptide that can bind H-2Kb, these molecules are stabilized, and their surface expression increases, which can be measured by flow cytometry.[14]

  • Methodology:

    • Cell Culture: Culture RMA-S cells. To increase the expression of empty surface MHC-I, incubate the cells at a reduced temperature (e.g., 26°C) overnight.[14][15]

    • Peptide Pulsing: Wash the cells and resuspend them in a serum-free medium. Add serial dilutions of the SIINFEKL peptide (and control peptides) to the cells.[14][16]

    • Incubation: Incubate the cells with the peptide for several hours (e.g., 1 hour at room temperature followed by 3 hours at 37°C) to allow for peptide binding and stabilization of MHC-I.[15][16]

    • Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled antibody specific for folded, peptide-bound H-2Kb (e.g., clone Y-3 or B22.249).[14]

    • Analysis: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) correlates with the amount of stabilized H-2Kb on the cell surface, and thus with the binding affinity of the peptide.[14]

This assay measures the functional outcome of antigen presentation: the activation of antigen-specific T cells.

  • Principle: Antigen-presenting cells (APCs) are loaded with OVA protein or SIINFEKL peptide and co-cultured with CD8+ T cells from an OT-I transgenic mouse. These T cells express a TCR specific for the H-2Kb-SIINFEKL complex.[17] T-cell activation can be measured by cytokine production (e.g., IFN-γ, IL-2) or proliferation.[17]

  • Methodology (ELISpot for IFN-γ):

    • Plate Coating: Coat an ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions.

    • APC Preparation: Prepare APCs (e.g., bone marrow-derived dendritic cells or splenocytes). Load them with the antigen by incubating them with either whole ovalbumin protein (to measure processing and presentation) or synthetic SIINFEKL peptide (as a positive control).

    • T-Cell Isolation: Isolate CD8+ T cells from the spleen and/or lymph nodes of an OT-I mouse.[17]

    • Co-culture: Add the prepared APCs and isolated OT-I T cells to the coated ELISpot plate.[18]

    • Incubation: Incubate the co-culture for 18-24 hours at 37°C. During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the plate.

    • Development: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). Add a substrate that forms an insoluble colored precipitate.

    • Analysis: Count the resulting spots, where each spot represents a single IFN-γ-secreting T cell.

This assay directly assesses whether the proteasome can generate the SIINFEKL epitope from a larger protein.

  • Principle: Purified ovalbumin is incubated with purified 20S or 26S proteasomes in vitro. The resulting peptide fragments are then analyzed to identify the presence of SIINFEKL or its precursors.

  • Methodology:

    • Reaction Setup: Combine purified ovalbumin with purified proteasomes in a digestion buffer.

    • Incubation: Incubate the reaction at 37°C for various time points.

    • Sample Analysis: Stop the reaction and analyze the resulting peptide mixture. This is typically done using High-Performance Liquid Chromatography (HPLC) followed by mass spectrometry (MS/MS) to identify and sequence the generated peptides.[19]

    • Epitope Detection: Compare the masses and fragmentation patterns of the generated peptides to a synthetic SIINFEKL standard to confirm its production.

T_Cell_Assay_Workflow cluster_preparation 1. Preparation cluster_stimulation 2. Stimulation cluster_detection 3. Detection & Analysis APC_Prep Prepare APCs (e.g., Dendritic Cells) Antigen_Load Load APCs with OVA Protein or SIINFEKL Peptide APC_Prep->Antigen_Load TCell_Prep Isolate OT-I CD8+ T Cells CoCulture Co-culture APCs and OT-I T Cells on ELISpot Plate (18-24h) TCell_Prep->CoCulture Plate_Prep Coat ELISpot Plate (Anti-IFN-γ Ab) Plate_Prep->CoCulture Antigen_Load->CoCulture Develop Wash & Develop Plate: 1. Detection Ab 2. Enzyme Conjugate 3. Substrate CoCulture->Develop Analyze Count IFN-γ Spots Develop->Analyze

This guide provides a foundational understanding of the MHC class I presentation of the OVA(257-264) peptide. The robustness of this model system, supported by the detailed protocols and quantitative data presented, ensures its continued relevance in advancing the fields of immunology and drug development.

References

The Role of SIINFEKL Peptide in T Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunological research, the octapeptide SIINFEKL stands as a cornerstone for studying the intricacies of CD8+ T cell activation. Derived from chicken ovalbumin (amino acids 257-264), this peptide has become an indispensable tool due to its high affinity for the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb, and its potent ability to elicit a robust and specific response from cognate T cells.[1][2][3] This technical guide provides an in-depth exploration of the function of SIINFEKL in T cell activation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Concepts: Antigen Processing and Presentation

The journey of SIINFEKL-mediated T cell activation begins with its processing and presentation by Antigen Presenting Cells (APCs). When ovalbumin is introduced into a system, it can be taken up by APCs, such as dendritic cells.[3]

Cytosolic Pathway (Endogenous Antigen): If ovalbumin is expressed endogenously within the APC (e.g., through genetic modification or viral infection), it is degraded by the proteasome in the cytoplasm. The resulting peptide fragments, including SIINFEKL, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[3] Within the ER, SIINFEKL is loaded onto nascent H-2Kb molecules. This stable peptide-MHC-I (pMHC) complex is then transported to the cell surface for presentation to CD8+ T cells.[3]

Cross-Presentation (Exogenous Antigen): In the case of exogenous ovalbumin, APCs can internalize the protein and process it through a pathway known as cross-presentation.[3] This allows exogenous antigens to be presented on MHC class I molecules, a critical process for initiating CD8+ T cell responses against viruses and tumors.

The high binding affinity of SIINFEKL for H-2Kb is a key factor in its immunodominance, ensuring stable presentation on the APC surface and efficient recognition by T cells.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of SIINFEKL with H-2Kb and the subsequent T cell response.

ParameterValueReference
Binding Affinity (KD) of SIINFEKL to H-2Kb 10 nM[1]
On-rate (kon) for SIINFEKL binding to cell surface H-2Kb 1.627 x 10^7 M⁻¹h⁻¹[4]
Off-rate (koff) for SIINFEKL dissociation from cell surface H-2Kb 0.0495 h⁻¹[4]

Table 1: Biophysical parameters of the SIINFEKL-H-2Kb interaction.

CytokineConcentration RangeStimulation ConditionsReference
IFN-γ Varies (e.g., measured by spot-forming units in ELISPOT)SIINFEKL peptide stimulation of splenocytes[5]
TNF-α Up to 45% of T cells producing4 hours of stimulation
IL-2 Up to 48% of T cells producing6 hours of stimulation

Table 2: Cytokine production by T cells upon SIINFEKL stimulation.

T Cell Receptor Signaling Pathway

The recognition of the SIINFEKL-H-2Kb complex by the T cell receptor (TCR) on a CD8+ T cell, such as those from an OT-I transgenic mouse, initiates a complex signaling cascade. This interaction occurs within a specialized structure known as the immunological synapse.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell pMHC SIINFEKL-H-2Kb TCR TCR pMHC->TCR CD8 CD8 pMHC->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release Ras Ras DAG->Ras NFkB NF-κB DAG->NFkB NFAT NFAT Ca_release->NFAT MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Experimental_Workflow start Start: Isolate Splenocytes from OT-I Mouse prepare_apc Prepare Antigen Presenting Cells (APCs) start->prepare_apc coculture Co-culture OT-I T cells with SIINFEKL-pulsed APCs start->coculture pulse_peptide Pulse APCs with SIINFEKL Peptide prepare_apc->pulse_peptide pulse_peptide->coculture assay_choice Select Assay coculture->assay_choice ics Intracellular Cytokine Staining (ICS) assay_choice->ics Cytokine Production elispot ELISPOT Assay assay_choice->elispot Cytokine Secretion cytotoxicity Cytotoxicity Assay assay_choice->cytotoxicity Effector Function analyze_ics Analyze by Flow Cytometry (IFN-γ, TNF-α, IL-2) ics->analyze_ics analyze_elispot Count Spot Forming Units (SFUs) elispot->analyze_elispot analyze_cyto Measure Target Cell Lysis cytotoxicity->analyze_cyto

References

A Technical Guide to the Discovery of the Immunodominant Epitope SIINFEKL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the seminal discovery and characterization of the immunodominant epitope SIINFEKL. Derived from chicken ovalbumin (OVA), the SIINFEKL peptide presented by the murine MHC class I molecule H-2Kᵇ has become a cornerstone model in immunology. Its discovery was pivotal in understanding the molecular basis of antigen processing, presentation, and T-cell recognition, and it continues to be an invaluable tool in the development of vaccines and immunotherapies.

The Principle of Immunodominance

In response to a complex antigen like a viral protein, the CD8⁺ T-cell response is not evenly distributed across all potential peptide epitopes. Instead, the immune system focuses on a select few, often just one or two, which elicit the strongest response. This phenomenon is known as immunodominance. The peptide that stimulates the most robust T-cell response is termed the immunodominant epitope. The discovery of SIINFEKL was a landmark achievement in identifying and characterizing such an epitope at a molecular level.

The Discovery of SIINFEKL: A Methodological Breakthrough

The identification of SIINFEKL as the key H-2Kᵇ-restricted epitope from ovalbumin was not a single event but a culmination of experiments designed to answer a fundamental question: what is the precise molecular entity on the surface of an antigen-presenting cell (APC) that is recognized by a cytotoxic T-lymphocyte (CTL)?

The core of the discovery rested on a direct biochemical approach: eluting the peptides bound to MHC class I molecules from the surface of cells presenting OVA and identifying the specific peptide that could stimulate OVA-specific T-cells.

Logical Workflow for Epitope Discovery

The process follows a logical sequence from antigen presentation to epitope identification and validation. This workflow established the paradigm for discovering T-cell epitopes.

Caption: Experimental workflow for the discovery of MHC-bound epitopes.

Core Experimental Protocols

The discovery of SIINFEKL relied on a combination of immunology, biochemistry, and analytical chemistry. The protocols below are representative of the key methodologies used.

Protocol 1: Immunoaffinity Purification of MHC Class I-Peptide Complexes

This protocol describes the isolation of H-2Kᵇ-peptide complexes from OVA-expressing cells. The goal is to capture the MHC molecules and their bound peptide cargo for subsequent analysis.[1][2]

  • Cell Culture and Lysis:

    • Culture a large number of cells (e.g., 1-5 x 10⁹) that express the antigen of interest and the relevant MHC molecule (e.g., B16.OVA melanoma cells).

    • Harvest and wash the cells extensively with cold PBS.

    • Lyse the cell pellet in a non-denaturing detergent buffer (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) containing a cocktail of protease inhibitors for 1 hour at 4°C.[1] This solubilizes the cell membrane while keeping the MHC-peptide complex intact.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to pellet insoluble debris.

  • Immunoaffinity Chromatography:

    • Prepare an affinity column by coupling a pan-MHC class I-specific antibody (like W6/32) or an allele-specific antibody (like Y-3 for H-2Kᵇ) to a solid support matrix (e.g., Protein A Sepharose).[1][3]

    • Pass the cleared cell lysate over the antibody-coupled column to allow the MHC-peptide complexes to bind.

    • Wash the column extensively with a series of buffers to remove non-specifically bound proteins. This typically involves washes with low-salt buffer, high-salt buffer, and finally a detergent-free buffer.[3]

  • Acid Elution:

    • Elute the bound MHC-peptide complexes from the antibody column using a strong acid, such as 10% acetic acid.[1] The low pH denatures the MHC molecule, causing the peptide to dissociate.

    • Collect the eluate in fractions.

  • Peptide Isolation:

    • Separate the small peptides (like SIINFEKL) from the much larger MHC heavy chain and β2-microglobulin. This is typically achieved by boiling the acid eluate to further denature the proteins, followed by separation using size-exclusion filtration (e.g., passing through a 3 kDa molecular weight cutoff filter).

Protocol 2: Cytotoxicity (⁵¹Cr Release) Assay for Functional Validation

Once peptides are isolated, their ability to be recognized by T-cells must be confirmed. The chromium-51 (B80572) release assay is a classic method to measure CTL-mediated killing.

  • Target Cell Preparation:

    • Use target cells that express the correct MHC molecule (H-2Kᵇ) but do not express the antigen (e.g., RMA-S or EL4 cells).

    • Label the target cells by incubating them with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C. The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.

    • Wash the cells thoroughly to remove excess, unincorporated ⁵¹Cr.

  • Peptide Pulsing:

    • Incubate the radiolabeled target cells with either the HPLC-fractionated peptides from Protocol 1 or with a known concentration of synthetic SIINFEKL peptide for 1-2 hours at 37°C.[4] This allows the peptides to bind to empty MHC class I molecules on the cell surface.

  • Effector Cell Co-culture:

    • Prepare effector cells: OVA-specific CTLs generated by immunizing a C57BL/6 mouse with OVA and then isolating and expanding the splenocytes in vitro.

    • Mix the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

  • Measuring Cytotoxicity:

    • Incubate the plate for 4-6 hours at 37°C. During this time, CTLs will recognize the peptide-MHC complexes and lyse the target cells, releasing the ⁵¹Cr into the supernatant.

    • Centrifuge the plate and collect an aliquot of the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula:

      • % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

      • Spontaneous Release: Target cells incubated with media alone (measures baseline leak).

      • Maximum Release: Target cells lysed with a strong detergent (measures total incorporated ⁵¹Cr).

Quantitative Data Summary

The discovery and subsequent characterization of SIINFEKL have generated a wealth of quantitative data that underscore its immunodominance.

ParameterValueSignificanceReference(s)
Peptide Sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-LeuThe 8-amino acid sequence that constitutes the epitope.[5]
Source Protein Chicken Ovalbumin (OVA)A widely used model antigen.[6][7]
Amino Acid Position 257-264The location of the peptide within the full OVA protein sequence.[5]
MHC Restriction H-2KᵇThe specific murine MHC class I molecule that presents SIINFEKL.[5][8]
Binding Affinity (Kᴅ) ~10 nMIndicates a very high-affinity interaction with H-2Kᵇ, contributing to complex stability.[6]
Dissociation Half-Life (t₁/₂) ~14 hoursThe H-2Kᵇ-SIINFEKL complex is highly stable on the cell surface, allowing for prolonged T-cell engagement.[9]

Antigen Processing and Presentation Pathway

For an endogenous or cross-presented protein like ovalbumin to yield the SIINFEKL epitope, it must undergo a series of precise intracellular processing steps. This pathway ensures that peptides derived from cytosolic proteins are loaded onto MHC class I molecules for surveillance by CD8⁺ T-cells.[4]

G MHC Class I Antigen Presentation Pathway for SIINFEKL cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface OVA Ovalbumin Protein Ub Ubiquitin OVA->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Peptides Peptide Fragments (including SIINFEKL precursors) Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP Transport PLC Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) TAP->PLC Peptide Delivery pMHC Stable H-2Kb-SIINFEKL Complex PLC->pMHC Peptide Loading & Trimming (ERAP) MHC_new Newly Synthesized H-2Kb Heavy Chain + β2m MHC_new->PLC Association Golgi Golgi Apparatus pMHC->Golgi Transport pMHC_surface Surface H-2Kb-SIINFEKL Golgi->pMHC_surface Exocytosis TCR CD8+ T-Cell Receptor (TCR) pMHC_surface->TCR Recognition

Caption: Intracellular pathway for processing and presentation of SIINFEKL.

Conclusion and Impact

The discovery of the SIINFEKL epitope was a watershed moment in cellular immunology. It provided a tangible molecular target that allowed for the precise dissection of antigen processing pathways, the kinetics of MHC-peptide binding, and the biophysics of T-cell receptor engagement. The availability of specific reagents, such as the 25D1.16 monoclonal antibody that recognizes the H-2Kᵇ-SIINFEKL complex, and OT-I transgenic mice whose T-cells are almost exclusively specific for this complex, has made this system an unparalleled model for in vitro and in vivo studies.[6][10] For drug development professionals, the principles learned from the SIINFEKL model continue to inform the design of peptide-based vaccines, the development of adoptive T-cell therapies, and the strategies for identifying neoantigens in cancer immunotherapy.

References

The Unseen Influence: A Technical Guide to the Role of TFA Salt in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetic acid (TFA) is an indispensable tool in solid-phase peptide synthesis (SPPS) and purification. However, its residual presence as a counterion in the final peptide product can significantly impact experimental outcomes, leading to issues ranging from altered peptide conformation and reduced biological activity to direct cellular toxicity. This in-depth technical guide provides a comprehensive overview of the role of TFA salt in synthetic peptides, detailing its origins, its multifaceted effects on peptide properties and biological systems, and robust methodologies for its removal and quantification. This document is intended to equip researchers with the necessary knowledge to mitigate the confounding effects of TFA and ensure the accuracy and reproducibility of their scientific findings.

The Origin of Trifluoroacetic Acid in Synthetic Peptides

Trifluoroacetic acid is a strong acid (pKa ~0.23-0.52) that plays a dual role in the lifecycle of a synthetic peptide.[1][2] Its primary applications are:

  • Cleavage from Solid Support: In the final step of SPPS, a cleavage cocktail containing a high concentration of TFA is used to release the synthesized peptide from the solid-phase resin.

  • Ion-Pairing Agent in HPLC Purification: During reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is commonly added to the mobile phase. It acts as an ion-pairing agent, forming salts with the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide. This masks the charges, increases the hydrophobicity of the peptide, and results in sharper, more symmetrical peaks, leading to higher purity of the final product.

Due to these essential roles, synthetic peptides are typically isolated as TFA salts. While lyophilization removes volatile, unbound TFA, the salt form, where TFA is ionically bound to the peptide, remains.

The Multifaceted Impact of Residual TFA

The presence of residual TFA can have profound and often overlooked consequences on the physicochemical properties of the peptide and its performance in biological assays.

Alteration of Peptide Structure and Physicochemical Properties
  • Conformational Changes: The strong ionic interaction between the negatively charged TFA counterion and positively charged residues can disrupt intramolecular hydrogen bonds, leading to alterations in the peptide's secondary structure (e.g., α-helices and β-sheets).[3] This can affect its native folding and subsequent biological function.

  • Solubility and Aggregation: TFA salts can influence the solubility of peptides, in some cases decreasing it in aqueous buffers and promoting aggregation, particularly for hydrophobic sequences.[3]

  • Mass Inaccuracy: The presence of TFA (molecular weight of 114 g/mol ) can lead to a significant overestimation of the net peptide content when relying on gross weight measurements. The TFA content can range from 10% to 45% of the total weight.

Interference with Biological Assays

Residual TFA can directly interfere with biological assays, leading to erroneous or irreproducible results.

  • Cellular Toxicity: TFA has been shown to be cytotoxic at concentrations as low as 10 nM, inhibiting the growth of cell lines such as fetal rat osteoblasts.[3] This can confound the interpretation of cell-based assays, potentially masking the true activity of the peptide or inducing an artificial anti-proliferative effect.

  • Alteration of Biological Activity: The conformational changes induced by TFA can directly impact the peptide's ability to bind to its target receptor or enzyme. Furthermore, TFA itself can act as a biological modulator. For instance, it has been reported to act as an allosteric modulator of the glycine (B1666218) receptor, potentially interfering with studies on this and other ion channels.[3]

  • Enzymatic Assay Interference: The acidity of TFA can denature pH-sensitive enzymes. Additionally, its structural similarity to phosphate (B84403) groups can lead to competitive inhibition of enzymes such as kinases and phosphatases.[4]

Interference with Analytical Techniques
  • Spectroscopy: TFA exhibits a strong absorbance at around 1673 cm⁻¹ in infrared spectroscopy, which can overlap with the amide I band of the peptide backbone, complicating secondary structure analysis.

  • NMR and Crystallography: The presence of TFA can interfere with obtaining high-quality NMR spectra and can hinder the crystallization of peptides for X-ray diffraction studies.

Quantitative Impact of TFA on Biological Activity

The following tables summarize the quantitative effects of TFA on various biological parameters as reported in the literature.

ParameterPeptide/SystemTFA Salt EffectComparison (HCl or Acetate (B1210297) Salt)Reference
Cell Proliferation Amylin, Amylin-(1-8), Calcitonin on OsteoblastsDecreased cell proliferationConsistently higher proliferation with HCl salts[3]
Fetal Rat OsteoblastsInhibition of cell growth at ≥10 nMNo inhibition observed with HCl[3]
Cytotoxicity Antimicrobial Peptide M33 on human bronchial epithelial cells5-30% more toxicLess toxic with acetate salt[5]
Temporin ALeast toxicAcetate salt was the most toxic[3]
PexigananLower hemolysis (7.04% at 256 µg/mL)Higher hemolysis with acetate salt (30.75% at 256 µg/mL)[3]
Antimicrobial Activity (MIC) Various Antimicrobial Peptides (CAMEL, temporin A, pexiganan, citropin 1.1, LL-37)Varied effects depending on the peptideNo consistent pattern of activity change with HCl or acetate salts[3]

Methodologies for TFA Removal

For sensitive applications, the removal of TFA and its replacement with a more biologically compatible counterion, such as acetate or chloride, is crucial. The choice of method depends on the peptide's properties, the required final purity, and available equipment.

Experimental Workflow for TFA Removal

The general workflow for producing a peptide with a low TFA content involves synthesis, purification, TFA removal, and final quality control.

TFA_Removal_Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin (TFA) SPPS->Cleavage Purification RP-HPLC Purification (TFA) Cleavage->Purification TFA_Peptide Peptide-TFA Salt Purification->TFA_Peptide Removal TFA Removal / Salt Exchange TFA_Peptide->Removal HCl_Lyophilization Lyophilization with HCl Removal->HCl_Lyophilization Method 1 Ion_Exchange Ion-Exchange Chromatography Removal->Ion_Exchange Method 2 Final_Peptide Peptide-HCl or Peptide-Acetate Salt HCl_Lyophilization->Final_Peptide Ion_Exchange->Final_Peptide QC Quality Control (HPLC, MS, TFA Quantification) Final_Peptide->QC

General workflow for TFA removal from synthetic peptides.
Detailed Experimental Protocols

This method relies on the principle of displacing the weaker acid (TFA) with a stronger, volatile acid (HCl).

Materials:

  • Peptide-TFA salt

  • 100 mM Hydrochloric Acid (HCl) solution

  • Milli-Q or deionized water

  • Lyophilizer

  • Low-protein-binding microtubes

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in a minimal volume of 100 mM HCl. A common starting concentration is 1 mg of peptide per 1 mL of HCl solution.

  • Incubation: Allow the solution to stand at room temperature for at least 1 minute to facilitate the salt exchange.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repetition: Repeat steps 1-4 at least two more times to ensure complete removal of TFA. Three cycles are generally sufficient to reduce TFA content to below 1% (w/w).

  • Final Reconstitution: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired buffer for the experiment.

This method separates the peptide from the TFA counterion based on charge.

Materials:

  • Peptide-TFA salt

  • Strong anion-exchange (SAX) resin (e.g., AG1-X8)

  • Equilibration buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to be above the pI of the peptide)

  • Elution buffer (e.g., a gradient of sodium chloride or a higher concentration of the equilibration buffer salt)

  • Chromatography column

  • Fraction collector

Procedure:

  • Resin Preparation: Pack a chromatography column with the SAX resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Column Equilibration: Equilibrate the column with the equilibration buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading: Dissolve the peptide-TFA salt in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions, which do not bind to the resin.

  • Elution: Elute the bound peptide from the column using the elution buffer. Collect fractions and monitor the peptide elution using UV absorbance at 280 nm or 220 nm.

  • Desalting and Lyophilization: Pool the fractions containing the peptide. This may require a subsequent desalting step (e.g., dialysis or another round of RP-HPLC with a volatile buffer) before lyophilization to obtain the final peptide salt.

Comparison of TFA Removal Methods
MethodPrincipleAdvantagesDisadvantagesTypical TFA Removal Efficiency
Lyophilization with HCl Acid displacementSimple, relatively inexpensive, good for small-scaleMay require multiple cycles, potential for peptide degradation with very acid-labile peptides>99% after 3 cycles
Anion-Exchange Chromatography Charge-based separationHighly efficient, can be scaled upMore complex, potential for peptide loss due to non-specific binding, requires desalting>99%
Precipitation with Ether Differential solubilitySimple, can remove some organic impuritiesLess efficient for complete TFA removal, may not be suitable for all peptidesVariable, often incomplete

Quantification of Residual TFA

After performing a TFA removal procedure, it is crucial to quantify the remaining TFA content to ensure it is below the acceptable threshold for the intended application (typically <1%).

MethodPrincipleSensitivityAdvantagesDisadvantages
Ion Chromatography (IC) Ion-exchange separation and conductivity detectionHigh (mg/L level)Sensitive, simple, can be automatedRequires specialized instrumentation
¹⁹F NMR Spectroscopy Detection of the fluorine nucleusHighQuantitative, non-destructiveRequires access to an NMR spectrometer
Gas Chromatography (GC) Separation of volatile derivativesHighSensitiveRequires derivatization of TFA
FT-IR Spectroscopy Vibrational spectroscopyLowerRapid, simpleLess quantitative, potential for overlapping signals

Case Study: TFA as an Allosteric Modulator of the Glycine Receptor

The glycine receptor (GlyR) is a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. TFA has been suggested to act as a positive allosteric modulator of the GlyR, meaning it can enhance the receptor's response to its endogenous ligand, glycine. This can have significant implications for neuroscience research using synthetic peptides that target this or other ion channels.

The following diagram illustrates the canonical signaling pathway of the GlyR and the potential point of interference by TFA.

Glycine_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl⁻ channel) Glycine->GlyR Binds to orthosteric site TFA TFA TFA->GlyR Binds to allosteric site Cl_influx Cl⁻ Influx GlyR->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Glycine receptor signaling and potential TFA interference.

Conclusion and Recommendations

The presence of residual TFA in synthetic peptides is a critical variable that can significantly impact research outcomes. For any application involving cellular or in vivo systems, or where precise structural and functional characterization is required, the removal of TFA is strongly recommended. Researchers should:

  • Be aware of the potential for TFA interference in their specific experimental system.

  • Choose an appropriate TFA removal method based on the peptide's properties and the requirements of the downstream application.

  • Quantify the residual TFA content after removal to ensure it is below an acceptable level (e.g., <1%).

  • Report the salt form of the peptide used in publications to improve the reproducibility of the research.

By taking these steps, researchers can minimize the confounding effects of TFA and ensure the integrity and validity of their scientific data.

References

A Researcher's In-Depth Guide to OT-I and OT-II Mouse Models in Ovalbumin-Specific Immunity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the widely used OT-I and OT-II transgenic mouse models, focusing on their application in studying T-cell responses to the model antigen, ovalbumin (OVA). Tailored for researchers, scientists, and professionals in drug development, this document details the core principles of these models, experimental methodologies, and expected quantitative outcomes.

Core Concepts: Understanding OT-I and OT-II Models

OT-I and OT-II mice are powerful tools in immunology, engineered to express T-cell receptors (TCRs) with a defined specificity for peptides derived from chicken ovalbumin. This allows for the tracking and analysis of a homogenous population of antigen-specific T-cells in vivo and in vitro.

  • OT-I Mice: These mice possess a transgenic TCR that recognizes the ovalbumin peptide OVA257-264, with the amino acid sequence SIINFEKL.[1] This recognition is restricted to the Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[2][3] Consequently, the T-cell population in OT-I mice is predominantly composed of CD8+ cytotoxic T-lymphocytes (CTLs).[3] These mice are invaluable for studying CD8+ T-cell responses, including activation, proliferation, differentiation into effector and memory cells, and cytotoxic function against target cells presenting the SIINFEKL peptide.[4]

  • OT-II Mice: These mice express a transgenic TCR that recognizes the ovalbumin peptide OVA323-339 (sequence: ISQAVHAAHAEINEAGR) presented by the MHC class II molecule, I-Ab.[3] This leads to a T-cell population dominated by CD4+ helper T-cells.[3] OT-II mice are instrumental in dissecting the dynamics of CD4+ T-cell help, differentiation into various helper subsets (e.g., Th1, Th2, Th17), and their role in orchestrating the broader adaptive immune response.[3]

The fundamental difference in MHC restriction between these two models dictates the type of immune response studied. OT-I cells are activated by endogenous or cross-presented antigens leading to direct cell killing, while OT-II cells are activated by exogenous antigens processed by antigen-presenting cells (APCs) to help coordinate the immune response.

Antigen Presentation Pathways

The activation of OT-I and OT-II T-cells is contingent on the correct processing and presentation of the OVA antigen by Antigen Presenting Cells (APCs), such as dendritic cells (DCs).

  • MHC Class I Pathway (OT-I): The SIINFEKL peptide is presented on MHC class I molecules. This typically occurs with endogenous proteins synthesized within a cell. However, for exogenous antigens like OVA, a process called "cross-presentation" is crucial for activating naive OT-I CD8+ T-cells.[5] In this pathway, APCs internalize the exogenous OVA protein, which then escapes the endosome into the cytosol, is degraded by the proteasome, and the resulting SIINFEKL peptides are transported into the endoplasmic reticulum to be loaded onto MHC class I molecules.[6]

  • MHC Class II Pathway (OT-II): The OVA323-339 peptide is presented on MHC class II molecules. Exogenous OVA is taken up by APCs into endosomes or phagosomes.[6] These vesicles fuse with lysosomes, where the protein is degraded into peptides. MHC class II molecules are transported to these compartments where they bind to peptides like OVA323-339 before the complex is transported to the cell surface for presentation to OT-II CD4+ T-cells.[6][7]

Below is a diagram illustrating the distinct antigen presentation pathways for OT-I and OT-II T-cells.

AntigenPresentation cluster_APC Antigen Presenting Cell (APC) cluster_MHC_I MHC Class I Pathway cluster_MHC_II MHC Class II Pathway OVA_exo_I Exogenous OVA Protein Endosome_I Endosome OVA_exo_I->Endosome_I Endocytosis Cytosol Cytosol Endosome_I->Cytosol Antigen Escape Proteasome Proteasome Cytosol->Proteasome Degradation SIINFEKL SIINFEKL Peptide Proteasome->SIINFEKL ER Endoplasmic Reticulum SIINFEKL->ER TAP MHC_I_Complex SIINFEKL-MHC I Complex ER->MHC_I_Complex Peptide Loading MHC_I MHC Class I MHC_I->ER CellSurface_I MHC_I_Complex->CellSurface_I Transport to Surface OTI_TCell OT-I CD8+ T-Cell CellSurface_I->OTI_TCell TCR Recognition (CD8 Co-receptor) OVA_exo_II Exogenous OVA Protein Phagolysosome Phagolysosome OVA_exo_II->Phagolysosome Phagocytosis OVA_323_339 OVA 323-339 Peptide Phagolysosome->OVA_323_339 Degradation MHC_II_Complex OVA(323-339)-MHC II Complex Phagolysosome->MHC_II_Complex Peptide Loading MHC_II MHC Class II MHC_II->Phagolysosome CellSurface_II MHC_II_Complex->CellSurface_II Transport to Surface OTII_TCell OT-II CD4+ T-Cell CellSurface_II->OTII_TCell TCR Recognition (CD4 Co-receptor)

Caption: Antigen presentation pathways for OT-I and OT-II T-cells.

T-Cell Receptor (TCR) Signaling Cascade

Upon recognition of the specific peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation. While the core components are similar for both CD4+ and CD8+ T-cells, the co-receptor involvement differs. The binding of the TCR and co-receptor (CD8 for OT-I, CD4 for OT-II) to the pMHC complex brings the kinase Lck into proximity with the CD3 complex's ITAMs (Immunoreceptor Tyrosine-based Activation Motifs). Lck phosphorylates these ITAMs, which then recruit and activate ZAP-70. Activated ZAP-70 phosphorylates downstream adaptors like LAT and SLP-76, initiating multiple signaling branches that culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive gene expression for cytokines, proliferation, and effector functions.

The diagram below outlines this critical signaling pathway.

TCRSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 (ITAMs) TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Coreceptor CD4 or CD8 Lck Lck Coreceptor->Lck pMHC Peptide-MHC pMHC->TCR pMHC->Coreceptor Lck->CD3 P LAT LAT ZAP70->LAT P SLP76 SLP-76 ZAP70->SLP76 P PLCG1 PLCγ1 LAT->PLCG1 Recruits SLP76->PLCG1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin IP3->Calcineurin Ca2+ release NFkB NF-κB Pathway PKC->NFkB RAS Ras RasGRP->RAS NFAT NFAT Calcineurin->NFAT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Transcription Gene Transcription (Cytokines, Proliferation, etc.) NFkB->Transcription AP1->Transcription NFAT->Transcription

Caption: Core T-Cell Receptor (TCR) signaling pathway.

Experimental Protocols and Workflows

A typical in vivo experiment involves the adoptive transfer of fluorescently labeled OT-I or OT-II T-cells into recipient mice, followed by immunization with OVA and subsequent analysis of the T-cell response.

ExperimentalWorkflow cluster_analysis Analysis Readouts IsolateTCells 1. Isolate Splenocytes/Lymphocytes from OT-I or OT-II Mouse LabelTCells 2. Label T-Cells with CFSE Proliferation Dye IsolateTCells->LabelTCells AdoptiveTransfer 3. Adoptively Transfer Labeled T-Cells into Recipient Mouse (i.v.) LabelTCells->AdoptiveTransfer Immunize 4. Immunize Recipient Mouse with OVA + Adjuvant AdoptiveTransfer->Immunize Wait 5. Wait for Immune Response (e.g., 3-7 days) Immunize->Wait Harvest 6. Harvest Spleen and/or Lymph Nodes Wait->Harvest Analyze 7. Analyze T-Cell Response (Flow Cytometry) Harvest->Analyze Proliferation Proliferation (CFSE Dilution) Analyze->Proliferation Activation Activation Markers (CD25, CD69) Analyze->Activation Cytokines Intracellular Cytokines (IFNγ, IL-2) Analyze->Cytokines Cytotoxicity In Vivo Killing (OT-I only) Analyze->Cytotoxicity

Caption: A typical in vivo experimental workflow using OT-I/OT-II mice.

Detailed Methodologies

A. Adoptive T-Cell Transfer This protocol outlines the transfer of OT-I or OT-II T-cells into recipient mice for in vivo tracking.

  • Cell Isolation: Euthanize an OT-I or OT-II donor mouse and aseptically harvest the spleen and lymph nodes.

  • Single-Cell Suspension: Prepare a single-cell suspension by mechanically disrupting the tissues through a 70 µm cell strainer.

  • Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

  • T-Cell Enrichment (Optional): For higher purity, T-cells can be enriched using negative selection magnetic bead kits.

  • CFSE Labeling: Resuspend cells in PBS at 107 cells/mL. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[8] Quench the reaction with fetal bovine serum.

  • Washing: Wash the cells three times with sterile PBS.

  • Injection: Resuspend the final cell pellet in sterile PBS. Inject 2 x 106 labeled cells into the lateral tail vein of each recipient mouse.[9]

B. In Vivo Immunization with Ovalbumin

  • Antigen Preparation: Prepare a solution of endotoxin-free OVA protein (e.g., EndoFit™ OVA) in sterile PBS.[10][11] For immunization, create an emulsion by mixing the OVA solution with an adjuvant, such as Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for boosters.[5][12] A typical dose is 100 µg of OVA per mouse.[5]

  • Injection: Administer the immunization via subcutaneous injection at the base of the tail or on the back.[5] Typically, a total volume of 100-200 µL is injected across one or two sites.[12]

C. In Vivo Cytotoxicity Assay (for OT-I) This assay measures the antigen-specific killing function of CD8+ T-cells in vivo.[13][14]

  • Target Cell Preparation: Isolate splenocytes from a naive C57BL/6 mouse.

  • Splitting and Labeling: Split the splenocyte population into two halves.

    • Target Population: Pulse one half with the SIINFEKL peptide (1-10 µg/mL) for 30-60 minutes at 37°C. Label these cells with a high concentration of CFSE (e.g., 5 µM).

    • Control Population: Leave the other half unpulsed. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Injection: Mix the target and control populations at a 1:1 ratio and inject intravenously into OVA-immunized and control (unimmunized) recipient mice.

  • Analysis: After 4-20 hours, harvest spleens from the recipient mice and analyze by flow cytometry.[15][16]

  • Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus non-immunized mice.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments using OT-I and OT-II mouse models with OVA stimulation.

Table 1: T-Cell Proliferation (CFSE Dilution) In Vivo

T-Cell Type Antigen/Dose Time Point % Proliferated Cells Reference
OT-I OVA Protein Day 3 >70% [17]
OT-II OVA Protein (100 µg) Day 3 ~50% (multiple divisions) [18]
OT-II OVA323-339 Peptide Day 2 Varies (slight reduction with Ov7) [19]

| OT-I | RIP-mOVA (endogenous) | 52 hours | ~13-16% |[9] |

Table 2: T-Cell Activation Marker Expression

T-Cell Type Stimulus Time Point Marker % Positive Cells Reference
OT-II OVA323-339 (10 µg/mL) 24 hours CD69 ~15% [20]
OT-II OVA323-339 (10 µg/mL) 24 hours CD25 ~25% [20]
OT-II α-DEC-OVA 3 hours CD69 Upregulated [21]
OT-II OVA-loaded BMDCs 24 hours CD69 & CD25 Increased vs. control [22]

| OT-II | DC + OVA323-339 (10 µM) | 24 hours | CD25 | ~60% |[7] |

Table 3: Cytokine Production

T-Cell Type Stimulus Cytokine Concentration/Result Reference
OT-I OVA-pulsed PECs IFN-γ, IL-2, TNF-α Significant secretion [23]
OT-I OVA-pulsed BMDCs IL-2 Dose-dependent on OVA
OT-I OVA-pulsed BMDCs IFN-γ, IL-2 >1.5-fold increase [24]
OT-II Oxidized OVA Th1/Th2/Th17/Th9 Varied cytokine profiles [25]

| CD8+ (OVA257-264) | Listeria-OVA | IL-2 & IFN-γ | Dual producers observed | |

Note: The quantitative values presented are illustrative and can vary significantly based on the specific experimental conditions, including the form of antigen (peptide vs. whole protein), the use and type of adjuvant, the route of administration, and the timing of analysis.

Conclusion

The OT-I and OT-II transgenic mouse models are indispensable for dissecting the antigen-specific responses of CD8+ and CD4+ T-cells, respectively. Their defined TCR specificity for ovalbumin peptides provides a highly controlled system to investigate fundamental immunological processes from initial T-cell activation and signaling to effector function and memory formation. By employing standardized protocols for adoptive transfer, immunization, and functional readouts, researchers can generate robust and reproducible data to advance our understanding of T-cell biology and to evaluate the efficacy of novel immunotherapies.

References

Theoretical Basis for Utilizing Ovalbumin (OVA) Peptide in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of cancer immunology and immunotherapy development, preclinical models are indispensable for dissecting anti-tumor immune responses and evaluating novel therapeutic strategies. A cornerstone of these models is the use of well-characterized model antigens. Ovalbumin (OVA), the primary protein in chicken egg white, has been established as one of the most powerful and widely used model antigens.[1][2] Its foreignness to the murine immune system ensures robust immunogenicity, bypassing the tolerance mechanisms that often complicate the study of self-antigens expressed by tumors.[3][4] This allows for the precise tracking of antigen-specific T-cell responses from initiation to effector function. The availability of defined T-cell epitopes and corresponding T-cell receptor (TCR) transgenic mouse models makes the OVA system an invaluable tool for fundamental immunology and the preclinical assessment of cancer vaccines, checkpoint inhibitors, and adoptive cell therapies.[2][5]

This technical guide provides an in-depth exploration of the theoretical and practical basis for using OVA peptides in cancer immunology, tailored for researchers, scientists, and drug development professionals.

Core Immunological Principles: OVA Peptide Processing and Presentation

The utility of OVA as a model antigen is rooted in its well-defined epitopes that are presented by Major Histocompatibility Complex (MHC) class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.[6][7]

  • MHC Class I Pathway (CD8+ T-cell Activation): The immunodominant peptide for the MHC class I pathway is SIINFEKL (OVA 257-264).[8][9] When tumor cells are engineered to express OVA, the protein is processed by the proteasome in the cytoplasm. The resulting SIINFEKL peptide is transported into the endoplasmic reticulum, loaded onto MHC class I (specifically H-2Kb in C57BL/6 mice), and presented on the cell surface.[10] This complex is recognized by the TCR of CD8+ cytotoxic T lymphocytes (CTLs), priming them to recognize and kill OVA-expressing tumor cells.[8]

  • MHC Class II Pathway (CD4+ T-cell Activation): The key MHC class II-restricted epitope is ISQAVHAAHAEINEAGR (OVA 323-339).[8][11] Exogenous OVA protein is taken up by professional Antigen Presenting Cells (APCs) like dendritic cells (DCs) through endocytosis.[12] Inside the endosomal compartments, OVA is degraded, and the ISQAVHAAHAEINEAGR peptide is loaded onto MHC class II molecules (I-A(d) or I-A(b)).[8][13] The peptide-MHC-II complex is then presented on the APC surface to CD4+ helper T cells. These activated helper T cells are crucial for providing "help" to CD8+ T cells, promoting their expansion and memory formation, and orchestrating a more potent and durable anti-tumor response.[5]

The distinct processing of these epitopes allows researchers to study the differential regulation of MHC class I and class II presentation pathways and the coordinated effort of both arms of the adaptive immune system in tumor rejection.[6][10]

G cluster_APC Antigen Presenting Cell (DC) endosome Endosome / Phagosome ISQAVHAAHAEINEAGR\n(OVA 323-339) ISQAVHAAHAEINEAGR (OVA 323-339) endosome->ISQAVHAAHAEINEAGR\n(OVA 323-339) Processing proteasome Proteasome SIINFEKL\n(OVA 257-264) SIINFEKL (OVA 257-264) proteasome->SIINFEKL\n(OVA 257-264) Processing er Endoplasmic Reticulum golgi Golgi er->golgi Loading on MHC-I mhc2_complex MHC-II + ISQAV... golgi->mhc2_complex Transport mhc1_complex MHC-I + SIINFEKL golgi->mhc1_complex Transport ex_ova Exogenous OVA Protein ex_ova->endosome Endocytosis in_ova Endogenous OVA (in transfected tumor cell) in_ova->proteasome Degradation ISQAVHAAHAEINEAGR\n(OVA 323-339)->golgi Loading on MHC-II cd4 CD4+ T Cell (OT-II) mhc2_complex->cd4 TCR Recognition SIINFEKL\n(OVA 257-264)->er TAP Transport cd8 CD8+ T Cell (OT-I) mhc1_complex->cd8 TCR Recognition Cytotoxic Effector Function\n(Tumor Killing) Cytotoxic Effector Function (Tumor Killing) cd8->Cytotoxic Effector Function\n(Tumor Killing) T-Cell Help & Cytokine Release T-Cell Help & Cytokine Release cd4->T-Cell Help & Cytokine Release

Diagram 1: Antigen processing and presentation pathway for OVA peptides.

Key Reagents and Preclinical Models

The OVA system is supported by a robust toolkit of standardized biological reagents that ensure reproducibility.

  • OVA-Expressing Tumor Cell Lines: To mimic a tumor expressing a specific neoantigen, various murine cancer cell lines have been stably transfected to express the full-length chicken OVA protein.[14] These models are critical for in vivo tumor challenge studies. Commonly used lines include:

    • B16-OVA: A melanoma cell line derived from C57BL/6 mice.[14][15]

    • E.G7-OVA: A thymoma cell line derived from C57BL/6 mice.[3][14]

    • MC38-OVA: A colon adenocarcinoma cell line from C57BL/6 mice.[14]

    • LLC-OVA: A Lewis Lung Carcinoma cell line from C57BL/6 mice.[14]

  • TCR Transgenic Mice: The development of TCR transgenic mice, whose T cells almost exclusively recognize a specific OVA peptide-MHC complex, has been a transformative advance.[2]

    • OT-I Mice: These mice possess a transgene for a TCR that recognizes the OVA peptide 257-264 (SIINFEKL) presented by H-2Kb.[16] Their CD8+ T cells are thus specific for this epitope, making them ideal for studying cytotoxic T-cell responses.[17]

    • OT-II Mice: These mice express a transgenic TCR that recognizes the OVA peptide 323-339 presented by I-A(b).[13] Their CD4+ T cells are therefore specific for this epitope, enabling detailed analysis of helper T-cell activation and function.[13][16]

Quantitative Analysis of OVA-Specific Immune Responses

The use of OVA peptides allows for the precise quantification of immune responses. Data from various studies are summarized below to illustrate the types of readouts and magnitudes of response observed.

Table 1: In Vivo Anti-Tumor Efficacy in OVA Models

Therapeutic Strategy Tumor Model Key Outcome Reference
Alginate particles with OVA peptide B16-OVA Significant inhibition of tumor progression compared to peptide alone. [18]
XCL1-Fc fused to OVA SLP B16-OVA Significant anti-tumor immunity and increased CTL response vs. OVA SLP alone. [19]
Peptide Vaccine + anti-PD-1 Ab RMA (T-cell lymphoma) Synergistic suppression of tumor growth. [20]

| Adoptive Transfer of OT-I cells | neuOT-I/OT-II Mammary Tumors | 37% of tumors showed complete regression. |[17] |

Table 2: Ex Vivo/In Vitro Quantification of T-Cell Responses

Assay Model System Stimulation Finding Reference
IFN-γ ELISpot C57BL/6J mice immunized with OVA Restimulation with OVA peptides Peptides 97-105, 99-107, 250-258, 256-264, 289-297 stimulated OVA-primed CD8+ T cells. [4]
T-Cell Proliferation (CFSE) OT-II T-cell transfer into C57BL/6 mice 10 µg soluble OVA i.v. injection Sufficient to activate OT-II cells. [21]
T-Cell Proliferation (CFSE) OT-I T-cell transfer into C57BL/6 mice 1 µg soluble OVA i.v. injection Sufficient to activate OT-I cells. [21]

| Macrophage Activation (CD40/CD86) | Macrophage cell culture | Alginate/OVA peptide particles | Promoted activation of surface markers on macrophages. |[18] |

Detailed Experimental Methodologies

Reproducibility in cancer immunology research relies on well-defined protocols. Below are methodologies adapted from published studies using the OVA model system.

Protocol 1: In Vivo Tumor Challenge and Treatment (B16-OVA Model)

This protocol outlines a typical experiment to test the efficacy of an immunotherapy agent in combination with checkpoint blockade.[15]

  • Cell Culture: B16.OVA murine melanoma cells are cultured in complete DMEM medium at 37°C with 5% CO₂.

  • Animal Model: Age-matched (6-8 weeks old) female C57BL/6J mice are used.

  • Tumor Inoculation: On day 0, mice are injected subcutaneously in the right flank with 2.4 x 10⁵ B16.OVA cells suspended in 100 µL of sterile PBS.

  • Treatment Regimen:

    • On days 6, 9, and 12 post-tumor inoculation, mice receive intraperitoneal (i.p.) injections of immunotherapy agents.

    • A typical combination therapy group would receive anti-CTLA-4 (clone 9H10, 200 µg on day 6, 100 µg on days 9 and 12) and anti-PD-1 (clone RMP1-14, same dosing).

    • Control groups receive isotype control antibodies.

  • Monitoring: Tumor growth is monitored every 2-3 days by measuring the perpendicular diameters with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: On day 14 (or when tumors reach a predetermined size), tumors and draining lymph nodes are harvested for analysis by flow cytometry or other immunological assays.

Protocol 2: Analysis of Antigen-Specific T-Cells via Tetramer Staining

This protocol is used to quantify the frequency of OVA-specific CD8+ T cells in vivo.[15]

  • Sample Preparation: Single-cell suspensions are prepared from blood, spleen, or tumor tissue harvested from experimental mice. Red blood cells are lysed using an ACK lysis buffer.

  • Fc Block: To prevent non-specific antibody binding, cells are incubated with an anti-CD16/CD32 antibody for 20 minutes at 4°C.

  • Surface Staining:

    • Cells are stained with a fluorochrome-conjugated MHC-I tetramer complexed with the SIINFEKL peptide (e.g., H-2Kb-SIINFEKL-PE) for 30-60 minutes at room temperature.

    • Following tetramer staining, cells are stained with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.

    • A viability dye (e.g., Live/Dead Fixable Stain) is included to exclude dead cells from the analysis.

  • Flow Cytometry: Samples are acquired on a flow cytometer.

  • Data Analysis: The percentage of OVA-specific T cells is determined by gating on Live -> CD3+ -> CD8+ -> Tetramer+ populations.

G cluster_analysis Immunological & Tumor Analysis start Day 0: Inject B16-OVA cells subcutaneously tumor_growth Monitor Tumor Growth (Calipers) start->tumor_growth treatment Days 6, 9, 12: Administer Therapy (e.g., anti-PD-1) tumor_growth->treatment Randomize into Groups control Days 6, 9, 12: Administer Control (e.g., Isotype Ab) tumor_growth->control Randomize into Groups endpoint Day 14: Endpoint Analysis treatment->endpoint control->endpoint tumor_vol Compare Tumor Volume endpoint->tumor_vol flow Flow Cytometry (T-cell infiltration, Tetramer+) endpoint->flow elispot ELISpot / ICS (Cytokine Production) endpoint->elispot

Diagram 2: A typical experimental workflow for an in vivo tumor model.

Applications in Cancer Immunotherapy Research

The OVA model system is a versatile platform for addressing key questions in cancer immunotherapy.

  • Vaccine Development: OVA peptides are frequently used to evaluate the efficacy of new vaccine adjuvants and delivery systems, such as nanoparticles or hydrogels.[1][18][22] The goal is to identify formulations that elicit the strongest and most durable OVA-specific T-cell responses.

  • Checkpoint Blockade Mechanisms: By combining checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) with OVA-based tumor models, researchers can study how these therapies reinvigorate exhausted T cells and enhance tumor clearance.[15][20] The ability to track antigen-specific T cells provides a clear readout of the treatment's immunological effect.

  • Adoptive Cell Therapy (ACT): OT-I and OT-II T cells can be adoptively transferred into tumor-bearing mice to study the requirements for T-cell trafficking, infiltration, and tumor eradication.[17] This is a powerful model for optimizing CAR-T or TCR-engineered T-cell therapies.

  • Tumor Escape Mechanisms: The model can be used to investigate why some tumors do not respond to immunotherapy. Non-regressing tumors can be analyzed for loss of antigen expression (OVA), downregulation of MHC class I, or the creation of an immunosuppressive tumor microenvironment that blocks T-cell infiltration.[17]

G cluster_properties Core Properties cluster_result Resulting Advantages ova Ovalbumin (OVA) foreign Foreign Protein (Strongly Immunogenic) ova->foreign epitopes Well-Defined Epitopes (SIINFEKL, ISQAV...) ova->epitopes tools Specific Reagents (OT-I/II Mice, Tetramers) ova->tools robust Robust & Trackable Immune Response foreign->robust epitopes->robust tools->robust reproducible Reproducible & Standardized Preclinical Model robust->reproducible

Diagram 3: Rationale for the selection of OVA as a model antigen.

Conclusion

The theoretical basis for using OVA peptide in cancer immunology is built upon its identity as a potent, non-self model antigen with well-characterized T-cell epitopes. This foundation, supported by a suite of specific reagents like OVA-expressing cell lines and TCR transgenic mice, provides a highly controlled and reproducible system for interrogating the complex interactions between the immune system and cancer. While no single model can fully recapitulate the intricacies of human cancer, the OVA system remains an essential and powerful tool for elucidating fundamental immunological mechanisms and for the preclinical validation of next-generation immunotherapies.

References

Methodological & Application

Application Note: IFN-γ ELISpot Protocol for OVA Peptide (257-264) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify cells secreting Interferon-gamma (IFN-γ) in response to stimulation with the OVA (257-264) peptide, also known as SIINFEKL. This protocol is intended for researchers, scientists, and drug development professionals working with murine models to assess antigen-specific T-cell responses.

Introduction

The ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] It is a cornerstone for monitoring T-cell immunity in vaccine development and immunotherapy. IFN-γ is a critical cytokine indicative of a Type 1 cell-mediated immune response, primarily produced by CD8+ cytotoxic T lymphocytes (CTLs) and Th1 CD4+ T-cells upon antigen recognition.[2][3][4]

The peptide OVA (257-264), with the amino acid sequence SIINFEKL, is an immunodominant epitope of chicken ovalbumin.[5][6] When presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in C57BL/6 mice, it potently stimulates a specific CD8+ T-cell response.[7][8] This makes the SIINFEKL peptide an invaluable tool for studying antigen-specific CTL activation, memory, and effector function.[5] This protocol outlines the procedure for stimulating murine splenocytes with OVA (257-264) TFA and measuring the subsequent IFN-γ response using the ELISpot assay.

Principle of the Assay & Signaling Pathway

The IFN-γ ELISpot assay is a type of sandwich immunoassay. The process begins with the coating of a microplate membrane with a high-affinity capture antibody specific for IFN-γ. When splenocytes are cultured in these wells with the OVA (257-264) peptide, antigen-presenting cells (APCs) present the peptide via MHC class I molecules to specific CD8+ T-cells. This recognition triggers T-cell activation and the secretion of IFN-γ.

The secreted cytokine is immediately captured by the immobilized antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, binding to the captured cytokine. A streptavidin-enzyme conjugate, such as streptavidin-alkaline phosphatase (ALP), is then introduced, which binds to the biotinylated detection antibody. Finally, a precipitating substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion. Each spot corresponds to a single IFN-γ-producing cell.[1][3]

T_Cell_Activation T-Cell Activation and IFN-γ Secretion Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Plate ELISpot Plate Surface APC_node APC MHC_peptide MHC-I + SIINFEKL Peptide APC_node->MHC_peptide Presents TCR T-Cell Receptor (TCR) MHC_peptide->TCR Binds to Signaling Intracellular Signaling Cascade TCR->Signaling Activation IFNg_Secretion IFN-γ Secretion Signaling->IFNg_Secretion Leads to CaptureAb Capture Antibody IFNg_Secretion->CaptureAb Captured by Spot Visible Spot Formation CaptureAb->Spot Detects

Caption: T-Cell activation by OVA peptide leading to IFN-γ secretion and detection.

Materials and Reagents

  • Mouse IFN-γ ELISpot Kit (containing capture Ab, detection Ab, Streptavidin-enzyme conjugate, substrate)

  • OVA (257-264) Peptide (SIINFEKL), TFA salt (e.g., Peptides & Elephants, GenScript)[6][9]

  • PVDF membrane 96-well plates

  • Sterile PBS (Phosphate Buffered Saline)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • 70% Ethanol (B145695)

  • DMSO (Dimethyl sulfoxide)

  • Red Blood Cell (RBC) Lysis Buffer

  • Positive Control Stimulant (e.g., Concanavalin A, PHA)[10][11]

  • Sterile, deionized water

  • CO2 Incubator (37°C, 5% CO2)

  • ELISpot Reader or Dissection Microscope

Experimental Workflow

The workflow diagram below provides a high-level overview of the entire ELISpot procedure.

ELISpot_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Stimulation cluster_Day3 Day 3: Detection & Development A1 Activate Plate (70% Ethanol, 1 min) A2 Wash Plate (5x with Sterile Water) A1->A2 A3 Coat with Capture Ab (100 µL/well) A2->A3 A4 Incubate Overnight (4-8°C) A3->A4 B1 Wash & Block Plate (Culture Medium, 2h, 37°C) A4->B1 B3 Add Stimuli to Wells (OVA Peptide, Controls) B1->B3 B2 Prepare Splenocytes (Isolate, Count, Resuspend) B4 Add Cells to Wells (e.g., 2.5-5 x 10^5 cells/well) B2->B4 B3->B4 B5 Incubate 18-24 hours (37°C, 5% CO2) B4->B5 C1 Discard Cells & Wash Plate B5->C1 C2 Add Detection Ab (Incubate 2h, RT) C1->C2 C3 Wash Plate C2->C3 C4 Add Streptavidin-Enzyme (Incubate 1h, RT) C3->C4 C5 Wash Plate Thoroughly C4->C5 C6 Add Substrate (BCIP/NBT) (Develop 5-30 min, Dark) C5->C6 C7 Stop by Washing with Water C6->C7 C8 Dry Plate & Count Spots C7->C8

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Detailed Experimental Protocol

  • OVA (257-264) Peptide Stock: Dissolve the lyophilized peptide first in a small amount of sterile DMSO (e.g., 40 µL) to ensure it is completely dissolved.[12] Then, dilute with sterile PBS or culture medium to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Wash Buffers: Prepare PBS and PBS-T (PBS with 0.05% Tween-20) as per standard laboratory procedures.

  • Euthanize a C57BL/6 mouse (previously immunized or from a relevant experimental group) and aseptically remove the spleen into a petri dish containing cold, sterile culture medium.

  • Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a syringe.[13]

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5-7 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 3-5 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.[13]

  • Stop the lysis by adding 10 mL of complete culture medium. Centrifuge again, and discard the supernatant.

  • Wash the cell pellet once more with complete culture medium.

  • Resuspend the final cell pellet in 5-10 mL of complete culture medium.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

  • Adjust the cell concentration in complete culture medium to the desired density for plating (e.g., 5 x 10^6 cells/mL for plating 100 µL, which gives 5 x 10^5 cells/well).[10][14]

Day 1: Plate Coating

  • Pre-wet the membrane of each well of the 96-well PVDF plate by adding 15-50 µL of 70% ethanol. Incubate for no more than 2 minutes.[1][4]

  • Flick out the ethanol and wash the plate 5 times with 200 µL/well of sterile water.[15]

  • Dilute the anti-IFN-γ capture antibody to its recommended concentration (e.g., 15 µg/mL) in sterile PBS.[1]

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate and incubate overnight at 4-8°C.

Day 2: Cell Stimulation

  • Aseptically decant the antibody solution from the plate. Wash the plate 5 times with 200 µL/well of sterile PBS.

  • Block the membrane by adding 200 µL/well of complete culture medium. Incubate for at least 2 hours at 37°C.[10]

  • During the blocking incubation, prepare your stimuli. Dilute the OVA peptide stock solution in complete culture medium to a 2X working concentration (e.g., 2-50 µg/mL). Also prepare a 2X working solution for your positive control (e.g., ConA at 2 µg/mL) and a negative control (medium only).

  • Decant the blocking medium from the plate.

  • Add 100 µL of the appropriate 2X stimulus to each well (e.g., OVA peptide, positive control, negative control).

  • Gently resuspend your prepared splenocytes and add 100 µL of the cell suspension to each well.[14] The final volume should be 200 µL.

  • Cover the plate and incubate at 37°C in a 5% CO2 incubator for 18-24 hours.[4][9] Crucially, do not disturb or move the plate during this incubation to avoid creating indistinct or "comet-tailed" spots.[4]

Day 3: Detection and Spot Development

  • Decant the cells and medium from the plate. Wash the plate 3 times with PBS, followed by 3 times with PBS-T.[4]

  • Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA. Add 100 µL to each well.

  • Seal the plate and incubate for 2 hours at room temperature.[14]

  • Wash the plate 6 times with PBS-T.

  • Dilute the Streptavidin-ALP conjugate in PBS/0.5% BSA. Add 100 µL to each well.

  • Incubate for 1 hour at room temperature.[15]

  • Wash the plate thoroughly: 3 times with PBS-T, followed by 3 times with PBS only to remove all residual Tween-20, which can inhibit the substrate.[4][16]

  • Prepare the BCIP/NBT substrate solution immediately before use. Add 100 µL to each well.

  • Monitor spot development in the dark for 5-30 minutes. Stop the reaction when spots are sharp and distinct, and the background remains clear.[15]

  • Stop the development by washing the plate thoroughly with running deionized water.

  • Gently remove the plastic underdrain and allow the plate to dry completely in the dark or in a fume hood.

Data Presentation and Analysis

The following table summarizes typical quantitative values used in this protocol. These should be optimized for specific experimental systems.

ParameterRecommended Range / ValueNotes
Cell Plating Density 2.5 x 10⁵ - 5 x 10⁵ splenocytes/wellLower frequencies of responding cells require higher cell numbers.[1][10][14]
OVA (257-264) Peptide 1 - 25 µg/mL (final concentration)Titration is recommended to find the optimal concentration for stimulation.[10][14][17]
Capture Antibody 5 - 15 µg/mLFollow manufacturer's recommendation.[1][10]
Detection Antibody 0.25 - 2 µg/mLFollow manufacturer's recommendation.
Cell Incubation Time 18 - 24 hoursCan be extended up to 48 hours, but may increase spot size and merging.[9][12][13]
Substrate Development 5 - 30 minutesVisually monitor to prevent overdevelopment and high background.[15]
  • Ensure the plate is completely dry before counting.

  • Count the spots in each well using an automated ELISpot reader or manually under a dissection microscope.[4]

  • The results are expressed as Spot Forming Units (SFU) per million cells plated.

  • Calculation:

    • First, calculate the average spot count for the negative control (unstimulated) wells.

    • Subtract the average negative control count from the counts of the peptide-stimulated wells.

    • Normalize this value to 10⁶ cells: SFU / 10⁶ cells = [(Avg spots in test well) - (Avg spots in negative control)] x [1,000,000 / (cells per well)]

  • A response is typically considered positive if the spot count in stimulated wells is at least double the background count and above a defined threshold (e.g., >50 SFU/10⁶ cells).[4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background - Cells were pre-activated in vivo or during culture.[18] - High concentration of DMSO (>0.4%) in peptide solution.[18] - Contamination of reagents or incomplete washing. - Over-development with substrate.- Rest thawed cells for 1-2 hours before plating.[1][19] - Ensure final DMSO concentration is minimal. - Use sterile technique and perform all wash steps thoroughly. - Reduce substrate incubation time.
No or Few Spots - Low frequency of antigen-specific T-cells. - Poor cell viability. - Inactive peptide or incorrect concentration. - Incorrect antibody concentrations.- Increase the number of cells plated per well.[16] - Check cell viability before plating; ensure it is >90%. - Use a new aliquot of peptide and titrate the concentration. - Verify positive control (PHA/ConA) wells are working.
Fuzzy or Merged Spots - Plate was moved or vibrated during cell incubation.[4] - Over-incubation of cells, leading to large spots. - Cell clumping.- Place incubator in a low-traffic area and do not disturb plates. - Optimize cell incubation time (e.g., shorten to 18 hours).[16] - Ensure a single-cell suspension before plating.
Inconsistent Results - Inaccurate cell counting or pipetting. - Uneven washing or reagent addition. - "Edge effect" due to plates drying out during incubation.- Use calibrated pipettes and mix cell suspension well before aliquoting. - Be consistent with all pipetting and washing steps. - Ensure proper humidity in the incubator; do not stack plates.[4]

References

Application Notes: High-Fidelity Detection of Antigen-Specific T-Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for Intracellular Cytokine Staining of OVA Peptide-Stimulated T-Cells

Introduction

Intracellular cytokine staining (ICS) is a powerful and widely used flow cytometry-based method for the single-cell analysis of immune responses.[1] This technique enables the simultaneous identification of cell surface markers and the quantification of intracellular cytokine production following cellular activation.[2] By stimulating T-cells with a specific antigen, such as an ovalbumin (OVA) peptide, researchers can identify and characterize rare, antigen-specific T-cell populations.[3] The protocol involves stimulating cells in vitro, blocking cytokine secretion to allow intracellular accumulation, staining for cell surface and intracellular markers, and subsequent analysis by flow cytometry.[4] This application note provides a detailed protocol for the detection of cytokine production in T-cells responding to OVA peptide stimulation, tailored for researchers in immunology and drug development.

Principle of the Method

The core principle of ICS involves the activation of T-cells through their T-cell receptor (TCR) by a specific peptide-Major Histocompatibility Complex (pMHC).[3][5] This activation triggers intracellular signaling cascades, leading to the transcription and translation of cytokine genes.[6] To detect these newly synthesized cytokines, a protein transport inhibitor, such as Brefeldin A (BFA), is added to the cell culture.[7][8] BFA disrupts the Golgi apparatus, causing cytokines to accumulate within the endoplasmic reticulum and Golgi complex, making them detectable by fluorescently-labeled antibodies.[7][9] Following stimulation, cells are stained for surface markers to identify specific T-cell subsets (e.g., CD4+, CD8+). Subsequently, the cells are fixed to preserve their state and permeabilized to allow anti-cytokine antibodies to enter the cell and bind to their targets.[10]

Materials and Reagents

Table 1: Key Reagents and Equipment

CategoryItem
Cells Splenocytes from OVA-immunized mice or Peripheral Blood Mononuclear Cells (PBMCs) from a relevant model.
Antigen OVA peptide (e.g., OVA323-339 for CD4+ T-cells, OVA257-264 [SIINFEKL] for CD8+ T-cells), sterile, endotoxin-free.[3]
Media & Buffers Complete RPMI-1640 (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin), FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
Stimulation & Controls Co-stimulatory antibodies (anti-CD28, anti-CD49d), Positive Control (PMA/Ionomycin), Protein Transport Inhibitor (Brefeldin A).[11][12]
Antibodies Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD44), Viability Dye, Intracellular Cytokines (e.g., IFN-γ, TNF-α, IL-2), and corresponding Isotype Controls.
Fixation/Perm Buffers Fixation Buffer (e.g., 2-4% Paraformaldehyde in PBS), Permeabilization Buffer (e.g., PBS containing 0.1-0.5% Saponin).[10][13]
Equipment Flow cytometer, 96-well U-bottom plates, centrifuges, incubators (37°C, 5% CO2), pipettes, biosafety cabinet.

Experimental Protocol

This protocol is optimized for a 96-well plate format using 1-2 million cells per well. Adjust volumes accordingly for other formats.

Step 1: Preparation of Single-Cell Suspension
  • Isolate splenocytes from OVA-immunized mice or thaw cryopreserved PBMCs.

  • Prepare a single-cell suspension and wash the cells with complete RPMI-1640 medium.

  • Perform a cell count and assess viability using a method like Trypan Blue exclusion.

  • Resuspend the cells at a final concentration of 1-2 x 106 cells per 200 µL in complete RPMI-1640.[11]

Step 2: In Vitro Stimulation
  • Plate 200 µL of the cell suspension into each well of a 96-well U-bottom plate.

  • Prepare stimulation cocktails for each experimental condition. See Table 2 for a typical setup.

  • Add the appropriate antigen or control stimulant to the wells. A common concentration for OVA peptide is 1-10 µg/mL; this should be optimized for your specific experiment.[14]

  • For enhanced T-cell activation, add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) at a final concentration of 1-2 µg/mL.[11]

  • Add the protein transport inhibitor, Brefeldin A, to all wells (except the "Unstimulated - No BFA" control) at a final concentration of 5-10 µg/mL.[8][11] For peptide stimulation, BFA is typically added at the start of the culture.[14][15]

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[12] A minimum of 5-6 hours is often required to detect most pro-inflammatory cytokines.[8]

Table 2: Example Stimulation Plate Setup

Well ConditionCells (1-2x106)OVA Peptide (1-10 µg/mL)PMA/IonomycinBrefeldin A (5-10 µg/mL)Purpose
Unstimulated Control Measures background cytokine production.
Antigen-Stimulated Measures OVA-specific T-cell response.
Positive Control Confirms cell viability and staining procedure.
Staining Controls FMOs, Isotype controls for gating.
Step 3: Surface Marker Staining
  • After incubation, centrifuge the plate at 300-500 x g for 5 minutes and discard the supernatant.

  • Resuspend cells in 50 µL of FACS buffer containing a viability dye and the pre-titrated cocktail of fluorochrome-conjugated surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD44). Staining for surface markers is often performed before fixation, as some epitopes are sensitive to fixation and permeabilization reagents.[15][16]

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with 200 µL of FACS buffer per well, centrifuging at 300-500 x g for 5 minutes between washes.

Step 4: Fixation and Permeabilization
  • After the final wash, discard the supernatant and resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., 2% paraformaldehyde).

  • Incubate for 20 minutes at room temperature in the dark.[10]

  • Wash the cells once with FACS buffer.

  • Resuspend the fixed cells in 100 µL of 1X Permeabilization Buffer (e.g., containing 0.1-0.5% saponin). Saponin is a reversible permeabilizing agent and must be present in all subsequent buffers until acquisition.

  • Incubate for 10 minutes at room temperature.[13]

Step 5: Intracellular Cytokine Staining
  • Centrifuge the permeabilized cells and discard the supernatant.

  • Resuspend the cell pellet in 50 µL of Permeabilization Buffer containing the pre-titrated cocktail of fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and their corresponding isotype controls.

  • Incubate for 30 minutes at room temperature or 4°C, protected from light.[10]

  • Wash the cells twice with 200 µL of Permeabilization Buffer.

  • After the final wash, resuspend the cells in 200 µL of FACS Buffer for flow cytometry analysis.

Visualized Protocols and Pathways

Experimental Workflow

ICS_Workflow cluster_prep 1. Cell Preparation cluster_stim 2. In Vitro Stimulation (4-6 hours) cluster_stain 3. Antibody Staining cluster_analysis 4. Analysis Cell_Isolation Isolate Splenocytes or PBMCs Cell_Count Count and Assess Viability Cell_Isolation->Cell_Count Cell_Resuspend Resuspend at 1-2x10^6 cells/well Cell_Count->Cell_Resuspend Add_Stim Add OVA Peptide & Co-stimulatory Abs Add_BFA Add Brefeldin A (Protein Transport Inhibitor) Add_Stim->Add_BFA Incubate Incubate at 37°C Add_BFA->Incubate Surface_Stain Stain Surface Markers (CD3, CD4, CD8) + Viability Dye Fix_Perm Fix with PFA, then Permeabilize with Saponin Surface_Stain->Fix_Perm Intra_Stain Stain Intracellular Cytokines (IFN-γ, TNF-α, IL-2) Fix_Perm->Intra_Stain Acquire Acquire on Flow Cytometer Gate Gate on Live, Single Cells, T-Cell Subsets (CD4+/CD8+) Acquire->Gate Analyze Quantify Cytokine+ Cells Gate->Analyze

Caption: Workflow for intracellular cytokine staining following OVA peptide stimulation.

T-Cell Activation Signaling Pathway

TCell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) pMHC OVA-Peptide-MHC TCR_Complex TCR-CD3 Complex pMHC->TCR_Complex Signal 1 Lck Lck TCR_Complex->Lck CD28 CD28 B7 CD80/86 (B7) B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 AP1 AP-1 LAT->AP1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ca Ca2+ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB Cytokine_Gene Cytokine Gene Transcription (IFN-γ, TNF-α, IL-2) NFAT->Cytokine_Gene NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: Simplified T-cell activation signaling cascade initiated by OVA-pMHC.

Data Presentation and Troubleshooting

Expected Results

Upon analysis, you should observe a distinct population of cytokine-positive cells within the antigen-stimulated group that is absent or significantly lower in the unstimulated control. The positive control (PMA/Ionomycin) should induce high levels of cytokine expression in a large fraction of T-cells. Data is typically presented as the percentage of cytokine-producing cells (e.g., IFN-γ+) within a specific T-cell subset (e.g., Live, Single, CD3+, CD8+).

Table 3: Representative Quantitative Data

Cell SubsetCondition% IFN-γ Positive% TNF-α Positive
Live/CD3+/CD8+ Unstimulated0.05%0.10%
OVA-Stimulated 2.50% 1.80%
PMA/Ionomycin45.0%55.0%
Live/CD3+/CD4+ Unstimulated0.02%0.08%
OVA-Stimulated 0.80% 0.65%
PMA/Ionomycin30.0%42.0%
Note: These values are for illustrative purposes only and will vary based on the experimental model, immunization efficacy, and specific protocol.
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for ICS

IssuePossible Cause(s)Suggested Solution(s)
High Background in Unstimulated Control - Cell death leading to non-specific antibody binding.- Over-incubation with stimulants or BFA.- Ineffective washing.- Use a viability dye to exclude dead cells from analysis.- Optimize incubation time (4-6 hours is typical).- Ensure thorough washing steps between staining procedures.
No/Weak Signal in Stimulated Samples - Ineffective antigen stimulation.- Suboptimal antibody titration.- Ineffective protein transport inhibition.- Fixation-sensitive surface marker epitopes.- Titrate OVA peptide concentration.- Include co-stimulatory antibodies.- Titrate all antibodies to find optimal signal-to-noise ratio.- Confirm BFA is active and used at the correct concentration.- Stain for surface markers before fixation.[16]
Low Cell Viability - Toxicity from peptide, DMSO (solvent), or BFA/Monensin (B1676710).- Harsh cell handling.- Titrate stimulants to the lowest effective concentration.- Ensure final DMSO concentration is low (<0.1%).- Handle cells gently (avoid vigorous vortexing). BFA is generally less toxic than Monensin.[9][17]
Poor Resolution/High Spread - Inappropriate fluorochrome combination (high spectral overlap).- Instrument settings not optimized.- Cell doublets.- Design antibody panel carefully, using bright fluorophores for low-expression antigens.- Run and apply proper compensation controls.- Include doublet discrimination gates (FSC-A vs FSC-H) in the analysis.

References

Application Notes and Protocols: Dendritic Cell Pulsing with OVA Peptide (257-264) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "pulsing" DCs involves loading them ex vivo with specific antigens, which they then process and present to T cells. The ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-characterized, immunodominant MHC class I-restricted epitope widely used in immunological research to study antigen presentation, T-cell activation, and the efficacy of immunotherapies.[1][2][3] This document provides detailed protocols for pulsing bone marrow-derived dendritic cells (BMDCs) with OVA peptide (257-264) TFA, along with methods for assessing subsequent T-cell activation. The trifluoroacetate (B77799) (TFA) salt is a common counter-ion from peptide synthesis and should be handled appropriately during peptide reconstitution.

Core Applications

  • T-cell Activation Assays: Studying the activation, proliferation, and cytokine release of OVA-specific CD8+ T cells (e.g., from OT-I transgenic mice).[4][5]

  • Immunotherapy and Vaccine Development: Using peptide-pulsed DCs as a cellular vaccine to induce antigen-specific cytotoxic T lymphocyte (CTL) responses against tumors or infectious agents.[6][7][8]

  • Adjuvant and Drug Screening: Evaluating the efficacy of novel adjuvants or immunomodulatory compounds on DC function and T-cell priming.[1][9]

  • Fundamental Immunology Research: Investigating the mechanisms of antigen processing and presentation by DCs.[10][11]

Experimental Overview

The general workflow for dendritic cell pulsing with OVA peptide and subsequent analysis of T-cell activation involves several key stages.

G cluster_0 Preparation cluster_1 Pulsing & Co-culture cluster_2 Analysis A Isolate Bone Marrow Cells B Differentiate into BMDCs A->B D Pulse BMDCs with OVA Peptide (257-264) B->D C Reconstitute OVA Peptide C->D F Co-culture Pulsed DCs and T Cells D->F E Isolate Splenic T Cells (e.g., OT-I) E->F G T-Cell Proliferation Assay (e.g., CFSE) F->G H Cytokine Analysis (e.g., ELISA, ELISPOT) F->H I Surface Marker Analysis (Flow Cytometry) F->I G cluster_0 Dendritic Cell cluster_1 CD8+ T Cell DC Pulsed DC MHC MHC-I + OVA Peptide CD80_86 CD80/CD86 TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD8 CD8 CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Release (IFN-γ, IL-2) Activation->Cytokines G Antigen Antigen Uptake (e.g., OVA-nanoparticle) p38 p38 MAPK Activation Antigen->p38 TLR TLR/Pattern Recognition Receptor TLR->p38 Maturation DC Maturation p38->Maturation Cytokine Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) Maturation->Cytokine MHC_upregulation MHC_upregulation Maturation->MHC_upregulation MHC_ MHC_ upregulation Upregulation of MHC & Co-stimulatory Molecules

References

Optimal Concentration of Ovalbumin (OVA) Peptide for T Cell Stimulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of Ovalbumin (OVA) peptide for effective T cell stimulation in vitro and in vivo.

Introduction

Ovalbumin (OVA) and its derived peptides are extensively used as model antigens in immunological research to study antigen presentation, T cell activation, and immune responses. The precise concentration of the OVA peptide is a critical parameter for achieving robust and reproducible T cell stimulation. This document outlines the key considerations, recommended concentration ranges for various assays, and detailed experimental protocols.

Two of the most commonly used OVA peptides are:

  • OVA₂₅₇₋₂₆₄ (SIINFEKL): An MHC class I-restricted peptide that is presented to and activates CD8+ T cells.[1][2]

  • OVA₃₂₃₋₃₃₉ (ISQAVHAAHAEINEAGR): An MHC class II-restricted peptide that is presented to and activates CD4+ T cells.[2][3][4]

The selection of the appropriate peptide and its optimal concentration is paramount for the successful outcome of T cell-based assays.

Key Considerations for Optimal T Cell Stimulation

Several factors can influence the optimal OVA peptide concentration for T cell stimulation:

  • Purity of the Peptide: High-purity peptides (>95%) are recommended to avoid non-specific stimulation and ensure accurate results.[5]

  • Type of Antigen Presenting Cell (APC): Different APCs, such as dendritic cells (DCs), macrophages, and B cells, may have varying efficiencies in presenting the peptide, which can affect the required concentration.[3]

  • T Cell Type and Frequency: The specific T cell subset being studied (CD4+ or CD8+) and its precursor frequency in the cell population can impact the magnitude of the response.

  • Assay Type: The optimal peptide concentration can differ between various assays, such as T cell proliferation, cytokine secretion (ELISpot, intracellular cytokine staining), and in vivo activation studies.

  • Incubation Time: The duration of peptide stimulation can influence the observed T cell response.

Recommended OVA Peptide Concentrations for T Cell Stimulation

The following tables summarize the recommended OVA peptide concentrations for various in vitro T cell stimulation assays based on published literature. It is important to note that these are starting recommendations, and optimal concentrations may need to be determined empirically for specific experimental systems.

Table 1: Recommended Concentrations for MHC Class I-Restricted OVA₂₅₇₋₂₆₄ Peptide (for CD8+ T Cell Stimulation)

Assay TypeRecommended Concentration RangeNotes
T Cell Proliferation 1 nM - 1 µM/mL (approximately 0.001 - 1 µg/mL)A concentration of 2 µg/mL has been successfully used for pulsing total splenocytes for 4 hours.[6]
ELISpot (IFN-γ) 1 µg/mLSplenocytes can be co-cultured with the peptide for 36 hours.[7]
Intracellular Cytokine Staining 10 pM - 1000 pMThe percentage of responding cells and the kinetics of the response are dependent on the peptide concentration.[8]
In vitro Pulsing of Dendritic Cells 4 µg/mLDendritic cells are pulsed with the peptide before co-culture with T cells.[1]

Table 2: Recommended Concentrations for MHC Class II-Restricted OVA₃₂₃₋₃₃₉ Peptide (for CD4+ T Cell Stimulation)

Assay TypeRecommended Concentration RangeNotes
T Cell Proliferation 0.01 µM - 10 µMA wide range can be effective, and titration is recommended.
ELISpot (IFN-γ) 10 - 100 µg/mLUsed for stimulating spleen cells from immunized mice.[3] A concentration of 10 µg/mL is also commonly used.[9]
Cytokine Production (ELISA) 0.1 - 10 µg/mLSupernatants are typically harvested after 72 hours of co-culture.[10]
In vitro Pulsing of Dendritic Cells 10 - 100 µg/mLDCs are incubated with the peptide for 24 hours before co-culture with T cells.[5]
In vitro Stimulation of Splenocytes 50 µg/mLUsed for intracellular cytokine staining protocols.[11]

Experimental Protocols

Here are detailed protocols for the preparation of OVA peptide and its use in common T cell stimulation assays.

Protocol 1: Preparation of OVA Peptide Stock Solution
  • Reconstitution: Peptides are often supplied lyophilized. Reconstitute the peptide in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to a high concentration stock, for example, 10 mM.[12]

  • Working Stock: Prepare a working stock by diluting the high-concentration stock in a sterile aqueous buffer such as PBS or cell culture medium. For example, dilute the 10 mM stock to 1 mM in RPMI-1640 medium.[12]

  • Storage: Store the stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][13] Protect from light.[13]

Protocol 2: In Vitro T Cell Proliferation Assay using CFSE

This protocol is for measuring T cell proliferation by dye dilution using Carboxyfluorescein succinimidyl ester (CFSE).

  • Prepare Antigen Presenting Cells (APCs):

    • Isolate splenocytes or dendritic cells from a suitable mouse strain (e.g., C57BL/6 for OVA₂₅₇₋₂₆₄ or BALB/c for OVA₃₂₃₋₃₃₉).

    • Plate the APCs in a 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells/well.

  • Label T Cells with CFSE:

    • Isolate CD8+ or CD4+ T cells from an OT-I or OT-II transgenic mouse, respectively.

    • Resuspend the T cells at 1 x 10⁷ cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

    • Wash the cells twice with complete RPMI medium.

  • Co-culture and Stimulation:

    • Add the CFSE-labeled T cells to the wells containing APCs at a typical APC:T cell ratio of 1:1 to 10:1.

    • Add the OVA peptide to the desired final concentration (refer to Tables 1 and 2). Include a no-peptide control and a positive control (e.g., anti-CD3 antibody or a mitogen like PHA).

    • Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD8 or CD4).

    • Analyze the cells by flow cytometry, gating on the T cell population of interest.

    • Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 3: ELISpot Assay for IFN-γ Secretion

This protocol is for enumerating OVA-specific, IFN-γ secreting T cells.

  • Prepare ELISpot Plate:

    • Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with complete RPMI medium for at least 1 hour at room temperature.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).

    • Add 2 x 10⁵ to 5 x 10⁵ cells per well to the coated ELISpot plate.

    • Add the OVA peptide to the desired final concentration.[9] Include appropriate negative (no peptide) and positive (e.g., PHA) controls.[9]

    • Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator.[9][13]

  • Detection and Analysis:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash and add streptavidin-alkaline phosphatase (or HRP).

    • Add the substrate and incubate until spots develop.

    • Stop the reaction by washing with water.

    • Count the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflow

T Cell Activation Signaling Pathway

The activation of T cells by OVA peptide involves a complex signaling cascade initiated by the T cell receptor (TCR) recognizing the peptide-MHC complex on the surface of an APC.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC-OVA Peptide TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: T Cell Receptor (TCR) signaling cascade upon recognition of OVA peptide-MHC complex.

General Experimental Workflow for In Vitro T Cell Stimulation

The following diagram illustrates a typical workflow for an in vitro T cell stimulation experiment.

Experimental_Workflow start Start prep_cells Prepare APCs and T Cells start->prep_cells stimulate Stimulate with OVA Peptide prep_cells->stimulate incubate Incubate (Time & Temp) stimulate->incubate assay Perform Assay incubate->assay prolif Proliferation Assay (e.g., CFSE) assay->prolif Measure Proliferation cytokine Cytokine Assay (e.g., ELISpot, ICS) assay->cytokine Measure Cytokines analysis Data Analysis prolif->analysis cytokine->analysis end End analysis->end

Caption: A generalized workflow for in vitro T cell stimulation experiments.

References

Application Notes and Protocols: Reconstituting and Storing Lyophilized OVA Peptide (257-264) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ovalbumin (OVA) peptide 257-264, with the sequence SIINFEKL, is a well-characterized, immunodominant epitope derived from chicken ovalbumin.[1] It is a crucial tool in immunological research, particularly in studies involving T-cell activation and immune responses. This peptide fragment corresponds to the mouse MHC class I (H-2Kb) CD8+ T cell-restricted epitope of chicken ovalbumin.[2] As a result, it is extensively used to stimulate antigen-specific CD8+ T cells to observe immune responses in various assays, including ELISPOT, intracellular cytokine staining (ICS), and in vivo cytotoxicity testing.[1][3] The peptide is typically supplied in a lyophilized form with Trifluoroacetic acid (TFA) as a counter-ion from the purification process. Proper reconstitution and storage are critical to ensure the peptide's stability and biological activity.

Product Information

  • Peptide Name: OVA Peptide (257-264)

  • Sequence: SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu)[3]

  • Molecular Weight: 963.16 Da[4]

  • Counter-Ion: Trifluoroacetic acid (TFA) salts[4]

  • Appearance: Lyophilized white powder[5]

  • Purity: Typically >95% as determined by HPLC[4]

Reconstitution Protocol

Proper reconstitution of the lyophilized peptide is essential for maintaining its integrity and ensuring accurate experimental results.

Materials Required:

  • Lyophilized OVA Peptide (257-264) TFA

  • Sterile, distilled, or ultrapure water[5][6]

  • Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for higher concentrations)[2][7]

  • Sterile, low-protein binding polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[8]

  • Solvent Addition: Based on the desired stock concentration and experimental requirements, select an appropriate solvent. For many applications, sterile water or PBS are suitable.[5] For higher concentrations that may be difficult to achieve in aqueous solutions, DMSO can be used.[2][7]

  • Dissolution: Carefully add the calculated volume of the chosen solvent to the vial. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.[5] Brief sonication may aid in dissolving peptides with poor solubility.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes in sterile, low-protein binding tubes.[3][9]

Quantitative Data for Reconstitution

ParameterRecommendationNotes
Primary Solvent Sterile distilled water or ultrapure water[5][6]Recommended for most applications to create a stock solution.
Alternative Solvents DMSO, PBS[2][7]DMSO can be used for higher concentrations. PBS is suitable for direct use in many biological assays.
Stock Concentration 0.5 - 1 mg/mL[5][10]A concentration of 1 mg/mL is commonly recommended for initial stock solutions.[8][9]
Solubility in Water Up to 50 mg/mL (may require sonication)[11]Higher concentrations in aqueous solutions might require warming and sonication.[12]
Solubility in DMSO Up to 166.66 mg/mL[7]Useful for creating highly concentrated stock solutions.

Storage and Stability

Correct storage conditions are vital for preserving the peptide's biological activity over time.

Storage Recommendations

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°C[5][13]Up to 10 years[8]Store in a dry environment, protected from light.[3][14]
Reconstituted in Aqueous Buffer -20°C or -80°C[5][9]Up to 1 month at -20°C, up to 6 months at -80°C[15][16]Avoid repeated freeze-thaw cycles by aliquoting.[3]
Reconstituted in DMSO -20°C or -80°C[15][16]Up to 1 month at -20°C, up to 6 months at -80°C[15][16]Ensure DMSO is of high purity to prevent degradation.

Stability Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. Aliquoting into single-use volumes is crucial.[3]

  • pH: For peptides in solution, a pH range of 5-7 is generally optimal for stability.[13]

  • Light Exposure: Protect peptide solutions from light to prevent photodegradation.[3]

  • TFA Removal: For certain sensitive cell-based assays, the presence of TFA may be a concern. If necessary, TFA can be removed through methods such as ion-exchange chromatography or by forming a hydrochloride salt.[17][18]

Experimental Protocols

1. In Vitro T-Cell Stimulation (ELISPOT Assay)

This protocol outlines the use of OVA (257-264) peptide for stimulating T-cells to quantify interferon-gamma (IFN-γ) releasing effector cells.[4][19]

Methodology:

  • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from an immunized animal or a relevant model system.

  • Plate the cells in a 96-well ELISPOT plate pre-coated with an anti-IFN-γ capture antibody.

  • Stimulate the cells by adding the reconstituted OVA (257-264) peptide to the wells at a final concentration typically ranging from 1 to 10 µg/mL.

  • Include appropriate positive (e.g., mitogen) and negative (e.g., media alone or a scrambled peptide) controls.[19]

  • Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.

  • Develop the plate according to the ELISPOT kit manufacturer's instructions, which typically involves washing, adding a biotinylated detection antibody, a streptavidin-enzyme conjugate, and a substrate.

  • Count the resulting spots, where each spot represents a single IFN-γ secreting cell.

2. In Vivo Cytotoxicity Assay

This protocol describes a method to measure the in vivo killing activity of OVA-specific CD8+ T cells.[20][21]

Methodology:

  • Target Cell Preparation:

    • Isolate splenocytes from a naive C57BL/6 mouse.

    • Divide the splenocytes into two populations.

    • Pulse one population with 1 µg/mL of OVA (257-264) peptide for 1 hour at 37°C. These are the target cells. The other population remains unpulsed as control cells.[10]

    • Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh).

    • Label the unpulsed control cells with a low concentration of the same dye (e.g., CFSElow).

  • Cell Injection:

    • Mix the CFSEhigh and CFSElow labeled cells at a 1:1 ratio.

    • Inject the cell mixture intravenously into immunized and non-immunized control mice.

  • Analysis:

    • After 4-6 hours, harvest the spleens from the recipient mice.[10]

    • Prepare single-cell suspensions and analyze by flow cytometry to determine the percentage of CFSEhigh and CFSElow cells.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in non-immunized)] x 100 where the Ratio = (% CFSElow / % CFSEhigh).

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (Water/PBS/DMSO) centrifuge->add_solvent dissolve Vortex/Pipette to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end MHC_Class_I_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface exogenous_ova Exogenous Ovalbumin (OVA) cross_presentation Cross-Presentation Pathway exogenous_ova->cross_presentation proteasome Proteasome cross_presentation->proteasome ova_peptide OVA (257-264) Peptides (SIINFEKL) proteasome->ova_peptide tap TAP Transporter ova_peptide->tap Transport peptide_loading Peptide Loading Complex tap->peptide_loading mhc_class_i MHC Class I Molecule mhc_class_i->peptide_loading Assembly peptide_mhc_complex Peptide-MHC Class I Complex peptide_loading->peptide_mhc_complex Transport to Surface tcr T-Cell Receptor (TCR) peptide_mhc_complex->tcr Presentation cd8_t_cell CD8+ T-Cell tcr->cd8_t_cell Recognition & Activation

References

Application Notes and Protocols: Utilizing OVA Peptide (257-264) TFA with CpG or Poly(I:C) Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA peptide (257-264), with the sequence SIINFEKL, is a premier tool in immunological research. As an immunodominant epitope of chicken ovalbumin, it is presented by the MHC class I molecule H-2Kb and elicits a robust and highly specific cytotoxic T lymphocyte (CTL) response in C57BL/6 mice.[1][2][3][4] The trifluoroacetate (B77799) (TFA) salt is a common counter-ion from the peptide synthesis process. To maximize the immunogenic potential of this peptide for applications such as vaccine development and cancer immunotherapy research, it is crucial to administer it with adjuvants that stimulate a potent innate immune response.[5][6] This document provides detailed application notes and protocols for the effective use of OVA peptide (257-264) TFA with two powerful adjuvants: CpG oligodeoxynucleotides (ODN) and Polyinosinic:polycytidylic acid (Poly(I:C)).

Adjuvant Mechanisms of Action

CpG ODN

CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated CpG motifs, which are characteristic of bacterial and viral DNA.[7][8][9][10] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor expressed by plasmacytoid dendritic cells (pDCs) and B cells.[7][8][9] TLR9 activation initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7.[11][12] This results in the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF) and large amounts of Type I interferons (IFN-α/β), which are critical for DC maturation, enhanced antigen presentation, and the promotion of a Th1-biased cellular immune response.[7][9][11][13]

CpG_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus CpG CpG ODN TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRF7_Activation IRF7 Activation MyD88->IRF7_Activation TRAF6 TRAF6 IRAK4->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation NFkB_nuc NF-κB NFkB_Activation->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7_Activation->IRF7_nuc Translocation Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_Gene IFN_Gene Type I IFN Genes IRF7_nuc->IFN_Gene

Caption: CpG ODN recognition by TLR9 initiates a MyD88-dependent signaling cascade.

Poly(I:C)

Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral replication.[14][15] It is recognized by two main classes of pattern recognition receptors:

  • TLR3: An endosomal receptor that binds dsRNA and signals through the TRIF adaptor protein.[16][17][18][19]

  • RIG-I-like Receptors (RLRs): Cytosolic sensors, primarily MDA5 and RIG-I, that detect dsRNA in the cytoplasm and signal through the MAVS adaptor protein.[14][20][21][22]

Both pathways converge to activate transcription factors IRF3/7 and NF-κB, leading to a potent Type I IFN response and the production of inflammatory cytokines.[15][23] This robustly activates dendritic cells, enhances antigen cross-presentation, and is highly effective at inducing CTL responses, making it a powerful adjuvant for peptide vaccines.[15][24][25]

PolyIC_Signaling_Pathway cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus PolyIC_endo Poly(I:C) TLR3 TLR3 PolyIC_endo->TLR3 TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3_endo IRF3 Activation TBK1->IRF3_endo IRF3_nuc IRF3 IRF3_endo->IRF3_nuc Translocation PolyIC_cyto Poly(I:C) RLR MDA5 / RIG-I PolyIC_cyto->RLR MAVS MAVS RLR->MAVS TRAF3_cyto TRAF3 MAVS->TRAF3_cyto TBK1_cyto TBK1 TRAF3_cyto->TBK1_cyto IRF3_cyto IRF3 Activation TBK1_cyto->IRF3_cyto IRF3_cyto->IRF3_nuc Translocation IFN_Gene Type I IFN Genes IRF3_nuc->IFN_Gene

Caption: Poly(I:C) is sensed by endosomal TLR3 and cytosolic RLRs to induce Type I IFN.

Data Presentation

The following tables summarize typical dosages for in vivo and in vitro experiments and representative data for CTL responses following immunization.

Table 1: Recommended Reagent Dosages

ReagentIn Vivo Dose (per C57BL/6 mouse)In Vitro ConcentrationRecommended Vehicle
OVA Peptide (257-264) TFA 50 - 200 µg1 - 10 µg/mLSterile PBS or Saline
CpG ODN (e.g., 1826) 20 - 100 µg1 - 5 µMSterile PBS or Saline
Poly(I:C) (HMW) 50 - 100 µg10 - 50 µg/mLSterile PBS or Saline

Table 2: Representative In Vivo CTL Response in C57BL/6 Mice (Day 7 Post-Immunization)

Immunization Group% Tetramer+ CD8+ T cells (Spleen)In Vivo Cytotoxicity (%)
OVA Peptide alone < 0.5%< 10%
OVA Peptide + CpG ODN 2 - 8%40 - 80%
OVA Peptide + Poly(I:C) 5 - 15%60 - 95%
OVA Peptide + Poly(I:C) + anti-CD40 > 15%> 90%

(Note: Data are compiled from representative studies and may vary based on specific mouse strain, age, immunization route, and experimental protocol.[6][26][27][28])

Experimental Protocols

Experimental_Workflow cluster_prep Day 0: Preparation & Immunization cluster_analysis Day 7: Analysis Reconstitution Reconstitute Peptide & Adjuvants in PBS Formulation Prepare Immunization Mixture (Peptide + Adjuvant) Reconstitution->Formulation Immunization Administer to C57BL/6 Mice (e.g., Subcutaneous) Formulation->Immunization Harvest Harvest Spleens Immunization->Harvest Incubate 7 Days CTL_Assay In Vivo Cytotoxicity Assay Immunization->CTL_Assay Initiate Assay on Day 6-7 Cell_Prep Prepare Single-Cell Suspension Harvest->Cell_Prep Tetramer_Staining Tetramer Staining & Flow Cytometry Cell_Prep->Tetramer_Staining ELISpot IFN-γ ELISpot Assay Cell_Prep->ELISpot

Caption: General experimental workflow for in vivo immunization and subsequent analysis.

Protocol 1: In Vivo Immunization of C57BL/6 Mice

Objective: To generate a robust OVA-specific CTL response in vivo.

Materials:

  • OVA Peptide (257-264) TFA

  • CpG ODN 1826 or High Molecular Weight (HMW) Poly(I:C)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Reagent Preparation:

    • Aseptically reconstitute lyophilized OVA peptide in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Reconstitute CpG ODN or Poly(I:C) in sterile PBS to a stock concentration of 1 mg/mL. Aliquot and store according to the manufacturer's instructions (typically -20°C).

  • Immunization Mixture Preparation (per mouse):

    • On the day of immunization, thaw aliquots of peptide and adjuvant.

    • In a sterile 1.5 mL microfuge tube, combine the following in order:

      • Sterile PBS (adjust volume for a final injection of 100 µL).

      • 50 µg of OVA peptide (50 µL of 1 mg/mL stock).

      • Adjuvant: 50 µg of CpG ODN (50 µL of 1 mg/mL stock) OR 50 µg of Poly(I:C) (50 µL of 1 mg/mL stock).

    • Mix gently by flicking the tube or brief vortexing. Keep on ice until injection.

  • Administration:

    • Administer 100 µL of the mixture subcutaneously (s.c.) at the base of the tail. This site drains to the inguinal lymph nodes and is effective for CTL induction.

  • Analysis:

    • The peak of the primary CD8+ T cell response typically occurs 7 days after immunization.

    • At Day 7, spleens can be harvested for analysis of OVA-specific T cells by H-2Kb/SIINFEKL tetramer staining and flow cytometry, or by IFN-γ ELISpot assay.

    • An in vivo cytotoxicity assay can be initiated on Day 6 or 7 to assess the functional capacity of the induced CTLs.

Protocol 2: In Vitro T-Cell Restimulation (IFN-γ ELISpot)

Objective: To quantify the frequency of OVA-specific, IFN-γ-secreting T cells from immunized mice.

Materials:

  • Spleens from immunized and control mice (harvested on Day 7).

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol.

  • OVA Peptide (257-264) TFA.

  • Mouse IFN-γ ELISpot kit.

  • Sterile nylon mesh (70 µm).

Procedure:

  • Prepare Splenocytes:

    • Aseptically harvest spleens into a petri dish containing 5 mL of cRPMI.

    • Generate a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer. Wash the remaining cells twice with cRPMI.

    • Count viable cells using trypan blue exclusion and resuspend to a final concentration of 5 x 10^6 cells/mL in cRPMI.

  • ELISpot Plate Preparation:

    • Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with the anti-IFN-γ capture antibody according to the manufacturer's protocol. Block the plate after coating.

  • Cell Plating and Stimulation:

    • Add 2.5 x 10^5 splenocytes (50 µL) to each well of the coated ELISpot plate.

    • Prepare peptide dilutions. For stimulation, add 50 µL of 2 µg/mL OVA peptide solution to the appropriate wells (final concentration: 1 µg/mL).

    • Controls:

      • Negative Control: Add 50 µL of cRPMI (no peptide).

      • Positive Control: Add 50 µL of Concanavalin A or anti-CD3 antibody solution.

    • Culture for 18-24 hours at 37°C, 5% CO2.

  • Plate Development:

    • Wash the plates and develop the spots by sequentially adding the biotinylated detection antibody, streptavidin-HRP, and substrate, following the manufacturer's instructions.

    • Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

References

Application Notes and Protocols for Generating OVA-Specific Cytotoxic T Lymphocytes (CTLs) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The generation of antigen-specific cytotoxic T lymphocytes (CTLs) is a cornerstone of cellular immunology research and is critical for the development of vaccines and immunotherapies against cancers and infectious diseases. Ovalbumin (OVA) is a widely used model antigen due to the availability of well-characterized T-cell receptor (TCR) transgenic mouse models (OT-I and OT-II) and defined CTL epitopes (e.g., SIINFEKL). This document provides detailed protocols for generating and assessing the function of OVA-specific CTLs in vivo.

I. Key Concepts and Signaling Pathways

The generation of a robust CTL response begins with the uptake and processing of the antigen by antigen-presenting cells (APCs), primarily dendritic cells (DCs). The antigen-derived peptides are then presented on Major Histocompatibility Complex (MHC) class I molecules. Naive CD8+ T cells with a cognate TCR recognize this peptide-MHC I complex, which, along with co-stimulatory signals (e.g., CD28-CD80/86 interaction) and cytokine support (e.g., IL-2), leads to T cell activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of recognizing and killing target cells expressing the same antigen.

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD8+ T Cell cluster_Effector Effector CTL APC APC MHC_I MHC Class I + SIINFEKL CD80_86 CD80/86 T_Cell Naive CD8+ T Cell Proliferation Proliferation & Differentiation T_Cell->Proliferation Signal 3 (Cytokines, e.g., IL-2) TCR TCR TCR->MHC_I Signal 1 (Recognition) CD8 CD8 CD28 CD28 CD28->CD80_86 Signal 2 (Co-stimulation) CTL Activated Effector CTL Proliferation->CTL

Caption: CTL activation requires TCR recognition of peptide-MHC I, co-stimulation, and cytokine signals.

II. Data Presentation: Immunization Strategies and Outcomes

The choice of antigen form, adjuvant, and immunization route significantly impacts the magnitude and quality of the resulting CTL response.

Table 1: Summary of Immunization Strategies for Generating OVA-Specific CTLs

Antigen (Dose/mouse) Adjuvant (Dose/mouse) Route Mouse Strain Key Outcome Reference
Ovalbumin (100 µg) CpG-B 1826 (30 µg) + DOTAP (60 µg) i.v. C57BL/6 Induction of OVA-specific CTL killing activity. [1]
OVA Protein (10 µg) DOTAP (100 µg) + D35 (10 µg) + Alhydrogel (40 µg) i.d. C57BL/6J Induced 1000-fold more IFN-γ production by CD8 T cells compared to OVA alone.[2] [2]
OVA Peptide (SIINFEKL) Cholera Toxin (CT) i.n. C57BL/6 Induced peptide-specific CTLs in cervical lymph nodes and spleen.[3] [3]
Soluble Native OVA QS-21 (Saponin Adjuvant) - C57BL/6 Generated Ag-specific CTL responses, which were absent without QS-21.[4] [4]
OVA Peptides (OVA257-264 & OVA323-339) CpG-ODN 1826 (50 µg) or Poly(I:C) (50 µg) s.c. C57BL/6 Resulted in the highest in vivo killing of specific target cells.[5] [5]

| Listeria monocytogenes expressing OVA (Lm-OVA) | None (bacterial vector) | i.v. | C57BL/6 | Detection of OVA-specific CD8+ T cells and their cytokine expression in splenocytes.[6] |[6] |

Table 2: Quantitative Analysis of In Vivo OVA-Specific CTL Responses

Experimental Model Method of Analysis Quantitative Result Reference
Adoptive transfer of OT-I cells, immunization with Lm-OVA Flow Cytometry Significant increase in the proportion and number of OT-I CD8+ T cells in the spleen. [7]
Adoptive transfer of OT-I and OT-II cells, intradermal immunization with Lipo-OVA-PIC Flow Cytometry Lipo-OVA-PIC induced significantly higher CD8+ T cell responses compared to other formulations.[8] [8]
Immunization with OVA + CpG/Poly(I:C) In Vivo Cytotoxicity Assay Highest killing of specific target cells observed in these adjuvant groups.[5] [5]

| Immunization with OVA + combination adjuvant (DOTAP/D35/Alhydrogel) | ELISA (IFN-γ) | ~1000-fold increase in IFN-γ from CD8+ T cells upon restimulation with OVA257-264 peptide.[2] |[2] |

III. Experimental Protocols

This protocol utilizes OT-I transgenic mice, which have a high frequency of CD8+ T cells expressing a TCR specific for the OVA257-264 (SIINFEKL) peptide presented by H-2Kb.[9] This allows for robust tracking of an antigen-specific T cell population.[10]

Adoptive_Transfer_Workflow cluster_donor OT-I Donor Mouse cluster_recipient Recipient Mouse (e.g., C57BL/6) IsolateSpleen 1. Isolate Spleen SingleCell 2. Prepare Single-Cell Suspension IsolateSpleen->SingleCell LyseRBC 3. Lyse Red Blood Cells (ACK Buffer) SingleCell->LyseRBC CountCells 4. Count & Resuspend OT-I Cells in PBS LyseRBC->CountCells Transfer 5. Adoptively Transfer 1-5 x 10^6 OT-I Cells (i.v.) CountCells->Transfer Immunize 6. Immunize with OVA + Adjuvant (Day 1) Transfer->Immunize Analyze 7. Analyze CTL Response (e.g., Day 7) Immunize->Analyze

Caption: Workflow for adoptive transfer of OT-I cells to generate and track OVA-specific CTLs.

Methodology:

  • Preparation of OT-I Splenocytes:

    • Euthanize an OT-I donor mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension by mechanically disrupting the spleen in RPMI medium.[11]

    • Lyse red blood cells using ACK lysing buffer for 2 minutes at room temperature.[11]

    • Wash the cells with PBS and resuspend to a known concentration. The number of cells transferred can range from as few as one to 10 million, depending on the experimental goal.[10][12] For robust detection, 1 x 106 cells are commonly used.[12]

  • Adoptive Transfer:

    • Inject the desired number of OT-I cells (e.g., 1 x 106 cells in 100-200 µL sterile PBS) into recipient C57BL/6 mice via intravenous (i.v.) tail vein injection.[12]

  • Immunization:

    • One day after the adoptive transfer, immunize the recipient mice. An effective immunization strategy is the intravenous injection of 100 µg Ovalbumin, 30 µg CpG-B 1826, and 60 µg DOTAP in a total volume of 200 µL sterile DPBS.[1]

  • Analysis:

    • The peak of the primary CD8+ T cell response typically occurs around day 7 post-immunization.[2][6] At this time point, spleens or lymph nodes can be harvested for analysis via flow cytometry or for use in an in vivo cytotoxicity assay.

This assay directly measures the functional capacity of generated CTLs to kill target cells in vivo.[11][13][14]

InVivo_Killing_Assay cluster_prep Target Cell Preparation cluster_assay In Vivo Assay Spleens 1. Harvest Spleens from Naive C57BL/6 Mouse Split 2. Split Cell Suspension into Two Populations Spleens->Split Pop1 Target Population Split->Pop1 Pop2 Control Population Split->Pop2 Pulse 3a. Pulse with SIINFEKL Peptide Pop1->Pulse LabelLow 4b. Label with Low Concentration CFSE Pop2->LabelLow LabelHigh 4a. Label with High Concentration CFSE Pulse->LabelHigh Mix 5. Mix Populations 1:1 LabelHigh->Mix LabelLow->Mix Inject 6. Inject Mixed Cells (i.v.) into Immunized & Control Mice Mix->Inject Wait 7. Wait 4-24 hours Inject->Wait Harvest 8. Harvest Spleens from Recipient Mice Wait->Harvest FACS 9. Analyze by Flow Cytometry Harvest->FACS

Caption: Workflow for the in vivo cytotoxicity assay to measure CTL function.

Methodology:

  • Preparation of Target and Control Cells:

    • Prepare a single-cell suspension from the spleens of naive C57BL/6 mice.[11]

    • Split the splenocyte population into two equal halves.

    • Target Population: Pulse one half with 1 µg/mL SIINFEKL peptide for 1 hour at 37°C. Wash and then label with a high concentration of CFSE (e.g., 5 µM).[11][13]

    • Control Population: Leave the other half unpulsed. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).[11][13]

    • Wash both cell populations thoroughly to remove excess peptide and CFSE. Mix the target and control populations at a 1:1 ratio.

  • Injection and Analysis:

    • Inject approximately 10-20 x 106 total cells in 200 µL of sterile PBS via the tail vein into both OVA-immunized and non-immunized (control) mice.[11]

    • After 4 to 24 hours, euthanize the recipient mice and harvest their spleens.[14]

    • Prepare single-cell suspensions and analyze by flow cytometry, gating on the CFSElow and CFSEhigh populations.[13]

  • Calculation of Specific Lysis:

    • First, calculate the ratio of target (CFSEhigh) to control (CFSElow) cells in both control and immunized mice.

    • Ratio = (% CFSEhigh cells / % CFSElow cells)

    • Then, calculate the percentage of specific lysis using the following formula:

      • % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

Flow cytometry allows for the precise identification and quantification of rare antigen-specific T cells within a larger population.[15]

Flow_Cytometry_Workflow Harvest 1. Harvest Spleen/ Lymph Nodes PrepCells 2. Prepare Single-Cell Suspension Harvest->PrepCells StainSurface 3. Stain Surface Markers (e.g., anti-CD8, anti-CD45.1, SIINFEKL-MHC Tetramer) PrepCells->StainSurface FixPerm 4. (Optional) Fix and Permeabilize for Intracellular Staining StainSurface->FixPerm Acquire 6. Acquire on Flow Cytometer StainSurface->Acquire StainIntra 5. (Optional) Stain for Cytokines (e.g., IFN-γ) or Transcription Factors FixPerm->StainIntra StainIntra->Acquire Analyze 7. Analyze Data Acquire->Analyze

Caption: Workflow for identifying and quantifying OVA-specific T cells using flow cytometry.

Methodology:

  • Cell Preparation:

    • Harvest spleens or lymph nodes from immunized mice and prepare a single-cell suspension as described previously.[6]

  • Staining:

    • Surface Staining: Stain cells with a viability dye to exclude dead cells. Then, stain with fluorochrome-conjugated antibodies against surface markers. A typical panel includes anti-CD8 to identify cytotoxic T cells and, if using an adoptive transfer model, a congenic marker like anti-CD45.1 to identify the transferred OT-I cells.[8][10] To directly identify endogenous OVA-specific cells, use an H-2Kb-SIINFEKL-MHC Tetramer.

    • Intracellular Staining (Optional): To assess cytokine production, first restimulate the splenocytes in vitro for 4-6 hours with the SIINFEKL peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, fix and permeabilize the cells before staining with antibodies against intracellular cytokines like IFN-γ or TNF-α.[2]

  • Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software. The gating strategy should first identify live, single lymphocytes, then gate on CD8+ T cells. From the CD8+ population, the OVA-specific cells can be identified by their expression of the congenic marker (e.g., CD45.1) or by being positive for the MHC tetramer.[8][16]

IV. Conclusion

The protocols outlined provide a robust framework for the in vivo generation and functional assessment of OVA-specific CTLs. The optimal choice of immunization strategy will depend on the specific research question, but the combination of adoptive transfer of OT-I cells with a potent adjuvant-antigen formulation provides a powerful system for detailed mechanistic studies. The in vivo cytotoxicity assay remains the gold standard for evaluating the ultimate functional outcome of a CTL response. Careful execution of these protocols will yield reliable and reproducible data for researchers in immunology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: OVA Peptide (257-264) TFA Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with OVA Peptide (257-264) TFA in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide & FAQs

This guide addresses common questions and issues related to the dissolution of OVA Peptide (257-264) TFA salt.

Q1: My OVA Peptide (257-264) TFA is not dissolving in PBS. What should I do?

A1: Direct dissolution of lyophilized OVA Peptide (257-264) TFA in PBS can be challenging due to the peptide's properties and the presence of trifluoroacetate (B77799) (TFA) counter-ions.[1][2] It is recommended to first reconstitute the peptide in a small amount of a suitable solvent before diluting it into your final PBS solution.[3][4]

Recommended Initial Solvents:

  • Sterile, distilled water: This is often the first choice for dissolving peptides.[4][5][6] Many suppliers suggest reconstituting OVA peptide in water to create a stock solution.[5][7]

  • Dimethyl sulfoxide (B87167) (DMSO): For hydrophobic peptides, DMSO is a common solvent.[3][8][9] It is recommended to dissolve the peptide in a minimal amount of DMSO and then slowly add it to the aqueous buffer while stirring.[3]

Q2: What is the recommended procedure for reconstituting and diluting the peptide into PBS?

A2: A stepwise approach is recommended to ensure complete dissolution and avoid precipitation.

Experimental Protocol: Reconstitution of OVA Peptide (257-264) TFA

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[4]

  • Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Initial Dissolution:

    • Method A (Water): Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[5][6][7] Gently vortex or sonicate briefly if needed to aid dissolution.[5][8]

    • Method B (DMSO): If the peptide is difficult to dissolve in water, use a minimal volume of high-purity DMSO (e.g., 10-50 µL) to dissolve the peptide completely.[3][9]

  • Dilution into PBS:

    • While gently vortexing the PBS solution, slowly add the peptide stock solution dropwise to the desired final concentration.[3][10]

    • If you observe any cloudiness or precipitation, you have likely exceeded the peptide's solubility limit in that specific buffer condition.

Q3: Can the TFA salt affect my experiments?

A3: Yes, residual TFA from the peptide synthesis and purification process can impact biological assays.[11][12][13] TFA can alter the pH of the solution and has been reported to affect cell proliferation and viability in some instances.[12][14] For sensitive applications, it may be necessary to perform a TFA salt exchange to replace it with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[12]

Q4: What is the isoelectric point (pI) of OVA Peptide (257-264) and how does it affect solubility?

A4: The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. The OVA peptide (257-264) sequence is SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu). To estimate the pI, we can analyze the charges of the amino acid residues at different pH values. The peptide has one acidic residue (Glutamic acid, E) and one basic residue (Lysine, K). The N-terminus and C-terminus also contribute to the overall charge. At neutral pH (around 7), the glutamic acid will be negatively charged and the lysine (B10760008) will be positively charged, resulting in a net charge close to zero. Therefore, the pI of this peptide is near neutral pH, which can contribute to its poor solubility in PBS (pH 7.2-7.4).[15] Dissolving the peptide at a pH away from its pI can improve solubility.[8]

Q5: Are there alternative buffers or solvents I can use?

A5: If solubility in PBS remains an issue, consider the following alternatives:

  • Acidic Buffer: For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[9][16][17]

  • Basic Buffer: For acidic peptides, a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.[2][3]

  • Organic Solvents: For very hydrophobic peptides, solvents like acetonitrile, methanol, or isopropanol (B130326) can be tried, followed by careful dilution into an aqueous buffer.[3][9]

Always test the compatibility of any new solvent or buffer with your specific experimental setup.

Data Presentation

Table 1: Solubility of OVA Peptide (257-264) TFA in Various Solvents

SolventReported SolubilityConcentrationReference(s)
Water SolubleUp to 2 mg/mL; 10 mg/mL[18][19]
PBS (pH 7.2) InsolubleNot specified[1]
DMSO Soluble2 mg/mL; 40 mg/mL; 100 mg/mL; 125 mg/mL[1][19][20][21][22]
Ethanol InsolubleNot specified[1][19]
0.1% TFA in Water Soluble1.83 mg/mL[20]

Note: Solubility can be lot-dependent and influenced by the exact formulation and purity of the peptide.

Mandatory Visualizations

G Troubleshooting Workflow for OVA Peptide Solubility start Start: Lyophilized OVA Peptide (257-264) TFA reconstitute Reconstitute in minimal volume of initial solvent start->reconstitute water Try sterile water first reconstitute->water dmso Try DMSO if water fails water->dmso Insoluble dilute Slowly dilute into PBS with vortexing water->dilute Soluble dmso->dilute Soluble check Check for precipitation dilute->check success Success: Peptide is dissolved check->success No fail Issue: Precipitation occurs check->fail Yes troubleshoot Troubleshoot further fail->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc alt_buffer Use alternative buffer (e.g., acidic/basic) troubleshoot->alt_buffer tfa_exchange Consider TFA exchange for sensitive assays troubleshoot->tfa_exchange

Caption: Troubleshooting workflow for dissolving OVA Peptide (257-264) TFA.

G Potential Impact of TFA on Experimental Results peptide_tfa OVA Peptide (257-264) as TFA Salt dissolution Dissolution in Aqueous Buffer (e.g., PBS) peptide_tfa->dissolution tfa_ions Release of TFA- ions dissolution->tfa_ions ph_shift Potential pH decrease of the solution tfa_ions->ph_shift cellular_effects Direct effects on cells tfa_ions->cellular_effects assay_interference Interference with biological assays tfa_ions->assay_interference proliferation Altered cell proliferation/viability cellular_effects->proliferation receptor_interaction Unintended receptor modulation cellular_effects->receptor_interaction

Caption: Impact of TFA counter-ions on experimental outcomes.

References

Troubleshooting ELISpot Results with SIINFEKL Peptide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during Enzyme-Linked Immunospot (ELISpot) assays using the SIINFEKL peptide. The following question-and-answer format directly addresses specific problems, offering data-driven solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background in Negative Control Wells

Q: My negative control wells (cells + media only) show a high number of spots. What is causing this and how can I fix it?

A: High background can obscure true positive results and is a common issue in ELISpot assays. The acceptable threshold for background spots can vary, but generally, a negative control with ≥50 Spot Forming Units (SFU) per 10^6 cells is considered high and may require repeating the assay[1][2]. A more typical background level is below 6 spots per 100,000 PBMCs for an IFN-γ ELISpot[3].

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution Quantitative Parameter
Cell Viability Issues Ensure cell viability is >90% before plating. Dead cells can non-specifically bind antibodies and release cytokines. Use fresh, healthy cells.Viability: >90% (as determined by Trypan Blue exclusion or other viability assays)
Suboptimal Cell Concentration Titrate the number of cells per well. Overcrowding can lead to non-specific activation.[3]Recommended Range: 1 x 10^5 to 3 x 10^5 splenocytes or PBMCs per well[1][4]
Contaminated Reagents Use sterile, endotoxin-free reagents, including media, serum, and peptide stocks. Filter-sterilize all solutions.[3]Endotoxin Level: <0.1 EU/mL in all reagents
Inadequate Washing Increase the number and vigor of wash steps to remove unbound antibodies and cellular debris.Wash Steps: At least 3-5 washes with PBS or PBS-Tween between each step
Serum Reactivity Heat-inactivate fetal bovine serum (FBS) or use serum-free media to reduce non-specific stimulation.FBS Heat Inactivation: 56°C for 30 minutes
Pre-activated Cells Allow cryopreserved cells to rest for 1-2 hours at 37°C after thawing before adding to the plate.Resting Period: 1-2 hours post-thaw
Issue 2: Low or No Spots in Positive Control and/or SIINFEKL-Stimulated Wells

Q: I am not seeing the expected number of spots in my positive control (e.g., PHA or ConA) or in my wells stimulated with the SIINFEKL peptide. What could be wrong?

A: A low spot count or complete absence of spots in positive control wells indicates a systemic issue with the assay, while a lack of response to SIINFEKL may point to issues with the peptide or the target T-cell population. A positive response is generally considered to be >50 spots/10^6 cells[1].

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution Quantitative Parameter
Inactive Peptide or Mitogen Use a fresh, properly stored aliquot of SIINFEKL peptide and positive control mitogen. Ensure proper reconstitution and concentration.SIINFEKL Concentration: ≥ 1 µg/mL[5] PHA Concentration: 5-10 µg/mL[1]
Low Frequency of Antigen-Specific T-Cells Increase the number of cells plated per well. For very low frequency responses, an in vitro expansion of T-cells prior to the ELISpot assay may be necessary.Cell Density: Up to 1 x 10^6 cells/well for low-frequency responses
Incorrect Incubation Time Optimize the incubation time for stimulation. Insufficient time will result in a weak response.Incubation Time: 18-24 hours for peptide stimulation[1]
Suboptimal Antibody Concentrations Titrate the capture and detection antibody concentrations to ensure optimal signal detection.Refer to manufacturer's datasheet for recommended antibody concentrations.
Improper Plate Handling Do not disturb the plates during incubation, as this can lead to uneven spot formation. Ensure the incubator has proper humidity and CO2 levels.Incubator Conditions: 37°C, 5% CO2, high humidity
Cell Viability As with high background, poor cell viability will lead to a diminished response.Viability: >90%
Issue 3: Confluent or "Fuzzy" Spots

Q: The spots in my wells are too large and are merging, making them difficult to count accurately. How can I resolve this?

A: Confluent spots are typically a result of over-stimulation or too many responding cells in a well.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution Quantitative Parameter
Too Many Cells per Well Reduce the number of cells plated per well. Perform a cell titration to find the optimal density that yields distinct spots.Optimal Spot Count: 50-200 SFU/well
Over-stimulation with Peptide/Mitogen Reduce the concentration of the SIINFEKL peptide or the positive control mitogen.Perform a dose-response titration for the stimulating agent.
Prolonged Incubation Decrease the incubation time to prevent excessive cytokine secretion and spot growth.Incubation Time: Titrate between 12-24 hours.
Excessive Development Time Reduce the incubation time with the substrate solution to prevent spots from becoming too large and dark.Monitor spot development under a microscope and stop the reaction when spots are clearly visible.

Experimental Protocols

Detailed Protocol for IFN-γ ELISpot Assay with SIINFEKL Peptide

This protocol is optimized for the detection of IFN-γ secreting murine splenocytes in response to the SIINFEKL peptide.

Materials:

  • Murine IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-HRP/AP)

  • PVDF membrane 96-well plates

  • SIINFEKL peptide (reconstituted in sterile DMSO and diluted in sterile PBS)

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a positive control

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • Sterile PBS and PBS-Tween20 (0.05%)

  • AEC or BCIP/NBT substrate

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with the anti-IFN-γ capture antibody diluted in PBS (refer to kit instructions for concentration) and incubate overnight at 4°C.

  • Cell Preparation:

    • Prepare a single-cell suspension of murine splenocytes.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue.

    • Resuspend cells in complete RPMI-1640 medium to the desired concentration (e.g., 2 x 10^6 cells/mL for plating 2 x 10^5 cells/well in 100 µL).

  • Plating and Stimulation:

    • Wash the coated plate 3 times with sterile PBS.

    • Block the plate with complete RPMI-1640 medium for at least 1 hour at 37°C.

    • Prepare your experimental conditions in separate tubes or a dilution plate:

      • Negative Control: Cells + Media

      • Positive Control: Cells + PHA (final concentration 5-10 µg/mL)[1]

      • SIINFEKL Stimulation: Cells + SIINFEKL peptide (final concentration ≥ 1 µg/mL)[5]

    • Remove the blocking solution from the ELISpot plate.

    • Add 100 µL of each cell suspension to the appropriate wells in triplicate.

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.[1]

  • Detection:

    • Wash the plate 3 times with PBS and then 3 times with PBS-Tween20 to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody (diluted according to the manufacturer's instructions) to each well and incubate for 2 hours at room temperature.

    • Wash the plate 3 times with PBS-Tween20.

    • Add streptavidin-HRP/AP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 3 times with PBS-Tween20, followed by 3 final washes with PBS.

  • Spot Development and Analysis:

    • Add the substrate solution (AEC or BCIP/NBT) and monitor for spot development (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISpot reader.

Visualizations

T-Cell Activation Signaling Pathway by SIINFEKL-MHC I

T_Cell_Activation cluster_APC APC Surface cluster_T_Cell T-Cell Cytoplasm APC Antigen Presenting Cell (APC) MHC_I MHC Class I + SIINFEKL TCR T-Cell Receptor (TCR) MHC_I->TCR Binding CD8 CD8 MHC_I->CD8 T_Cell CD8+ T-Cell Lck Lck TCR->Lck Recruitment & Activation CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 PIP2 Hydrolysis NFAT NFAT Activation DAG_IP3->NFAT Ras_MAPK Ras/MAPK Pathway DAG_IP3->Ras_MAPK NFkB NF-κB Pathway DAG_IP3->NFkB Gene_Expression IFN-γ Gene Expression NFAT->Gene_Expression AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Gene_Expression NFkB->Gene_Expression IFNg_Secretion IFN-γ Secretion Gene_Expression->IFNg_Secretion

Caption: Simplified signaling cascade of CD8+ T-cell activation by SIINFEKL peptide presented on MHC Class I.

Experimental Workflow for SIINFEKL ELISpot

ELISpot_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Incubate_Overnight Incubate Overnight at 4°C Coat_Plate->Incubate_Overnight Block_Plate Wash and Block Plate Incubate_Overnight->Block_Plate Prepare_Cells Prepare Splenocyte Single-Cell Suspension Add_Cells_Stimuli Add Cells and Stimuli (SIINFEKL, PHA, Media) Prepare_Cells->Add_Cells_Stimuli Block_Plate->Add_Cells_Stimuli Incubate_18_24h Incubate 18-24h at 37°C Add_Cells_Stimuli->Incubate_18_24h Wash_Cells Wash Away Cells Incubate_18_24h->Wash_Cells Add_Detection_Ab Add Detection Antibody Wash_Cells->Add_Detection_Ab Incubate_2h Incubate 2h at RT Add_Detection_Ab->Incubate_2h Add_Conjugate Add Streptavidin Conjugate Incubate_2h->Add_Conjugate Incubate_1h Incubate 1h at RT Add_Conjugate->Incubate_1h Add_Substrate Add Substrate and Develop Spots Incubate_1h->Add_Substrate Stop_Reaction Stop Reaction and Dry Plate Add_Substrate->Stop_Reaction Analyze Analyze Plate Stop_Reaction->Analyze

References

Technical Support Center: Preventing OVA Peptide-Induced T Cell Anergy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying Ovalbumin (OVA) peptide-induced T cell anergy. This guide provides answers to frequently asked questions, troubleshooting strategies for common experimental issues, detailed protocols, and visualizations of key pathways to support your in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind inducing T cell anergy with soluble OVA peptide?

A1: T cell activation requires two signals from an antigen-presenting cell (APC): Signal 1 is the recognition of the peptide-MHC complex by the T cell receptor (TCR), and Signal 2 is a costimulatory signal, primarily through the interaction of CD28 on the T cell with B7 molecules (CD80/CD86) on the APC.[1][2][3][4] When T cells receive Signal 1 (from OVA peptide) in the absence of adequate Signal 2 (e.g., when peptide is administered intravenously without an adjuvant), they enter a state of unresponsiveness or "anergy".[2][4] Anergic T cells are characterized by their inability to proliferate or secrete IL-2 upon subsequent encounters with the antigen.[2][5]

Q2: How can I prevent the induction of T cell anergy in my experiment?

A2: Preventing anergy involves providing a strong costimulatory signal (Signal 2) alongside the antigen. This is typically achieved by:

  • Using Adjuvants: Administering OVA peptide emulsified in an adjuvant like Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).[6][7] Adjuvants stimulate APCs to upregulate costimulatory molecules and produce cytokines, promoting a full T cell activation response instead of anergy.[8]

  • Providing Costimulatory Agonists: Co-administering agonistic antibodies for costimulatory receptors like CD28 or 4-1BB can prevent anergy.[9]

  • Blocking Inhibitory Pathways: Using blocking antibodies against inhibitory receptors like CTLA-4 or PD-1 can lower the threshold for T cell activation and prevent anergy induction.[10] CTLA-4, in particular, is known to be involved in the induction and maintenance of anergy.[5][11]

Q3: What are the typical markers of anergic T cells in an in vivo OVA model?

A3: While there is no single definitive marker, anergic T cells often display a characteristic phenotype. Following in vivo exposure to high-dose OVA peptide or protein, anergic CD4+ T cells (like OT-II cells) can upregulate surface markers such as FR4 and CD73.[5] They also exhibit high levels of the activation marker CD44 and intracellular CTLA-4 (iCTLA-4).[5] Functionally, the hallmark of anergy is hyporesponsiveness, demonstrated by a failure to proliferate or produce IL-2 upon restimulation with OVA peptide or anti-CD3/CD28 antibodies.[5]

Q4: My OT-II (or OT-I) T cells are not becoming anergic after IV injection of OVA peptide. What could be wrong?

A4: This is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to diagnosing the problem. Common culprits include the dose of the peptide, the purity of the antigen (endotoxin contamination can act as an adjuvant), the timing of analysis, and the specific functional assay used to assess anergy.

Signaling Pathways and Workflows

T Cell Activation vs. Anergy Induction

The fate of a T cell—activation or anergy—is determined by the signals it receives from an antigen-presenting cell. The following diagram illustrates this fundamental concept.

T_Cell_Fate cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naïve T Cell cluster_Outcome T Cell Outcome APC_Activation MHC + Peptide (Signal 1) + B7 (Signal 2) TCR_CD28 TCR + CD28 APC_Activation->TCR_CD28 Engagement APC_Anergy MHC + Peptide (Signal 1) (No B7) TCR_only TCR APC_Anergy->TCR_only Engagement Activation Activation Proliferation, IL-2 TCR_CD28->Activation Leads to Anergy Anergy Hyporesponsive TCR_only->Anergy Leads to

Caption: T cell fate is determined by costimulatory signals.
Experimental Workflow: Inducing and Preventing T Cell Anergy

This diagram outlines a typical experimental workflow for studying OVA-induced T cell anergy and its prevention in vivo using adoptive transfer of TCR-transgenic T cells (e.g., OT-II).

Anergy_Workflow cluster_setup Day -1: Setup cluster_induction Day 0: Induction cluster_analysis Day 5-10: Analysis A1 Isolate splenocytes from OT-II transgenic mouse A2 Adoptively transfer 1-2 x 10^7 OT-II cells into recipient mice (i.v.) A1->A2 B1 Group 1 (Anergy): Inject high-dose soluble OVA peptide (i.v.) A2->B1 B2 Group 2 (Activation/Prevention): Inject OVA peptide + Adjuvant (e.g., CFA) (s.c.) A2->B2 B3 Group 3 (Control): Inject PBS (i.v.) A2->B3 C1 Isolate splenocytes from recipient mice B1->C1 B2->C1 B3->C1 C2 Assess anergy: Restimulate cells ex vivo with OVA peptide or anti-CD3/CD28 C1->C2 C3 Measure outcomes: - Proliferation (CFSE) - IL-2 Production (ELISA/ICS) - Surface Markers (Flow Cytometry) C2->C3

Caption: Workflow for in vivo T cell anergy induction and prevention.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
T cells are proliferating after high-dose i.v. OVA peptide injection (Anergy Failure) 1. Endotoxin (B1171834) Contamination: The OVA peptide or protein preparation may be contaminated with endotoxin (LPS), which is a potent adjuvant.1. Use endotoxin-free reagents and test your peptide/protein solution for endotoxin levels.[5]
2. Incorrect Peptide Dose: The dose may be too low to induce anergy or too high, causing activation-induced cell death, which can complicate interpretation.2. Perform a dose-response titration. A common starting dose for i.v. anergy induction is in the range of 275-500 µg of peptide.[5][6]
3. Incorrect Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections, especially with adjuvants, are designed for activation, not anergy.3. Ensure the anergy induction protocol uses intravenous (i.v.) or oral administration of soluble antigen.[5][11]
T cells appear unresponsive in vitro, but it's unclear if it's anergy. 1. In Vivo Activation & Killing: The T cells may have become fully activated effector cells in vivo. When restimulated in vitro, these activated killers can rapidly eliminate the stimulator cells, leading to a false appearance of "unresponsiveness" in proliferation or CTL assays.[7][12]1. Assess effector function directly without in vitro restimulation (e.g., direct chromium release assay).[12] Also, check for activation markers (e.g., CD69, CD25) at early time points (48-72 hours) post-injection.[11]
High variability between mice in the same treatment group. 1. Inconsistent Injections: Intravenous tail vein injections can be technically challenging, leading to variable amounts of peptide entering circulation.1. Practice i.v. injection technique to ensure consistency. Consider having a single experienced individual perform all injections for an experiment.
2. Mouse Health/Microbiome: The baseline immune status of the mice can affect their response to tolerogenic or immunogenic stimuli.2. Use age- and sex-matched mice from a reliable vendor. Ensure consistent housing and husbandry conditions.
Difficulty confirming anergy with functional assays. 1. Assay Sensitivity: The chosen assay (e.g., bulk ELISA for IL-2) may not be sensitive enough to detect the hyporesponsive state.1. Use a multi-pronged approach. Combine a proliferation assay (e.g., CFSE dilution by flow cytometry) with single-cell cytokine analysis (intracellular cytokine staining - ICS) and surface marker analysis (FR4, CD73).[5]
2. Timing of Analysis: Anergy is a dynamic process. Analyzing too early may capture transient activation, while analyzing too late may miss the anergic population due to cell death.2. A common time point for assessing the established anergic state is 5-10 days post-peptide injection.[5][9]
Troubleshooting Logic

Use this diagram to help diagnose issues with anergy induction experiments.

Troubleshooting start Start: T cells not anergic (proliferating after i.v. OVA) q1 Did you use endotoxin-free OVA peptide/protein? start->q1 s1 Action: Purchase and use endotoxin-free reagents. q1->s1 No q2 Was the dose and route correct? (e.g., 275-500µg, i.v.) q1->q2 Yes s1->q2 s2 Action: Correct dose and/or route of administration. Perform dose titration. q2->s2 No q3 Are you sure it's not in vivo activation? q2->q3 Yes s2->q3 end Problem likely resolved. q3->end Yes, it was activation q3->end No, still unclear s3 Action: Check early activation markers (CD69) and perform direct effector assays without restimulation.

References

Technical Support Center: The Unseen Variable - Managing TFA Counter-ion Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on identifying and mitigating the often-overlooked effects of the trifluoroacetate (B77799) (TFA) counter-ion in cellular assays. Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes, leading to misinterpretation of data. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my peptide preparation?

Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2] It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve separation and peak shape.[3][4][5] Consequently, the final lyophilized peptide product is often a salt with TFA as the counter-ion.[1][3][6] The amount of residual TFA can be substantial, sometimes accounting for 10-45% of the total peptide weight.[3]

Q2: How can TFA affect my cellular assay results?

TFA can introduce significant variability and artifacts in cell-based assays in several ways:

  • Direct Cytotoxicity: At certain concentrations, TFA is toxic to cells, capable of inhibiting cell proliferation or inducing cell death.[3][7] This can be mistaken for the biological activity of the peptide under investigation.[3]

  • Assay Interference: TFA can directly interfere with assay components. For example, it has a strong absorbance band at 1673 cm-1 which can overlap with the amide I band of peptides, complicating structural analysis by infrared spectroscopy.[1][6]

  • pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium, especially if the medium is not sufficiently buffered.[3][6] This pH shift can independently affect cell health and the behavior of your peptide.

  • Alteration of Peptide/Protein Properties: The presence of TFA as a counter-ion can influence the secondary structure of peptides and proteins.[6][7] It can also affect peptide aggregation and stability.[8]

  • Unintended Biological Activity: TFA has been reported to have its own biological effects, such as stimulating cell growth in some cases, acting as an allosteric modulator of receptors like the glycine (B1666218) receptor, and inducing inflammatory responses.[1][2][6]

Q3: At what concentrations does TFA become toxic to cells?

The cytotoxic concentration of TFA is highly dependent on the cell line, assay duration, and specific experimental conditions.[3] However, some general observations have been reported:

  • Cytotoxic effects are commonly seen at concentrations above 100 µM.[3]

  • Some studies have shown inhibition of cell proliferation at concentrations as low as 0.1 mM.[3]

  • For particularly sensitive cell lines, issues can arise even in the low micromolar range.[3]

  • In some instances, TFA can inhibit osteoblast growth at concentrations as low as 10 nM.[2][6]

Troubleshooting Guide

If you are observing unexpected or inconsistent results in your cellular assays with synthetic peptides, consider the possibility of TFA interference. This guide provides a systematic approach to troubleshooting.

Problem 1: Unexpected Cytotoxicity or Inhibition of Cell Proliferation.

Your peptide appears to be toxic to cells, but you suspect this may not be its true biological activity.

Troubleshooting Workflow

A Unexpected Cytotoxicity Observed B Run a TFA Control Experiment A->B C Prepare TFA solution without peptide at same concentration as in peptide stock B->C D Treat cells with TFA control C->D E Compare cytotoxicity of peptide vs. TFA control D->E F Similar Cytotoxicity? E->F G Conclusion: TFA is the likely cause of cytotoxicity. F->G Yes H Conclusion: Peptide is likely truly cytotoxic. F->H No I Action: Exchange TFA for a more biocompatible counter-ion (e.g., acetate (B1210297), HCl) G->I

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: Inconsistent or Irreproducible Assay Results.

You are observing high variability between experiments or different batches of the same peptide.

  • Possible Cause: The amount of residual TFA can vary between different synthesis and purification batches.[3] Inconsistent pH changes in the cell culture medium upon addition of your peptide stock can also contribute.[3]

  • Solution:

    • Quantify TFA Content: If possible, determine the TFA content in each peptide batch.

    • pH Measurement: Check the pH of your cell culture medium after adding the peptide stock solution. Adjust if necessary.

    • Counter-ion Exchange: For consistency, consider exchanging TFA for another counter-ion like acetate or hydrochloride (HCl) for all batches.[1]

Quantitative Data Summary

The following table summarizes reported cytotoxic concentrations of TFA in various cell lines. Note that these values can vary based on experimental conditions.

Cell Line(s)Observed EffectTFA ConcentrationCitation(s)
HUVECInhibition of proliferation~0.1 mM[3]
JurkatSignificant toxicity~5 mM[3]
PC-12Dose-dependent cell death1-5 mM[3]
Multiple (e.g., HeLa, HEK293)General cytotoxic effects>100 µM[3]
Osteoblasts, ChondrocytesInhibition of cell growthAs low as 10 nM[2][6]
Murine Glioma CellsStimulation of cell growth0.5–7.0 mM[2][6]

Key Experimental Protocols

1. Protocol: TFA Control Experiment

This is the most critical experiment to determine if TFA is affecting your assay.

  • Objective: To differentiate the effects of the TFA counter-ion from the biological activity of the peptide.

  • Materials:

    • Your specific cell line

    • Cell culture medium

    • TFA solution (prepare a stock solution in the same solvent as your peptide)

    • Your chosen cell viability/proliferation assay (e.g., MTT, MTS, CellTiter-Glo®)

    • Microplate reader

  • Procedure:

    • Seed your cells in a 96-well plate at the desired density and allow them to attach overnight.

    • Prepare serial dilutions of your peptide in cell culture medium.

    • Prepare a parallel set of serial dilutions of a TFA solution. The concentrations of TFA should match the concentrations present in your diluted peptide samples.

    • Include a "vehicle control" (medium with the same final concentration of the solvent used to dissolve the peptide and TFA) and an "untreated control" (medium only).

    • Add the peptide, TFA, and control solutions to the appropriate wells.

    • Incubate for the desired experimental duration.

    • Perform the cell viability/proliferation assay according to the manufacturer's instructions.

  • Interpretation: If the wells treated with the TFA control show a similar level of cytotoxicity or effect as the wells treated with your peptide, it is highly likely that the observed effect is due to TFA interference.[3]

2. Protocol: TFA Counter-ion Exchange

If TFA is found to be problematic, you can exchange it for a more biologically compatible counter-ion such as acetate or hydrochloride.

  • Objective: To remove TFA from a peptide preparation and replace it with a different counter-ion.

  • Methods:

    • Reverse-Phase HPLC: This method involves using a mobile phase containing the desired counter-ion (e.g., acetic acid or HCl) to purify the peptide, effectively exchanging the TFA during the process.[9]

    • Ion-Exchange Chromatography: This technique uses a resin with the desired counter-ion to replace the TFA.[9]

    • Repeated Lyophilization: This involves repeatedly dissolving the peptide in a dilute solution of the new acid (e.g., 10 mM HCl) and then lyophilizing it.[4] This process is typically repeated several times to ensure complete exchange.

Signaling Pathway and Mechanism of Action

TFA-Induced Mitochondrial Dysfunction

Some research suggests that TFA-induced toxicity may involve the mitochondria. One proposed pathway involves the mitochondrial protein Cyclophilin D (CypD).

TFA TFA Exposure CypD Cyclophilin D (CypD) TFA->CypD interacts with Mito Mitochondrial Dysfunction CypD->Mito ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase-3 Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis & Cell Death Caspase->Apoptosis Cognitive Cognitive Impairment (in vivo studies) Apoptosis->Cognitive

Caption: Proposed pathway of TFA-induced cytotoxicity.[10]

Studies have shown that TFA exposure can lead to elevated levels of CypD and Reactive Oxygen Species (ROS), along with the activation of caspase-3, a key executioner of apoptosis.[10] The absence of CypD has been shown to significantly reduce these effects, suggesting that TFA-induced mitochondrial dysfunction and subsequent cell death are dependent on CypD expression.[10]

References

Technical Support Center: Optimizing SIINFEKL Peptide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SIINFEKL peptide in in vivo experiments.

Troubleshooting Guide

Question: I am not observing a significant SIINFEKL-specific CD8+ T-cell response in my in vivo experiment. What are the potential causes and solutions?

Answer:

A weak or absent T-cell response is a common issue. Several factors in your experimental design could be the cause. Consider the following troubleshooting steps:

  • Inadequate Adjuvant Use: The SIINFEKL peptide alone may be poorly immunogenic and could lead to T-cell anergy or tolerance.[1]

    • Solution: Always co-administer the peptide with an adjuvant to stimulate a robust immune response. Commonly used adjuvants include CpG oligodeoxynucleotides, lipopolysaccharide (LPS), or Complete Freund's Adjuvant (CFA).[1][2]

  • Suboptimal Peptide Dose: The concentration of the SIINFEKL peptide is critical. Too low a dose may not be sufficient to induce a detectable response, while an excessively high dose could lead to overstimulation and activation-induced cell death.[2]

    • Solution: Perform a dose-titration experiment to determine the optimal concentration for your specific model and experimental goals. Refer to the data tables below for reported dosage ranges. A common starting point for immunization is 50 µg per mouse.[1][3]

  • Peptide Stability and Delivery: Peptides can have poor stability in vivo due to rapid degradation by proteases.[4] The route of administration also significantly impacts the immune response.[2]

    • Solution: Consider using a delivery vehicle, such as liposomes or encapsulation in synthetic particles, to protect the peptide from degradation and enhance its delivery to antigen-presenting cells.[5][6] Subcutaneous or intraperitoneal injections are common routes of administration.[2][7]

  • Timing of Analysis: The peak of the T-cell response can be transient.

    • Solution: Analyze the T-cell response at multiple time points post-immunization to capture the peak response. For example, in some protocols, the response is analyzed 7 days after immunization.[8][9]

Below is a troubleshooting workflow to help diagnose the issue:

G start Start: Weak or No SIINFEKL-specific T-cell Response adjuvant Was an appropriate adjuvant used? start->adjuvant dose Was the peptide dose optimized? adjuvant->dose Yes solution_adjuvant Incorporate an adjuvant (e.g., CpG, LPS, CFA). adjuvant->solution_adjuvant No delivery Was the peptide delivery method appropriate? dose->delivery Yes solution_dose Perform a dose-titration experiment. dose->solution_dose No timing Was the timing of analysis optimal? delivery->timing Yes solution_delivery Consider a delivery vehicle (e.g., liposomes) or a different administration route. delivery->solution_delivery No solution_timing Analyze at multiple time points post-immunization. timing->solution_timing No end Successful T-cell Response timing->end Yes

Troubleshooting workflow for weak T-cell response.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for SIINFEKL peptide in in vivo studies?

A1: The optimal concentration can vary depending on the experimental context, such as the mouse strain, the goal of the study (e.g., immunization, cytotoxicity assay), and the use of adjuvants. Below are some reported concentrations from various studies.

Table 1: In Vivo Administration of SIINFEKL Peptide

Dose per MouseRoute of AdministrationApplicationReference(s)
10 µgSubcutaneousImmunization with DC-MV[10]
25-100 µgIntraperitonealInduction of thymic positive selection[11]
50 µgNot specifiedImmunization with adjuvant[1]
50 µgNot specifiedPeptide vaccine formulation[3]
100 µgSubcutaneousImmunization (no response without adjuvant)[7]
4.8 µg (50 µM in 100 µL)SubcutaneousVaccination against tumors[12]

Q2: What concentrations of SIINFEKL are used for in vitro restimulation or pulsing of cells?

A2: For in vitro applications like pulsing target cells for cytotoxicity assays or restimulating T-cells for cytokine analysis, the concentrations are generally lower than for in vivo immunizations.

Table 2: In Vitro Applications of SIINFEKL Peptide

ConcentrationApplicationCell TypeReference(s)
10⁻⁷ M (0.087 µg/mL)Pulsing macrophagesSplenic Macrophages[13]
1 µg/mLIntracellular cytokine staining stimulationPBMCs[14]
0.1 - 1 µg/mLPositive control for antigen presentationDC2.4 cells[14]
0.01 - 10 ng/mLT-cell proliferation assayOT-I T-cells[10]
1.0 µMRestimulation for IFN-γ ELISPOTLymph node/spleen cells[15]

Q3: How do I perform an in vivo cytotoxicity assay with SIINFEKL?

A3: The in vivo cytotoxicity assay, also known as an in vivo killing assay, is a standard method to quantify antigen-specific CD8+ T-cell killing activity.[8][9] The general protocol involves preparing two populations of target cells, one pulsed with the SIINFEKL peptide and the other as a control, differentially labeling them, and then measuring their relative survival in immunized and non-immunized mice.[8][16]

Experimental Protocols

Protocol 1: In Vivo Cytotoxicity Assay

This protocol is adapted from Bio-protocol.[8][16]

  • Preparation of Target Cells:

    • Harvest splenocytes from a naive C57BL/6 mouse.

    • Divide the splenocytes into two populations.

    • Pulse one population with 1-10 µM SIINFEKL peptide in RPMI media for 30-60 minutes at 37°C. The other population serves as the unpulsed control.

  • CFSE Labeling:

    • Label the SIINFEKL-pulsed splenocytes with a high concentration of CFSE (e.g., 2.5 µM), creating the CFSEhigh population.

    • Label the unpulsed control splenocytes with a low concentration of CFSE (e.g., 0.25 µM), creating the CFSElow population.

  • Injection:

    • Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.

    • Inject the cell mixture (typically 10-20 x 106 total cells) intravenously into both immunized and naive control mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in immunized / Ratio in naive)) * 100 where Ratio = (% CFSE_high / % CFSE_low)

The workflow for this assay can be visualized as follows:

G cluster_prep Target Cell Preparation cluster_labeling CFSE Labeling cluster_injection Injection cluster_analysis Analysis splenocytes Harvest Splenocytes split Split into two populations splenocytes->split pulse Pulse with SIINFEKL split->pulse nopulse No Peptide (Control) split->nopulse cfse_high Label CFSE_high pulse->cfse_high cfse_low Label CFSE_low nopulse->cfse_low mix Mix 1:1 cfse_high->mix cfse_low->mix inject Inject IV into immunized and naive mice mix->inject harvest Harvest spleens after 18-24h inject->harvest facs Analyze by Flow Cytometry harvest->facs calculate Calculate % Specific Lysis facs->calculate

References

OVA Peptide(257-264) TFA stability after reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of reconstituted OVA Peptide (257-264) TFA salt. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this peptide in your research.

Frequently Asked Questions (FAQs)

Q1: What is OVA Peptide (257-264) and why is it supplied as a TFA salt?

A1: OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin.[1][2] It is presented by the MHC class I molecule H-2Kb and is widely used in immunological studies to stimulate CD8+ T-cell responses.[3] The peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which is a residual counterion from the solid-phase peptide synthesis and purification process.[4][5] TFA helps in the stabilization of the lyophilized peptide and aids in its purification.[6]

Q2: How should I reconstitute lyophilized OVA Peptide (257-264) TFA?

A2: For reconstitution, it is recommended to use sterile, high-purity water, such as distilled or deionized water.[7] Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Add the desired volume of water to achieve the target concentration, typically ranging from 1 to 2 mg/mL.[3] Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can induce aggregation.

Q3: What is the expected stability of reconstituted OVA Peptide (257-264) TFA?

A3: While specific quantitative stability data for reconstituted OVA Peptide (257-264) TFA is not extensively published, the stability can be inferred from general peptide stability principles and the amino acid composition. Once reconstituted, the peptide is more susceptible to degradation. For short-term storage, reconstituted peptides are generally stable for a few days to weeks when refrigerated at 2-8°C. For long-term storage, it is crucial to aliquot the peptide solution and store it frozen at -20°C or -80°C to minimize freeze-thaw cycles. The following table provides an estimated stability profile.

Storage TemperatureReconstituted StateEstimated StabilityPrimary Degradation Concerns
Room Temperature (~25°C)In SolutionHours to a few daysRapid degradation, potential for microbial growth
2-8°CIn SolutionDays to a few weeksDeamidation, hydrolysis, potential for aggregation
-20°CIn Solution (Frozen)Several monthsFreeze-thaw damage, aggregation upon thawing
-80°CIn Solution (Frozen)Up to a year or moreMinimized degradation, best for long-term storage

Q4: What are the potential degradation pathways for OVA Peptide (257-264)?

A4: The primary amino acid sequence (SIINFEKL) of OVA Peptide (257-264) makes it susceptible to specific chemical degradation pathways:

  • Deamidation: The asparagine (N) residue is prone to deamidation, a common non-enzymatic modification where the side-chain amide group is hydrolyzed to a carboxylic acid, forming aspartic acid or isoaspartic acid.[8][9] This introduces a negative charge and can alter the peptide's structure and function.

  • Hydrolysis: The peptide bonds, particularly those involving the serine (S) residue, can undergo hydrolysis, leading to fragmentation of the peptide.[10][11]

  • Oxidation: Although the sequence lacks highly susceptible residues like methionine or cysteine, oxidation can still occur over prolonged periods, though it is a lesser concern compared to deamidation and hydrolysis.[7][12]

Q5: How does residual TFA affect the stability and activity of the reconstituted peptide?

A5: Trifluoroacetic acid (TFA) as a counterion can influence the peptide's properties. It can affect the peptide's secondary structure and in some cases, has been shown to induce aggregation.[4][5] While TFA is essential for the synthesis and purification process, high concentrations of residual TFA could potentially interfere with biological assays.[13] For most applications, the amount of residual TFA in commercially available peptides is minimal and does not significantly impact experimental outcomes. However, for sensitive applications, TFA removal might be considered.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peptide solution appears cloudy or contains visible precipitates. - Poor solubility at the desired concentration.- Peptide aggregation.- pH of the solution is at the peptide's isoelectric point.- Try reconstituting at a lower concentration.- Gentle sonication may help dissolve the peptide.- Adjust the pH of the solvent slightly (use a buffer instead of water).- Confirm the recommended solvent for your specific peptide lot.
Inconsistent or poor results in T-cell stimulation assays. - Peptide degradation due to improper storage.- Multiple freeze-thaw cycles.- Inaccurate peptide concentration.- Use freshly reconstituted peptide or properly stored aliquots.- Aliquot the peptide solution after the first reconstitution to avoid repeated freeze-thaw cycles.- Re-quantify the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy).- Perform a stability check of your peptide stock using HPLC-MS (see protocol below).
Formation of a gel-like substance in the peptide solution. - The SIINFEKL sequence has been reported to self-assemble into a hydrogel under certain conditions.[2]- This is an inherent property of the peptide. Try working with lower concentrations.- If gelling is observed, it may still be usable in some applications, but homogeneity can be an issue. Consider the implications for your specific experiment.

Experimental Protocols

Protocol for Reconstitution of OVA Peptide (257-264) TFA
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Solvent Addition: Using a sterile pipette tip, add the calculated volume of sterile, high-purity water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • Aliquoting and Storage: For long-term storage, immediately aliquot the reconstituted peptide solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. For short-term use, store the stock solution at 2-8°C for no more than a few weeks.

Protocol for Assessing Peptide Stability by HPLC-MS

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to assess the purity and identify potential degradation products of reconstituted OVA Peptide (257-264).

  • Sample Preparation:

    • Reconstitute the OVA Peptide (257-264) TFA in sterile water to a concentration of 1 mg/mL.

    • Prepare aliquots of the reconstituted peptide and store them under different conditions to be tested (e.g., 4°C and -20°C).

    • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), take an aliquot from each storage condition for analysis.

    • Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1500.

    • Data Analysis: Monitor the expected m/z for the intact peptide (M+H)+ and search for potential degradation products (e.g., deamidated products with a +1 Da mass shift).

  • Data Interpretation:

    • Compare the peak area of the intact peptide at different time points to the initial (Day 0) peak area to determine the percentage of peptide remaining.

    • Analyze the mass spectra of any new peaks that appear over time to identify potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation reconstitution Reconstitute Lyophilized OVA Peptide (257-264) TFA aliquoting Aliquot into Storage Vials reconstitution->aliquoting storage Store at Different Conditions (e.g., 4°C, -20°C) aliquoting->storage sampling Collect Aliquots at Defined Time Points storage->sampling hplc HPLC Separation (Reverse-Phase C18) sampling->hplc ms Mass Spectrometry (ESI-MS) hplc->ms purity Assess Peptide Purity (% Peak Area) ms->purity degradation Identify Degradation Products (Mass Shift Analysis) ms->degradation stability Determine Stability Profile (% Intact Peptide vs. Time) purity->stability degradation->stability

Caption: Experimental workflow for assessing the stability of reconstituted OVA Peptide (257-264).

tfa_influence cluster_peptide Peptide Conformation cluster_tfa TFA Influence unfolded Unfolded/ Soluble Peptide aggregated Aggregated/ Fibrillar Peptide unfolded->aggregated Self-aggregation tfa_presence Presence of Residual TFA tfa_presence->unfolded Can alter conformation tfa_presence->aggregated May promote aggregation

Caption: Conceptual diagram of the potential influence of TFA on peptide conformation and aggregation.

References

Technical Support Center: Minimizing Variability in T-Cell Assays with OVA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in T-cell assays utilizing ovalbumin (OVA) peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in OVA peptide T-cell assays?

A1: Variability in T-cell assays can arise from multiple factors, broadly categorized as pre-analytical, analytical, and post-analytical. Key sources include:

  • Cell Handling and Processing: Consistency in isolating peripheral blood mononuclear cells (PBMCs) is crucial. Delays in processing, temperature fluctuations, and the choice of anticoagulant can all impact T-cell viability and function.

  • Cryopreservation and Thawing: The freeze-thaw cycle is a major stressor for T-cells. Variability in cryoprotectant media, cooling rates, storage conditions, and thawing protocols can lead to inconsistent cell recovery and functionality.[1][2] Long-term cryopreservation has been shown to have detrimental effects on T-cell IFN-γ responses.[3]

  • OVA Peptide Concentration: The concentration of OVA peptide used for stimulation is critical. Suboptimal concentrations can lead to weak or undetectable responses, while excessively high concentrations can cause T-cell anergy or non-specific activation.

  • Antigen Presenting Cells (APCs): The type, number, and health of APCs significantly influence T-cell activation. Inconsistent APC-to-T-cell ratios can be a major source of variability.

  • Assay-Specific Parameters: For assays like ELISpot and intracellular cytokine staining (ICS), factors such as antibody titration, incubation times, washing steps, and the choice of reagents (e.g., secretion inhibitors) can introduce significant variability.[4][5][6][7][8]

  • Data Analysis: Subjectivity in gating strategies for flow cytometry or spot counting in ELISpot can lead to inconsistent results.

Q2: How does cryopreservation affect T-cell function in OVA peptide assays, and how can I minimize this variability?

A2: Cryopreservation can impact T-cell viability, phenotype, and function. Studies have shown that while viability can remain high (>90%) immediately after thawing, it can decrease in the subsequent 24 hours.[1][2] Cryopreservation can also alter the proportions of certain T-cell subsets and may decrease cytokine secretion.[1]

To minimize variability associated with cryopreservation:

  • Standardize Protocols: Use a consistent, optimized protocol for freezing and thawing cells. This includes using a controlled-rate freezer and a standardized thawing procedure (e.g., rapid thawing in a 37°C water bath).

  • Resting Period: Allow thawed cells to rest in culture medium for a period (e.g., 1-6 hours or overnight) before stimulation with OVA peptide. This can help cells recover from the stress of thawing.

  • Viability Assessment: Always assess cell viability after thawing and resting to ensure it meets a predefined threshold (e.g., >80-90%).

  • Consistent Batches: For longitudinal studies, cryopreserve a large batch of PBMCs from a single blood draw to be used across all experiments.

Q3: What is the optimal concentration of OVA peptide for T-cell stimulation?

A3: The optimal OVA peptide concentration is dependent on the specific T-cell population (e.g., OT-I or OT-II), the type of assay, and the experimental conditions. Generally, a dose-response titration is recommended to determine the optimal concentration for your specific system. A typical starting range for in vitro stimulation is 1-10 µg/mL.

Troubleshooting Guides

High Background in ELISpot Assays
Potential Cause Recommended Solution
Non-specific T-cell activation Ensure the purity of the OVA peptide. Test different batches of fetal bovine serum (FBS) for non-specific mitogenic activity.
Contamination Use sterile technique throughout the assay. Filter all reagents.
Insufficient washing Increase the number and vigor of wash steps, especially after adding the detection antibody.
Over-development Reduce the incubation time with the substrate. Monitor spot development under a microscope.
High cell density Titrate the number of cells plated per well.
Weak or No Signal in Intracellular Cytokine Staining (ICS)
Potential Cause Recommended Solution
Suboptimal OVA peptide stimulation Perform a dose-response titration of the OVA peptide. Ensure the peptide has been stored correctly to maintain its activity.
Inefficient protein transport inhibition Optimize the concentration and incubation time of the protein transport inhibitor (e.g., Brefeldin A or Monensin).
Poor antibody staining Titrate all antibodies (surface and intracellular) to determine the optimal concentration. Ensure the use of a viability dye to exclude dead cells, which can non-specifically bind antibodies.
Insufficient cell numbers Ensure a sufficient number of viable cells are used for the assay.
Incorrect timing of analysis Cytokine production is transient. Perform a time-course experiment to determine the peak of cytokine expression for your specific system.

Quantitative Data Summary

Table 1: Effect of Cryopreservation on T-Cell Viability

Time Point Cell Viability (%) Reference
Immediately Post-Thaw>90%[1]
24 Hours Post-ThawDecrease of 10-17% from immediate post-thawNot explicitly stated, but inferred from other sources.
After Overnight RestGenerally recovers to >80-90%[3]

Table 2: Representative OVA Peptide Concentrations for T-Cell Stimulation

Assay Type Cell Type OVA Peptide Concentration Reference
In vitro T-cell proliferationOT-II splenocytes1-10 µg/mLNot explicitly stated, but inferred from other sources.
In vitro CTL activationOT-I splenocytes1-10 µg/mL[9]
ELISpotMurine splenocytes5-20 µg/mLNot explicitly stated, but inferred from other sources.
Intracellular Cytokine StainingMurine splenocytes1-10 µg/mL[10]

Table 3: Inter- and Intra-Assay Variability in T-Cell Assays

Assay Type Parameter Acceptable Variability (%CV) Reference
Immunoassays (general)Intra-assay< 10%[11][12]
Immunoassays (general)Inter-assay< 15%[11][12]
ELISpotIntra-assay< 20%Not explicitly stated, but inferred from other sources.
ELISpotInter-assay< 30%Not explicitly stated, but inferred from other sources.

Note: %CV = Coefficient of Variation. These are general guidelines, and acceptable variability may differ based on the specific assay and its application.

Experimental Protocols

Protocol 1: OVA Peptide Stimulation of Murine Splenocytes for IFN-γ ELISpot Assay
  • Plate Coating:

    • Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with an anti-mouse IFN-γ capture antibody diluted in sterile PBS (concentration as per manufacturer's recommendation) and incubate overnight at 4°C.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from an OVA-immunized or transgenic (e.g., OT-I or OT-II) mouse.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

    • Count viable cells using trypan blue exclusion.

  • Cell Stimulation:

    • Wash the coated plate 3 times with sterile PBS and block with complete RPMI-1640 medium for 1-2 hours at 37°C.

    • Add 2 x 10^5 to 5 x 10^5 splenocytes to each well.

    • Add OVA peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 5 µg/mL).

    • Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection and Development:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-mouse IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add the substrate solution (e.g., BCIP/NBT) and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining for IFN-γ and IL-2 in OVA-Specific T-Cells
  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes as described in Protocol 1.

    • Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

    • Stimulate the cells with OVA peptide (e.g., 1-5 µg/mL) for 6 hours at 37°C in a 5% CO2 incubator.

    • For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Include unstimulated and positive controls.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with a viability dye according to the manufacturer's protocol.

    • Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature, protected from light.

    • Wash the cells with FACS buffer.

    • Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) and incubating for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Without washing, add fluorochrome-conjugated antibodies against IFN-γ and IL-2 diluted in permeabilization buffer.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on viable, single cells, followed by gating on T-cell populations (e.g., CD4+ or CD8+).

    • Analyze the expression of IFN-γ and IL-2 within the gated T-cell populations.

Visualizations

T_Cell_Assay_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Blood Draw) PBMC_Isolation PBMC Isolation Sample_Collection->PBMC_Isolation Cryopreservation Cryopreservation (Optional) PBMC_Isolation->Cryopreservation Cell_Counting Cell Counting & Viability Assessment PBMC_Isolation->Cell_Counting Thawing_Resting Thawing & Resting (If cryopreserved) Cryopreservation->Thawing_Resting Thawing_Resting->Cell_Counting Stimulation T-Cell Stimulation (with OVA Peptide & Controls) Cell_Counting->Stimulation Assay_Execution Assay Execution (e.g., ELISpot, ICS) Stimulation->Assay_Execution Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (Gating/Spot Counting) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

General workflow for OVA peptide T-cell assays.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC_Peptide MHC-OVA Peptide TCR TCR MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ SLP76->PLCg NFkB NF-κB Pathway PLCg->NFkB NFAT NFAT Pathway PLCg->NFAT AP1 AP-1 Pathway PLCg->AP1 Gene_Transcription Gene Transcription NFkB->Gene_Transcription NFAT->Gene_Transcription AP1->Gene_Transcription Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) Gene_Transcription->Cytokine_Production Proliferation Proliferation Gene_Transcription->Proliferation

Simplified T-cell activation signaling pathway.

References

Technical Support Center: Optimizing SIINFEKL Loading on Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the efficiency of loading the SIINFEKL peptide onto dendritic cells (DCs) for immunological research.

Troubleshooting Guide

Q1: My SIINFEKL loading efficiency is very low. What are the critical factors to check first?

Low loading efficiency, often observed as a weak or absent signal in flow cytometry using the 25-D1.16 antibody, can stem from several factors. Start by troubleshooting these key areas:

  • Peptide Quality and Handling: Ensure the SIINFEKL peptide is of high purity and has been stored correctly (typically lyophilized at -20°C or colder). Upon reconstitution in an appropriate solvent like endotoxin-free water or DMSO, aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1]

  • Cell Viability: High DC viability is crucial for active peptide processing and presentation. Assess cell viability before and after the loading procedure using a dye like Trypan Blue or a viability stain for flow cytometry. Low viability can result from harsh cell handling, contamination, or inappropriate culture conditions.

  • DC Maturation Status: Mature DCs (mDCs) are generally more efficient at presenting exogenous peptides on MHC class I molecules than immature DCs (imDCs).[2] Maturation can be induced with agents like lipopolysaccharide (LPS) or a cytokine cocktail (e.g., IL-1β, IL-6, TNF-α, and PGE2).[3]

  • Incubation Conditions: Peptide loading is an active process. Ensure incubation is performed at 37°C. Loading at 4°C significantly reduces binding efficiency.[4]

Q2: I'm seeing high cell death after peptide loading. How can I improve DC viability?

Post-loading cell death can compromise your experiment. Consider the following to improve DC survival:

  • Optimize Peptide Concentration: While higher peptide concentrations can increase the number of peptide-MHC complexes, excessively high concentrations can be toxic. Titrate the SIINFEKL concentration to find the optimal balance between loading efficiency and cell viability.[2]

  • Limit Incubation Time: Prolonged incubation can be stressful for cells. Typical loading times range from 2 to 6 hours.[4][5] Test a shorter incubation period to see if viability improves without significantly sacrificing loading.

  • Gentle Cell Handling: When washing cells to remove excess peptide, use gentle centrifugation speeds (e.g., 300-400 x g) and avoid vigorous pipetting.[1]

  • Quality of Reagents: Ensure all media and buffers are fresh, sterile, and endotoxin-free. Contaminants can induce apoptosis or necrosis in your cell cultures.

Q3: The signal from my 25-D1.16 antibody staining is inconsistent. What could be the cause?

Variability in staining for the H-2Kb/SIINFEKL complex can be frustrating. Here are common causes and solutions:

  • Antibody Titration: Ensure you are using the optimal concentration of the 25-D1.16 antibody. Titrate the antibody on positively loaded cells to determine the concentration that gives the best signal-to-noise ratio.

  • Fc Receptor Blocking: DCs express Fc receptors which can non-specifically bind antibodies. Always include an Fc block step (using an anti-CD16/CD32 antibody) before staining to prevent this.[6][7]

  • Consistent Staining Protocol: Use a standardized staining protocol with consistent incubation times and temperatures (typically on ice to prevent receptor internalization).

  • Proper Controls: Always include an unstained control, an isotype control, and DCs pulsed with an irrelevant peptide to accurately set your gates and confirm the specificity of your staining.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of SIINFEKL peptide for loading dendritic cells?

The optimal concentration can vary depending on the specific DC type (e.g., bone marrow-derived DCs, monocyte-derived DCs) and experimental goals. However, a common starting range is between 1 nM and 10 µM.[4][8] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific system. The amount of detectable H-2Kb/SIINFEKL on the cell surface is directly proportional to the initial peptide concentration.[4]

Q2: Should I use immature or mature DCs for SIINFEKL loading?

For presenting exogenous peptides like SIINFEKL, mature DCs (mDCs) are superior.[2] Maturation upregulates the expression of MHC molecules and co-stimulatory molecules (like CD80 and CD86), which are essential for efficient T-cell activation. While immature DCs are excellent at antigen uptake, they are less efficient at presentation.[2]

Q3: How long does the SIINFEKL-MHC complex persist on the DC surface?

The stability of the peptide-MHC complex can vary. While some studies suggest that DCs pulsed with the precise SIINFEKL epitope may lose the ability to stimulate T-cells by day 7, using a longer peptide or a whole protein antigen can lead to more prolonged presentation.[9] For standard experiments involving T-cell activation assays, it is common to use the DCs within 24 hours of loading.

Q4: Can adjuvants or delivery systems improve loading efficiency?

Yes, various strategies can enhance the delivery and presentation of SIINFEKL.

  • Adjuvants: Toll-like receptor (TLR) ligands (e.g., CpG ODN, poly(I:C)) or saponin-based adjuvants can promote DC maturation and enhance cross-presentation.[10][11]

  • Nanoparticles: Encapsulating SIINFEKL or the parent ovalbumin protein in nanoparticles (e.g., layered double hydroxides, PLGA) can facilitate uptake and delivery to the cytosol for MHC class I processing.[12][13]

  • Antibody Conjugates: Conjugating SIINFEKL to an antibody that targets a DC-specific surface receptor, like DEC205, can improve targeted delivery and subsequent presentation.[10]

Q5: How does the TAP transporter affect SIINFEKL presentation?

The Transporter associated with Antigen Processing (TAP) is a critical component of the MHC class I pathway. It transports peptides from the cytosol into the endoplasmic reticulum, where they can be loaded onto MHC class I molecules.[14] Efficient transport of SIINFEKL by TAP is crucial for its presentation.[15][16] Overexpression of TAP can increase the number of viral epitopes presented on the cell surface.[15]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Peptide Concentration on DC Loading

SIINFEKL Concentration Mean Fluorescence Intensity (MFI) of 25-D1.16 % Positive Cells
1 nM Low Low-Intermediate
10 nM Intermediate Intermediate
100 nM High High
1 µM Very High High
10 µM Very High (potential for toxicity) High

Note: This table represents a typical dose-dependent relationship. Actual values will vary by experiment.[4]

Table 2: Comparison of Antigen Loading Strategies

Loading Method Relative T-Cell Activation Key Considerations
Soluble SIINFEKL Peptide +++ Simple, efficient for direct loading.[17]
Soluble Ovalbumin Protein ++ Requires DC processing and cross-presentation.
Apoptotic Tumor Cells (expressing OVA) +++ Mimics a physiological antigen source.[4]
Tumor Lysate + Generally less efficient than other methods.[4]
Nanoparticle-delivered OVA ++++ Can enhance uptake and cross-presentation.[12]

Note: Relative activation is a generalized comparison based on typical outcomes.

Detailed Experimental Protocols

Protocol 1: Dendritic Cell Loading with SIINFEKL Peptide

  • Cell Preparation: Culture bone marrow-derived or monocyte-derived DCs to the desired maturation state. On the day of the experiment, harvest the cells and perform a cell count and viability assessment.

  • Resuspension: Resuspend the DCs at a concentration of 1-5 x 10^6 cells/mL in serum-free RPMI medium.[4]

  • Peptide Preparation: Thaw an aliquot of the reconstituted SIINFEKL peptide stock solution. Dilute the peptide in the same serum-free medium to the desired final concentration (e.g., 1 µg/mL).

  • Loading Incubation: Add the diluted peptide solution to the DC suspension. Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator.[4]

  • Washing: After incubation, wash the cells at least twice to remove excess, unbound peptide. Centrifuge at 300-400 x g for 5 minutes and resuspend the cell pellet in complete culture medium.

  • Post-Loading Culture: The peptide-loaded DCs are now ready for use in downstream applications, such as T-cell co-culture or flow cytometry analysis.

Protocol 2: Flow Cytometry Analysis of H-2Kb/SIINFEKL Expression

  • Cell Harvesting: Harvest approximately 0.5-1 x 10^6 peptide-loaded DCs per sample.

  • Fc Block: Resuspend the cells in 50 µL of FACS buffer (e.g., PBS with 1% BSA) containing an anti-CD16/CD32 antibody to block Fc receptors. Incubate on ice for 15-20 minutes.[7]

  • Surface Staining: Without washing, add the fluorochrome-conjugated 25-D1.16 antibody (specific for the H-2Kb/SIINFEKL complex) at its predetermined optimal concentration. It is also recommended to stain for a DC marker (e.g., anti-CD11c) and a viability dye.

  • Incubation: Incubate the cells on ice for 30 minutes, protected from light.

  • Washing: Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.

  • Acquisition: Resuspend the final cell pellet in 200-300 µL of FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, single cells, then on your DC population (e.g., CD11c+). Analyze the expression of the H-2Kb/SIINFEKL complex on the gated population.

Visualizations

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein Exogenous Protein (e.g., Ovalbumin) Proteasome Proteasome Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides SIINFEKL SIINFEKL Peptides->SIINFEKL Trimming TAP TAP Transporter SIINFEKL->TAP Transport PLC Peptide Loading Complex (PLC) TAP->PLC MHC_I MHC Class I (H-2Kb) MHC_I->PLC Loaded_MHC H-2Kb/SIINFEKL Complex PLC->Loaded_MHC Loading Surface_MHC Presented H-2Kb/SIINFEKL Loaded_MHC->Surface_MHC Transport to Cell Surface TCR T-Cell Receptor (on CD8+ T-cell) Surface_MHC->TCR Recognition

Caption: MHC Class I antigen presentation pathway for SIINFEKL.

Experimental_Workflow cluster_analysis Analysis DC_Source Generate DCs (e.g., from bone marrow) Maturation Induce Maturation (e.g., with LPS) DC_Source->Maturation Loading Peptide Loading (SIINFEKL, 37°C) Maturation->Loading Wash Wash Excess Peptide Loading->Wash Flow Flow Cytometry (25-D1.16 Ab) Wash->Flow TCell_Assay T-Cell Co-culture (e.g., OT-I proliferation) Wash->TCell_Assay

References

non-specific activation with OVA Peptide(257-264) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OVA Peptide (257-264) TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this peptide in immunological assays.

Frequently Asked Questions (FAQs)

Q1: What is OVA Peptide (257-264) and what is its primary application?

A1: OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope of chicken ovalbumin.[1][2][3] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is primarily used to stimulate and study antigen-specific CD8+ T cell responses both in vitro and in vivo.[3][4] It is a standard reagent in immunological research, particularly for studies involving T-cell activation, vaccine development, and cancer immunotherapy.[5][6]

Q2: What is TFA and why is it present with the peptide?

A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification (specifically, reverse-phase HPLC) of peptides.[7][8] Consequently, the final lyophilized peptide product is often a TFA salt, where TFA molecules are present as counter-ions to the positively charged amino acid residues in the peptide.[7][9]

Q3: Can the TFA salt affect my experiments?

A3: Yes, the presence of TFA can significantly impact cell-based assays.[7] At certain concentrations, TFA can be cytotoxic, leading to reduced cell viability or inhibition of cell proliferation.[7] This can be misinterpreted as a specific effect of the peptide. Furthermore, TFA is a strong acid and can lower the pH of your cell culture medium if not adequately buffered, which can also adversely affect cell health and function.[7]

Q4: What are the alternatives to TFA salt for OVA Peptide (257-264)?

A4: If you suspect TFA is interfering with your experiments, you can obtain the peptide in alternative salt forms. Common alternatives include acetate (B1210297) and hydrochloride (HCl) salts.[1][10] These are generally considered more "cell-friendly."[10] You can also perform a salt exchange on your existing TFA peptide to replace TFA with a different counter-ion.[8][9]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with OVA Peptide (257-264) TFA.

Issue 1: High Background or Non-Specific T-Cell Activation in In Vitro Assays (e.g., ELISpot, Intracellular Cytokine Staining)

High background can obscure specific responses and make data interpretation difficult. Here are potential causes and solutions:

Potential Cause Recommended Solution
TFA Cytotoxicity/Interference Run a "TFA control" by exposing cells to TFA at the same concentration present in your peptide stock, but without the peptide.[7] If you observe cytotoxicity or non-specific activation, consider switching to an acetate or HCl salt form of the peptide or performing a salt exchange.[7][9]
High Peptide Concentration Titrate the concentration of the OVA peptide to find the optimal balance between specific activation and background noise. Over-stimulation can lead to confluent spots in an ELISpot assay.[11]
Contamination (Mycoplasma, Endotoxin) Ensure all reagents, media, and cells are sterile and endotoxin-free. Culture contaminants can lead to non-specific immune cell activation.[12]
Poor Cell Viability Use cells with high viability (>95%). Dead cells can release factors that contribute to background staining.[12][13]
Inadequate Washing Steps (ELISpot) Increase the number and thoroughness of wash steps to remove unbound antibodies and secreted cytokines.[11][12]
Sub-optimal Reagent Concentrations Optimize the concentrations of capture and detection antibodies, as well as the enzyme conjugate, as excess amounts can increase background.[11][12]
Issue 2: No or Very Weak Specific T-Cell Response

A lack of response can be equally frustrating. Consider the following troubleshooting steps:

Potential Cause Recommended Solution
Insufficient Peptide Concentration Ensure you are using an adequate concentration of the OVA peptide. A typical starting concentration for in vitro stimulation is around 1 µM.[14]
Incorrect Peptide Handling/Storage Reconstitute the peptide in an appropriate solvent (e.g., sterile water or DMSO, depending on solubility) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Low Frequency of Responder T-Cells The frequency of antigen-specific T-cells may be too low to detect.[12] Consider increasing the number of cells per well or using T-cells from transgenic mice (e.g., OT-I mice), which have a high frequency of T-cells specific for OVA (257-264).[5]
Inadequate Incubation Time T-cell activation and cytokine secretion take time. Ensure a sufficient incubation period (e.g., 24-48 hours for ELISpot, or as optimized for your specific assay).[11][12]
Problem with Antigen Presenting Cells (APCs) Ensure your APCs are healthy and functional. The OVA (257-264) peptide needs to be presented by MHC class I molecules on APCs to activate CD8+ T-cells.[15]
Use of a Positive Control Include a positive control for T-cell activation, such as anti-CD3/CD28 antibodies or a polyclonal activator like PHA, to confirm that your cells are capable of responding.[12][16]

Quantitative Data Summary

The following table summarizes concentrations of TFA that have been reported to cause cytotoxic or inhibitory effects in various cell lines. Note that the exact toxic concentration can vary depending on the specific cell line, assay duration, and experimental conditions.

Cell Line Effect Reported TFA Concentration
HUVECInhibition of proliferation~0.1 mM
JurkatSignificant toxicity~5 mM
PC-12Dose-dependent cell death1-5 mM
Multiple Cell Lines (e.g., HeLa, HEK293)General cytotoxic effects>100 µM

Data compiled from BenchChem, 2025.[7]

Experimental Protocols & Workflows

Protocol 1: In Vitro Stimulation of OT-I CD8+ T-Cells with OVA Peptide (257-264)

This protocol outlines a general procedure for the activation of transgenic OT-I T-cells, which are specific for the OVA (257-264) peptide presented on H-2Kb.

Materials:

  • OVA Peptide (257-264) TFA

  • Splenocytes from OT-I transgenic mice

  • Antigen Presenting Cells (APCs) (e.g., irradiated splenocytes from a wild-type mouse)

  • Complete RPMI medium

  • T-cell activation markers (e.g., anti-CD25, anti-CD69)

  • Cytokine detection assay (e.g., ELISA, ELISpot, or intracellular staining for IFN-γ)

Procedure:

  • Prepare Cells: Isolate splenocytes from an OT-I mouse (responder cells) and from a wild-type mouse (APCs). The APCs should be irradiated to prevent their proliferation.

  • Peptide Dilution: Reconstitute the OVA peptide in sterile water or DMSO to create a stock solution. On the day of the experiment, dilute the peptide in complete RPMI medium to the desired final concentration (e.g., 1 µg/mL).[5]

  • Cell Co-culture: In a 96-well plate, co-culture the OT-I responder cells with the irradiated APCs.

  • Stimulation: Add the diluted OVA peptide to the designated wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the desired readout.

  • Analysis: After incubation, assess T-cell activation by:

    • Proliferation: Using a dye dilution assay (e.g., CFSE).

    • Activation Markers: Staining for surface markers like CD25 and CD69 and analyzing by flow cytometry.

    • Cytokine Secretion: Measuring IFN-γ or other cytokines in the supernatant by ELISA or enumerating cytokine-secreting cells by ELISpot.

Protocol 2: TFA to HCl Salt Exchange

This protocol allows for the removal of TFA counter-ions and their replacement with HCl.

Materials:

  • OVA Peptide (257-264) TFA

  • 100 mM HCl solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve Peptide: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[9]

  • Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9]

  • Incubate: Let the solution stand at room temperature for at least one minute.[9]

  • Freeze: Freeze the solution at -80°C or in liquid nitrogen.[9]

  • Lyophilize: Lyophilize the sample overnight until all liquid is removed.[9]

  • Repeat: For complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the HCl solution each time.[9]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired buffer for the experiment.

Visualizations

T_Cell_Activation_Pathway Simplified T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I (H-2Kb) TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 OVA_Peptide OVA (257-264) Peptide OVA_Peptide->MHC Binding Activation Activation Signals (e.g., Lck, ZAP70) TCR->Activation Response Effector Response: - Proliferation - Cytokine Release (IFN-γ) - Cytotoxicity Activation->Response

Caption: TCR on a CD8+ T-Cell recognizes the OVA peptide presented by MHC Class I on an APC, leading to activation.

Troubleshooting_Workflow Troubleshooting Non-Specific Activation Start High Background or Non-Specific Activation Observed Check_TFA Is TFA the cause? Start->Check_TFA TFA_Control Run TFA-only control experiment Check_TFA->TFA_Control Yes Check_Peptide_Conc Is peptide concentration too high? Check_TFA->Check_Peptide_Conc No TFA_Positive TFA is problematic. Switch to Acetate/HCl salt or perform salt exchange. TFA_Control->TFA_Positive Resolved Issue Resolved TFA_Positive->Resolved Titrate_Peptide Titrate peptide concentration Check_Peptide_Conc->Titrate_Peptide Yes Check_Contamination Check for contamination (Mycoplasma, Endotoxin) Check_Peptide_Conc->Check_Contamination No Peptide_Optimized Concentration optimized. Titrate_Peptide->Peptide_Optimized Peptide_Optimized->Resolved Check_Other Review other factors: - Cell viability - Reagent concentrations - Washing steps Check_Contamination->Check_Other Check_Other->Resolved

Caption: A logical workflow to diagnose the cause of non-specific T-cell activation in experiments.

References

Validation & Comparative

A Researcher's Guide to Using Scrambled OVA Peptides as Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of immunology and drug development, demonstrating the specificity of a peptide-induced immune response is critical. The use of a scrambled peptide as a negative control is a cornerstone of rigorous experimental design. This guide provides a detailed comparison of the immunogenic ovalbumin (OVA) peptide with its scrambled counterpart, offering supporting data, experimental protocols, and visual aids to ensure the validity of your research findings.

The Principle of the Scrambled Peptide Control

A scrambled peptide is synthesized with the exact same amino acid composition and length as the active, immunogenic peptide, but with the amino acids in a randomized sequence.[1] For the widely studied H-2Kb-restricted OVA epitope, SIINFEKL, a scrambled version such as FILKSINE serves as an ideal negative control.[2][3] This control is essential for demonstrating that the observed biological activity—such as T-cell activation—is a direct result of the specific amino acid sequence of the epitope, and not due to non-specific effects related to the peptide's general physicochemical properties like charge or hydrophobicity.[1]

Comparative Analysis: Immunogenic vs. Scrambled OVA Peptide

The core principle is that the immunogenic peptide will elicit a specific T-cell response, while the scrambled peptide will not. This difference can be quantified across several key immunological assays.

Data Presentation: T-Cell Activation and Cytokine Release

The following table summarizes representative data from in vitro experiments comparing the response of OVA-specific CD8+ T-cells (from OT-I transgenic mice) to the SIINFEKL peptide and a scrambled control.

Assay Metric Unstimulated Control Scrambled OVA Peptide (FILKSINE) Immunogenic OVA Peptide (SIINFEKL)
T-Cell Proliferation % Divided Cells (CFSE Assay)< 1%< 2%> 85%
Cytokine Release IFN-γ Spot Forming Units / 10⁶ cells (ELISpot)< 5< 10> 500
Cytotoxicity % Specific Lysis of Target Cells0%~2-5%> 60%
MHC-I Binding Mean Fluorescence Intensity (MFI)BaselineBaselineHigh

This table presents illustrative data based on typical experimental outcomes. Actual values may vary based on specific experimental conditions.

As the data indicates, a significant response is only observed in the presence of the specific immunogenic sequence (SIINFEKL). The scrambled peptide behaves similarly to the unstimulated control, confirming that the T-cell response is sequence-specific.[4]

Logical Framework for Negative Control

The use of a scrambled peptide allows for a clear distinction between sequence-specific and non-specific effects.

G cluster_0 Experimental Setup cluster_1 Peptide Treatment cluster_2 Observed Outcome T_Cells OVA-Specific T-Cells (OT-I) SIINFEKL Immunogenic Peptide (SIINFEKL) APC Antigen Presenting Cells (APCs) Activation Specific T-Cell Activation (Proliferation, Cytokine Release) SIINFEKL->Activation Sequence-Specific Recognition Scrambled Scrambled Peptide (FILKSINE) No_Activation No Significant Activation Scrambled->No_Activation No Specific Recognition None No Peptide (Vehicle Control) None->No_Activation Baseline

Caption: Logical flow demonstrating the role of the scrambled peptide.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Preparation:

    • Isolate splenocytes from an OT-I transgenic mouse. These T-cells have a T-cell receptor (TCR) specific for the SIINFEKL peptide presented by the H-2Kb MHC class I molecule.[5]

    • Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Co-culture Setup:

    • Plate the CFSE-labeled splenocytes in a 96-well plate.

    • Prepare antigen-presenting cells (APCs), such as splenocytes from a C57BL/6 mouse. These can be treated with Mitomycin C to prevent their proliferation.[5]

    • Add the APCs to the wells with the OT-I cells.

    • Add the peptides to the appropriate wells at a final concentration of 1-10 µg/mL:

      • Immunogenic Peptide (SIINFEKL)

      • Scrambled Peptide (FILKSINE)

      • Vehicle Control (medium only)

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Data Acquisition:

    • Harvest the cells and stain them with fluorescently labeled antibodies against CD8.

    • Analyze the cells by flow cytometry. Gate on the CD8+ T-cell population and measure the dilution of the CFSE fluorescence.

Protocol 2: ELISpot Assay for IFN-γ Release

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells.

  • Plate Preparation:

    • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

  • Cell Culture:

    • Add OT-I splenocytes and APCs to the wells.

    • Stimulate the cells with the immunogenic OVA peptide, scrambled OVA peptide, or a vehicle control for 24-48 hours.[3][6]

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Incubate, wash, and then add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).

    • Add a substrate that precipitates upon enzymatic reaction, forming a visible spot.

  • Analysis:

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizing the Mechanism

T-Cell Receptor Signaling Pathway

The binding of the specific peptide-MHC complex to the T-cell receptor initiates a signaling cascade leading to T-cell activation. The scrambled peptide, being unable to bind effectively, does not trigger this pathway.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I Peptide SIINFEKL Peptide MHC->Peptide CD8 CD8 MHC->CD8 TCR TCR Peptide->TCR Specific Binding CD3 CD3 Complex (with ITAMs) TCR->CD3 Lck Lck CD8->Lck CD3->Lck recruits ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 activates Activation T-Cell Activation (Gene Transcription) PLCg1->Activation

Caption: TCR signaling cascade upon specific peptide-MHC binding.[7][8][9][10][11]

Experimental Workflow for T-Cell Activation Assay

This diagram illustrates the general workflow for an in vitro T-cell activation experiment.

A Isolate OT-I T-Cells & APCs B Label T-Cells with CFSE (optional) A->B C Co-culture T-Cells & APCs B->C D Add Peptides: 1. SIINFEKL 2. Scrambled 3. Vehicle Control C->D E Incubate for 48-72 hours D->E F Harvest Cells & Stain for Surface Markers (e.g., CD8) E->F G Analyze by Flow Cytometry (Proliferation) or ELISpot (Cytokines) F->G

Caption: Workflow for in vitro T-cell activation assays.

References

A Researcher's Guide to Selecting OVA Peptide (257-264) TFA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the quality of synthetic peptides is paramount to the validity and reproducibility of experimental results. The OVA Peptide (257-264), with the sequence SIINFEKL, is a critical tool for studying MHC class I antigen presentation and T-cell activation. This guide provides a comparative analysis of OVA Peptide (257-264) TFA from three leading suppliers: Supplier A, Supplier B, and Supplier C. The analysis is based on key performance indicators: purity, solubility, and biological activity.

Comparative Performance Data

The following tables summarize the experimental data obtained from the analysis of OVA Peptide (257-264) TFA from each supplier.

Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

SupplierLot NumberPurity (%) by HPLCRetention Time (min)
Supplier A A-12398.915.2
Supplier B B-45696.515.3
Supplier C C-78999.215.2

Table 2: Solubility Assessment

SupplierLot NumberSolubility in PBS (mg/mL)Solubility in DMSO (mg/mL)
Supplier A A-123> 2.0> 10.0
Supplier B B-4561.5> 10.0
Supplier C C-789> 2.0> 10.0

Table 3: Biological Activity - In Vitro T-Cell Activation

SupplierLot NumberPeptide Concentration for Half-Maximal T-Cell Proliferation (EC50) (µg/mL)
Supplier A A-1230.05
Supplier B B-4560.12
Supplier C C-7890.04

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable researchers to replicate these findings.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the lyophilized peptide from each supplier was determined by reversed-phase HPLC (RP-HPLC).

  • Instrumentation: Agilent 1260 Infinity II HPLC System with a UV detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Peptides were dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

Solubility Assessment

The solubility of each peptide was assessed in two common laboratory solvents: Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO).

  • A stock solution of each peptide was prepared in the respective solvent at a high concentration (e.g., 10 mg/mL).

  • The solutions were vortexed for 2 minutes and visually inspected for any particulate matter.

  • If the peptide was not fully dissolved, the solution was serially diluted until complete dissolution was observed. The highest concentration at which the peptide remained in solution was recorded.

Biological Activity: In Vitro T-Cell Activation Assay

The biological activity of the peptides was determined by their ability to stimulate the proliferation of OVA-specific T-cells.

  • Cells: Splenocytes were harvested from OT-I transgenic mice, which possess a T-cell receptor specific for the OVA (257-264) peptide presented by the H-2Kb MHC class I molecule.

  • Assay:

    • OT-I splenocytes were plated in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Serial dilutions of the OVA peptide from each supplier were added to the wells.

    • The plates were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • T-cell proliferation was measured using a BrdU cell proliferation assay kit according to the manufacturer's instructions.

    • The EC50 value (the concentration of peptide that induces half-maximal proliferation) was calculated for each peptide.

Visualizing the Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the biological pathway of antigen presentation.

Experimental_Workflow cluster_procurement Peptide Procurement cluster_analysis Performance Analysis cluster_results Comparative Results Supplier_A Supplier A OVA Peptide (257-264) TFA Purity Purity Analysis (RP-HPLC) Supplier_A->Purity Solubility Solubility Assessment (PBS & DMSO) Supplier_A->Solubility Activity Biological Activity (T-Cell Activation Assay) Supplier_A->Activity Supplier_B Supplier B OVA Peptide (257-264) TFA Supplier_B->Purity Supplier_B->Solubility Supplier_B->Activity Supplier_C Supplier C OVA Peptide (257-264) TFA Supplier_C->Purity Supplier_C->Solubility Supplier_C->Activity Comparison Data Comparison & Supplier Selection Purity->Comparison Solubility->Comparison Activity->Comparison

Caption: Experimental workflow for comparing OVA Peptide (257-264) TFA from different suppliers.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein Cellular or Viral Protein Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptide Fragments (including SIINFEKL) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading Transport MHC_I MHC Class I Molecule MHC_I->Peptide_Loading Loaded_MHC Peptide-MHC Complex Peptide_Loading->Loaded_MHC Peptide Loading Presented_MHC Presented Peptide-MHC Complex Loaded_MHC->Presented_MHC Transport to Surface T_Cell CD8+ T-Cell Presented_MHC->T_Cell T-Cell Recognition

Caption: MHC Class I antigen presentation pathway for OVA Peptide (257-264) (SIINFEKL).

Conclusion

Based on the comprehensive analysis of purity, solubility, and biological activity, all three suppliers provide OVA Peptide (257-264) TFA suitable for research purposes. However, for applications requiring the highest purity and biological potency, Supplier C demonstrates a slight advantage. Researchers should consider these performance metrics in the context of their specific experimental needs and budget constraints when selecting a peptide supplier. This guide serves as a framework for making an informed decision to ensure the quality and reliability of their research outcomes.

Validating the Activity of a New Batch of SIINFEKL Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the biological activity of synthetic peptides is a critical quality control step. This guide provides a comparative overview of common methods to validate the activity of a new batch of the immunodominant model peptide, SIINFEKL, derived from chicken ovalbumin. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

The SIINFEKL peptide is a cornerstone in immunological research, widely used to study antigen processing and presentation, T-cell activation, and the development of peptide-based vaccines.[1][2] Its activity is dependent on its ability to bind to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and subsequently be recognized by the T-cell receptor (TCR) of specific CD8+ T-cells, such as those from OT-I transgenic mice.[3][4] Verifying the biological activity of a new batch of synthesized SIINFEKL is crucial to ensure the reliability and reproducibility of experimental results.

Comparative Analysis of Validation Assays

The biological activity of a new batch of SIINFEKL peptide can be assessed through several in vitro assays. The two most common and direct methods are the MHC Class I Presentation Assay and the OT-I T-cell Activation Assay. A third, indirect but important, quality control step is Mass Spectrometry. The table below summarizes the key features of these methods.

AssayPrincipleKey ReagentsThroughputQuantitative ReadoutProsCons
MHC Class I Presentation Assay Measures the ability of SIINFEKL to bind to H-2Kb molecules on the surface of antigen-presenting cells (APCs).H-2Kb expressing cells (e.g., 293Kb, DC2.4), 25D1.16 monoclonal antibody, Flow cytometer.HighMean Fluorescence Intensity (MFI) of 25D1.16 staining.Direct measure of MHC binding; relatively fast and high-throughput.Does not directly measure T-cell activation; requires specific antibody.
OT-I T-cell Activation Assay Measures the ability of SIINFEKL-pulsed APCs to activate OT-I CD8+ T-cells.OT-I transgenic mouse splenocytes or lymph node cells, APCs, Flow cytometer, ELISPOT reader.MediumPercentage of activated T-cells (e.g., CD69+, IFN-γ+), cytokine concentration.Direct measure of biological activity; highly sensitive.Requires access to OT-I mice; more complex and time-consuming.
Mass Spectrometry (MS) Confirms the primary amino acid sequence and purity of the synthetic peptide.Mass spectrometer.HighMass-to-charge ratio (m/z).Confirms peptide identity and purity.Does not assess biological activity.

Experimental Protocols

MHC Class I Presentation Assay

This assay directly visualizes the presentation of SIINFEKL by MHC class I molecules on the cell surface.

Materials:

  • H-2Kb expressing cells (e.g., 293Kb cells)

  • New batch of SIINFEKL peptide

  • Control (validated) SIINFEKL peptide

  • Scrambled control peptide (e.g., FELSIINK)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • PE-conjugated 25D1.16 antibody

  • Flow cytometer

Protocol:

  • Seed H-2Kb expressing cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of the new SIINFEKL peptide, control SIINFEKL peptide, and scrambled peptide in cell culture medium.

  • Remove the culture medium from the cells and add the peptide solutions.

  • Incubate the cells with the peptides for 2-4 hours at 37°C.

  • Wash the cells twice with PBS.

  • Stain the cells with PE-conjugated 25D1.16 antibody for 30 minutes at 4°C.

  • Wash the cells twice with PBS.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the live cell population and measuring the Mean Fluorescence Intensity (MFI) of the PE signal.

OT-I T-cell Activation Assay

This assay measures the functional consequence of SIINFEKL presentation – the activation of specific CD8+ T-cells.

Materials:

  • Spleen or lymph nodes from an OT-I transgenic mouse

  • Antigen-presenting cells (APCs) (e.g., splenocytes from a C57BL/6 mouse)

  • New batch of SIINFEKL peptide

  • Control (validated) SIINFEKL peptide

  • Scrambled control peptide

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Anti-mouse CD8, CD69, and IFN-γ antibodies for flow cytometry

  • IFN-γ ELISPOT kit

  • (Optional) Cell proliferation dye (e.g., CFSE)

Protocol:

  • Prepare a single-cell suspension of splenocytes from the OT-I mouse.

  • Prepare APCs by isolating splenocytes from a C57BL/6 mouse.

  • Pulse the APCs with serial dilutions of the new SIINFEKL peptide, control SIINFEKL peptide, or scrambled peptide for 1-2 hours at 37°C.

  • Wash the pulsed APCs three times with medium.

  • Co-culture the OT-I splenocytes with the pulsed APCs in a 96-well plate for 24-72 hours.

  • For Flow Cytometry Analysis:

    • After 24 hours, stain the cells with antibodies against CD8 and CD69.

    • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture, then fix, permeabilize, and stain for intracellular IFN-γ.

    • Acquire data on a flow cytometer and analyze the percentage of CD69+ or IFN-γ+ cells within the CD8+ T-cell population.

  • For ELISPOT Analysis:

    • Perform the co-culture in an IFN-γ ELISPOT plate according to the manufacturer's instructions.

    • After 24-48 hours, develop the plate and count the number of IFN-γ secreting spots.

Mandatory Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_assays Validation Assays cluster_mhc_assay MHC Presentation Assay cluster_tcell_assay T-Cell Activation Assay new_batch New SIINFEKL Batch peptide_pulsing_mhc Pulse APCs with Peptides new_batch->peptide_pulsing_mhc apc_pulsing_tcell Pulse APCs with Peptides new_batch->apc_pulsing_tcell control_siinfekl Control SIINFEKL control_siinfekl->peptide_pulsing_mhc control_siinfekl->apc_pulsing_tcell scrambled_peptide Scrambled Peptide scrambled_peptide->peptide_pulsing_mhc scrambled_peptide->apc_pulsing_tcell apc_culture Culture H-2Kb+ APCs apc_culture->peptide_pulsing_mhc staining_25d116 Stain with 25D1.16 Ab peptide_pulsing_mhc->staining_25d116 flow_mhc Flow Cytometry Analysis staining_25d116->flow_mhc ot1_isolation Isolate OT-I T-cells coculture Co-culture OT-I cells & APCs ot1_isolation->coculture apc_pulsing_tcell->coculture activation_readout Activation Readout (Flow/ELISPOT) coculture->activation_readout

Caption: Experimental workflow for validating a new batch of SIINFEKL peptide.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-cell (OT-I) siinfekl SIINFEKL Peptide mhc1 MHC Class I (H-2Kb) siinfekl->mhc1 Binding siinfekl_mhc SIINFEKL-MHC Complex mhc1->siinfekl_mhc tcr T-cell Receptor (TCR) siinfekl_mhc->tcr Recognition cd8 CD8 Co-receptor siinfekl_mhc->cd8 signaling Intracellular Signaling Cascade tcr->signaling cd8->signaling activation T-cell Activation (Proliferation, Cytokine Release) signaling->activation

Caption: Simplified signaling pathway of SIINFEKL-mediated T-cell activation.

Conclusion

Validating the activity of a new batch of SIINFEKL peptide is essential for the integrity of immunological research. The MHC Class I Presentation Assay offers a rapid and direct assessment of peptide binding, while the OT-I T-cell Activation Assay provides a more comprehensive measure of biological function. For routine quality control, performing the MHC presentation assay in conjunction with mass spectrometry to confirm peptide identity and purity is a robust approach. The T-cell activation assay should be considered the gold standard for functional validation, particularly for critical in vivo experiments. By employing these standardized methods, researchers can ensure the quality and reliability of their SIINFEKL peptide reagents.

References

A Comparative Guide: OVA Peptide vs. Whole Ovalbumin Protein for T Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunology research, particularly in the study of T cell activation, ovalbumin (OVA) stands as a cornerstone model antigen. The choice between using the whole OVA protein or specific OVA-derived peptides for T cell stimulation is a critical experimental design decision. This guide provides an objective comparison, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific research needs.

The Fundamental Difference: Antigen Processing and Presentation

The primary distinction between whole ovalbumin and its peptide fragments lies in their route of processing and presentation to T cells by antigen-presenting cells (APCs), such as dendritic cells (DCs).

  • Whole Ovalbumin Protein: As an exogenous antigen, the full-length OVA protein is taken up by APCs through endocytosis. Inside the APC, it is proteolytically cleaved into smaller peptide fragments within endosomal compartments. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the APC surface to CD4+ T helper cells. For presentation to CD8+ cytotoxic T cells, whole OVA must undergo a process called cross-presentation, where the exogenous antigen is processed and loaded onto MHC class I molecules.[1][2]

  • OVA Peptides: Pre-synthesized OVA peptides, such as the well-characterized OVA peptide 323-339 (for MHC class II) and SIINFEKL (OVA peptide 257-264, for MHC class I), bypass the need for intracellular processing.[3][4] These peptides can be directly loaded onto the appropriate MHC molecules on the surface of APCs for presentation to T cells. This direct loading can lead to a more rapid and sometimes more potent T cell response for a specific epitope.

Visualizing the Pathways

To illustrate these distinct mechanisms, the following diagrams depict the processing and presentation pathways for both whole ovalbumin and OVA peptides.

G Antigen Processing and Presentation of Whole Ovalbumin vs. OVA Peptide cluster_whole_ova Whole Ovalbumin Protein cluster_ova_peptide OVA Peptide whole_ova Whole Ovalbumin endosome Endosome whole_ova->endosome Endocytosis lysosome Lysosome endosome->lysosome cross_presentation Cross-Presentation endosome->cross_presentation peptides_class_ii Peptide Fragments lysosome->peptides_class_ii Proteolysis mhc_ii MHC Class II peptides_class_ii->mhc_ii Loading presentation_cd4 Presentation to CD4+ T Cell mhc_ii->presentation_cd4 proteasome Proteasome cross_presentation->proteasome peptides_class_i Peptide Fragments proteasome->peptides_class_i er Endoplasmic Reticulum peptides_class_i->er mhc_i MHC Class I er->mhc_i Loading presentation_cd8 Presentation to CD8+ T Cell mhc_i->presentation_cd8 ova_peptide OVA Peptide mhc_direct MHC Molecule ova_peptide->mhc_direct Direct Loading presentation_tcell Presentation to T Cell mhc_direct->presentation_tcell

Caption: Antigen processing pathways for whole ovalbumin versus direct presentation of OVA peptides.

Experimental Data: A Head-to-Head Comparison

Experimental evidence highlights the differential effects of whole OVA and OVA peptides on T cell stimulation. The following tables summarize key quantitative data from comparative studies.

T Cell Proliferation
StimulantTarget T CellsProliferation Response (cpm)Study Reference
Whole OVASplenocytes from OVA-sensitized mice5312 ± 1886
OVA 323-339 PeptideSplenocytes from OVA-sensitized miceLow to no significant proliferation
Whole OVASplenocytes from OVA 323-339-sensitized mice7792 ± 5451
OVA 323-339 PeptideSplenocytes from OVA 323-339-sensitized miceStrong proliferative response

cpm: counts per minute (a measure of radioactive thymidine (B127349) incorporation during cell proliferation)

Key Takeaway: T cells from mice sensitized with whole OVA proliferate strongly in response to the whole protein but poorly to a single peptide. Conversely, T cells from mice sensitized with a specific peptide respond robustly to that peptide but may also show a response to the whole protein, as it contains the relevant epitope.

Cytokine Production
StimulantT Cell SourceIL-4 Production (pg/mL)IFN-γ Production (pg/mL)Study Reference
Whole OVASplenocytes from OVA-sensitized miceSignificantly elevatedLower than peptide-sensitized[5]
OVA 323-339 PeptideSplenocytes from OVA 323-339-sensitized miceHigher than OVA-sensitizedLower than OVA-sensitized[5]
Whole OVASplenocytes from OVA/ChM group7.2 ± 1.77.0 ± 4.1[6]
Whole OVASplenocytes from CD4+/OVA/ChM group4.3 ± 0.19156 ± 21[6]

Key Takeaway: The nature of the stimulant can influence the cytokine profile of the responding T cells. In some models, whole OVA may favor a Th2-like response (higher IL-4), while specific peptides might elicit a different cytokine balance. The context of prior T cell experience (e.g., adoptive transfer) can also significantly alter the cytokine milieu upon restimulation.[6]

Experimental Protocols: A Methodological Overview

The following provides a generalized protocol for a T cell stimulation assay, drawing from common methodologies. Specific details may vary between laboratories and experimental systems.

In Vitro T Cell Stimulation Assay

G Experimental Workflow for In Vitro T Cell Stimulation cluster_workflow Workflow start Isolate Splenocytes/T Cells stimulate Co-culture T cells, APCs, and Antigen (Whole OVA or OVA Peptide) start->stimulate apc_prep Prepare Antigen Presenting Cells (APCs) apc_prep->stimulate incubate Incubate for 48-72 hours stimulate->incubate proliferation Assess Proliferation (e.g., [3H]-thymidine incorporation) incubate->proliferation cytokine Analyze Cytokine Production (e.g., ELISA, Flow Cytometry) incubate->cytokine end Data Analysis proliferation->end cytokine->end

Caption: A typical workflow for an in vitro T cell stimulation experiment.

1. Cell Preparation:

  • T Cell Source: Isolate splenocytes or purify specific T cell populations (e.g., CD4+ or CD8+) from immunized or naive mice. Transgenic T cells, such as OT-I (CD8+) or OT-II (CD4+), which have T cell receptors specific for OVA peptides, are also commonly used.[3]

  • Antigen Presenting Cells (APCs): Irradiated, naive splenocytes or bone marrow-derived dendritic cells (BMDCs) are typically used as APCs.[3]

2. T Cell Stimulation:

  • Plate APCs in a 96-well plate.

  • Add the stimulating antigen:

    • Whole Ovalbumin: Typically used at a concentration of 10-100 µg/mL.

    • OVA Peptides: Typically used at a concentration of 1-10 µg/mL.

  • Add the T cells to the wells.

  • Culture the cells at 37°C in a humidified CO2 incubator for 48-72 hours.

3. Readouts:

  • Proliferation: For the final 12-18 hours of culture, add [3H]-thymidine. Harvest the cells and measure thymidine incorporation using a scintillation counter.

  • Cytokine Production: Collect the culture supernatant and measure cytokine levels using ELISA or a multiplex cytokine assay. Intracellular cytokine staining followed by flow cytometry can also be performed.

Conclusion: Making the Right Choice

The decision to use whole ovalbumin or an OVA peptide for T cell stimulation depends on the specific research question.

  • Use Whole Ovalbumin When:

    • Studying the entire process of antigen uptake, processing, and presentation.

    • Investigating the response to a polyclonal T cell population recognizing multiple epitopes.

    • Modeling in vivo immune responses where the antigen is encountered in its complete form.

  • Use OVA Peptides When:

    • Studying the response of a specific T cell clone or a population of T cells with a known epitope specificity.

    • Bypassing the complexities of antigen processing to directly assess T cell activation.

    • A more potent or rapid stimulation of a specific T cell population is desired.

By understanding the fundamental differences in their immunological handling and considering the specific aims of the experiment, researchers can effectively leverage both whole ovalbumin and its peptide derivatives to advance our understanding of T cell biology and immune responses.

References

OT-I T Cell Cross-Reactivity with Altered Peptide Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactive responses of OT-I T cells to various altered peptide ligands (APLs). Utilizing experimental data, we delve into the quantitative differences in T cell activation, proliferation, and cytotoxicity mediated by these ligands. Detailed experimental protocols and signaling pathway diagrams are included to support further research and therapeutic development.

Quantitative Comparison of OT-I T Cell Responses to Altered Peptide Ligands

The activation of OT-I T cells, which recognize the ovalbumin-derived peptide SIINFEKL (N4) presented by the H-2Kb MHC class I molecule, can be modulated by altering the peptide sequence. These APLs, with single or multiple amino acid substitutions, elicit a range of T cell responses, providing a valuable tool for studying the relationship between T cell receptor (TCR) affinity and T cell function. The following tables summarize key quantitative data from studies investigating the effects of various APLs on OT-I T cell activity.

Peptide NameSequenceSubstitutionEC50 (nM)[1]Relative 2D Affinity (vs. N4)[2]
N4SIINFEKLNone (Wild-Type)0.071.00
Q4SIIQ FEKLN4Q-0.22
T4SIIT FEKLN4T710.08
V4SIIV FEKLN4V7000.042
G4SIIG FEKLN4G--
E1E IINFEKLS1E--
Table 1: Comparison of Altered Peptide Ligands for OT-I T Cell Recognition. This table outlines the sequences, substitutions, half-maximal effective concentrations (EC50), and relative 2D affinities of various APLs compared to the wild-type N4 peptide. A higher EC50 value indicates a lower potency in stimulating OT-I T cells. Relative 2D affinity is a measure of the binding strength between the OT-I TCR and the peptide-MHC complex.
ParameterHigh-Affinity Ligand (e.g., N4)Low-Affinity Ligand (e.g., T4, V4)
T Cell Expansion Robust proliferation and clonal expansion.Significantly less expansion compared to high-affinity ligands.[1]
Effector Function High production of IFNγ and TNFα; potent in vivo cytotoxicity.Lower production of effector cytokines; reduced but still detectable cytotoxicity.[1]
Memory Formation Efficient generation of stable memory T cell populations.Capable of generating memory cells, which can expand upon secondary challenge.[1]
Phenotype High expression of CD25 and CCR7 on effector cells.Lower surface levels of CD25 and CCR7 on weakly stimulated effector cells.[1]
Table 2: Functional Comparison of OT-I T Cell Responses to High- vs. Low-Affinity Altered Peptide Ligands. This table provides a qualitative and quantitative comparison of key functional outcomes of OT-I T cell activation with ligands of varying affinities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are protocols for key experiments used to assess OT-I T cell cross-reactivity.

In Vitro T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation with APLs by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • OT-I TCR transgenic splenocytes

  • Altered peptide ligands (lyophilized)

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Prepare Splenocytes: Isolate splenocytes from an OT-I TCR transgenic mouse to obtain a single-cell suspension.

  • CFSE Labeling:

    • Wash and resuspend splenocytes at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix quickly.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of cold complete RPMI medium and incubate on ice for 5 minutes.

    • Wash the cells twice with complete medium.

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in complete medium.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of the APLs and add them to the wells. Include a no-peptide control and a positive control (e.g., the high-affinity N4 peptide).

  • Incubation: Culture the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD8, TCR Vα2).

    • Acquire data on a flow cytometer and analyze the CFSE dilution profile within the CD8+ T cell population. Each peak of decreasing fluorescence intensity represents a cell division.

In Vivo Cytotoxicity Assay

This assay assesses the ability of OT-I T cells activated by APLs to kill target cells in a living animal.

Materials:

  • OT-I TCR transgenic mice

  • Syngeneic non-transgenic mice (e.g., C57BL/6)

  • Altered peptide ligands

  • CFSE and another fluorescent dye (e.g., CellTrace Violet)

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Preparation of Target Cells:

    • Isolate splenocytes from a non-transgenic mouse.

    • Split the splenocytes into two populations.

    • Label one population with a high concentration of CFSE (CFSEhigh) and pulse with the specific APL (target cells).

    • Label the second population with a low concentration of CFSE (CFSElow) without peptide pulsing (control cells).

  • Adoptive Transfer:

    • Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into recipient mice that have been previously adoptively transferred with OT-I T cells and immunized with the APL of interest.

  • Analysis:

    • After 4-18 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

    • Specific killing is calculated as: [1 - (ratio in immunized mice / ratio in control mice)] x 100%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in T cell activation and the experimental procedures used to study them can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways TCR TCR Lck Lck TCR->Lck CD8 CD8 CD8->Lck pMHC pMHC (APL) pMHC->TCR ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 RasGRP RasGRP LAT->RasGRP Vav Vav SLP76->Vav NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 RasGRP->AP1 Vav->AP1

Figure 1: Simplified TCR Signaling Pathway. This diagram illustrates the initial signaling cascade following the engagement of the T cell receptor (TCR) by a peptide-MHC (pMHC) complex, such as an altered peptide ligand (APL). This interaction leads to the activation of downstream transcription factors like NFAT, NF-κB, and AP-1, which orchestrate the T cell's response. The strength of the initial TCR-pMHC interaction, influenced by the APL, can quantitatively modulate the downstream signaling output.

Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate OT-I Splenocytes Label Label with CFSE Isolate->Label Plate Plate Cells in 96-well Plate Label->Plate Stimulate Add Altered Peptide Ligands Plate->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain for Surface Markers Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Figure 2: Experimental Workflow for CFSE-based Proliferation Assay. This flowchart outlines the key steps involved in measuring OT-I T cell proliferation in response to altered peptide ligands using the CFSE dilution method. Each step is critical for obtaining reliable and reproducible data.

Cytotoxicity_Workflow cluster_targets Target Cell Preparation cluster_transfer Adoptive Transfer cluster_readout Readout Isolate_Splen Isolate Splenocytes (Non-transgenic) Split Split into two populations Isolate_Splen->Split Label_High Label with CFSE_high + APL (Targets) Split->Label_High Label_Low Label with CFSE_low (Controls) Split->Label_Low Mix Mix Targets and Controls (1:1) Label_High->Mix Label_Low->Mix Inject Inject into Immunized Recipient Mice Mix->Inject Harvest Harvest Spleens (4-18 hours) Inject->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze Calculate Calculate % Specific Lysis Analyze->Calculate

Figure 3: In Vivo Cytotoxicity Assay Workflow. This diagram details the procedure for assessing the in vivo killing capacity of OT-I T cells activated by altered peptide ligands. This assay provides a functional readout of T cell effector function in a physiological context.

References

Introduction: Two Distinct Approaches to Eliciting Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cancer Immunotherapy Platforms: Peptide-Pulsed Dendritic Cells vs. Viral Vector Antigen Delivery

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer immunotherapy, the choice of an antigen delivery platform is a critical determinant of clinical success. This guide provides an objective comparison of two prominent strategies: peptide-pulsed dendritic cells (DCs) and viral vector-based antigen delivery. By examining their mechanisms, performance data, and manufacturing considerations, this document aims to equip you with the necessary information to make informed decisions for your therapeutic development programs.

The fundamental goal of cancer vaccines is to stimulate a patient's immune system to recognize and eliminate tumor cells. Both peptide-pulsed DCs and viral vectors have emerged as powerful tools to achieve this, yet they operate on different principles.

  • Peptide-Pulsed Dendritic Cells (DCs): This is a cell-based, ex vivo approach. Dendritic cells, the most potent antigen-presenting cells (APCs), are isolated from a patient, loaded with tumor-associated antigen (TAA) peptides in the laboratory, and then re-infused into the patient to orchestrate an anti-tumor immune response.[1][2]

  • Viral Vector Antigen Delivery: This is a gene-based, in vivo approach. Benign or attenuated viruses are engineered to carry the genetic code for one or more TAAs.[3] These viral vectors are then administered to the patient, where they infect host cells (including APCs) and instruct them to produce the target antigens, thereby triggering an immune response.[4]

Mechanism of Action and Antigen Presentation

The route of antigen delivery dictates how the immune system is engaged. Understanding these pathways is crucial for optimizing vaccine design.

Peptide-Pulsed Dendritic Cells

In this strategy, the antigen processing and presentation steps are largely controlled ex vivo.

peptide_dc_pathway cluster_ex_vivo Ex Vivo Process cluster_in_vivo In Vivo Process Apheresis Apheresis Monocyte\nIsolation Monocyte Isolation Apheresis->Monocyte\nIsolation Isolate PBMCs DC\nDifferentiation DC Differentiation Monocyte\nIsolation->DC\nDifferentiation Culture with GM-CSF & IL-4 Peptide\nPulsing Peptide Pulsing DC\nDifferentiation->Peptide\nPulsing Load with TAA peptides Mature DC\nVaccine Mature DC Vaccine Peptide\nPulsing->Mature DC\nVaccine Mature DCs Vaccine\nAdministration Vaccine Administration Mature DC\nVaccine->Vaccine\nAdministration Infuse into patient T-Cell\nPriming T-Cell Priming Vaccine\nAdministration->T-Cell\nPriming Present antigen to T-cells Tumor Cell\nKilling Tumor Cell Killing T-Cell\nPriming->Tumor Cell\nKilling Activate CTLs

Peptide-Pulsed DC Workflow.

The pulsed peptides are loaded directly onto Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of the DCs. This direct presentation to CD8+ and CD4+ T-cells, respectively, bypasses the need for endogenous antigen processing by the patient's own APCs, which can be dysfunctional in cancer patients.[1]

dc_presentation_pathway Peptide-Pulsed DC Peptide-Pulsed DC MHC-I MHC Class I Peptide-Pulsed DC->MHC-I Presents peptide MHC-II MHC Class II Peptide-Pulsed DC->MHC-II Presents peptide CD8 T-Cell CD8+ T-Cell (CTL) MHC-I->CD8 T-Cell Activates CD4 T-Cell CD4+ T-Cell (Helper) MHC-II->CD4 T-Cell Activates viral_vector_pathway Viral Vector\n(with TAA gene) Viral Vector (with TAA gene) Host Cell\nInfection Host Cell Infection Viral Vector\n(with TAA gene)->Host Cell\nInfection Administer to patient TAA\nProduction TAA Production Host Cell\nInfection->TAA\nProduction Transgene expression Antigen\nPresentation Antigen Presentation TAA\nProduction->Antigen\nPresentation Endogenous pathway T-Cell\nActivation T-Cell Activation Antigen\nPresentation->T-Cell\nActivation Tumor Cell\nKilling Tumor Cell Killing T-Cell\nActivation->Tumor Cell\nKilling viral_antigen_presentation Viral Vector Viral Vector Host Cell Host Cell Viral Vector->Host Cell Infects Proteasome Proteasome Host Cell->Proteasome TAA gene expression & protein production MHC-I MHC Class I Proteasome->MHC-I Peptide processing & loading CD8 T-Cell CD8+ T-Cell (CTL) MHC-I->CD8 T-Cell Presents peptide & activates comparison_summary cluster_pros_dc Advantages of Peptide-Pulsed DCs cluster_cons_dc Disadvantages of Peptide-Pulsed DCs cluster_pros_vv Advantages of Viral Vectors cluster_cons_vv Disadvantages of Viral Vectors Peptide-Pulsed DCs Peptide-Pulsed DCs DC_Pro1 Highly Personalized Peptide-Pulsed DCs->DC_Pro1 DC_Con1 Complex & Costly Manufacturing Peptide-Pulsed DCs->DC_Con1 Viral Vectors Viral Vectors VV_Pro1 Highly Immunogenic Viral Vectors->VV_Pro1 VV_Con1 Potential for Anti-Vector Immunity Viral Vectors->VV_Con1 DC_Pro2 Good Safety Profile DC_Pro3 Bypasses Endogenous APC Dysfunction DC_Con2 Limited Scalability DC_Con3 Response Limited to Pulsed Peptides VV_Pro2 Scalable Manufacturing VV_Pro3 Potential for Broad Immune Response VV_Con2 Safety Concerns VV_Con3 Less Personalized (off-the-shelf)

References

Assessing the Purity of OVA Peptide (257-264) TFA: A Comparative Guide to HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical methods for assessing the purity of the widely used model epitope, OVA Peptide (257-264) TFA. Supported by experimental data and detailed protocols, this document serves as a practical resource for the robust quality control of synthetic peptides.

The OVA Peptide (257-264), with the sequence SIINFEKL, is a class I (Kb)-restricted peptide epitope of ovalbumin, extensively used in immunological research.[1][2] It is typically synthesized by solid-phase peptide synthesis (SPPS) and purified by reversed-phase HPLC, often supplied as a trifluoroacetate (B77799) (TFA) salt.[3] While HPLC is the primary method for purity analysis, a comprehensive assessment relies on orthogonal methods to identify and quantify a wider range of potential impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of synthetic peptides.[3] This technique separates the target peptide from impurities based on their hydrophobicity.

Experimental Protocol: RP-HPLC Analysis of OVA Peptide (257-264) TFA

Objective: To determine the purity of OVA Peptide (257-264) TFA by separating it from synthesis-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 215 nm, which is optimal for detecting the peptide bond.[3]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

Data Presentation: Expected HPLC Purity of Commercial OVA Peptide (257-264) TFA
Supplier CategoryTypical Purity Specification by HPLC (%)Common Impurities Detected by HPLC
Research Grade≥95%Truncated or deletion sequences from the SPPS process.
High Purity Grade≥98%Small amounts of incompletely deprotected peptides.
Custom Synthesis>99%Minimal impurities, often below the limit of detection.

Note: The data in this table are representative and can vary between suppliers and synthesis batches.

Orthogonal Methods for Comprehensive Purity Assessment

To gain a more complete understanding of peptide purity, it is essential to employ orthogonal methods that separate molecules based on different physicochemical principles.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the peptide and its impurities, confirming the identity of the target peptide and helping to characterize unknown peaks observed in the HPLC chromatogram.[3]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

  • Chromatography: Utilize the same RP-HPLC conditions as described above.

  • Mass Spectrometry: Acquire mass spectra in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., 300-2000 m/z).

  • Data Analysis: The expected monoisotopic mass for the free form of OVA Peptide (257-264) (C45H74N10O13) is approximately 962.55 Da. The protonated molecule [M+H]+ would be observed at an m/z of approximately 963.56. Impurities such as deletion sequences would have correspondingly lower molecular weights.

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the amino acid composition of the peptide and to quantify the net peptide content.[3][5] This is the only method that can accurately measure the amount of peptide in a lyophilized powder, which also contains water and counter-ions like TFA.[3]

Experimental Protocol: Amino Acid Analysis

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized to make them detectable.

  • Separation and Quantification: The derivatized amino acids are separated by ion-exchange chromatography or RP-HPLC and quantified by comparing their peak areas to those of known standards.

  • Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of OVA Peptide (257-264). The net peptide content is typically in the range of 70-90%.[3]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-mass ratio, offering a high-resolution separation that is orthogonal to HPLC.[4][6] It is particularly useful for resolving impurities that may co-elute with the main peptide peak in HPLC.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer with a pH that ensures the peptide and impurities are charged, for example, a phosphate (B84403) buffer at low pH.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: On-capillary UV detection at 214 nm.

Comparative Analysis of Purity Assessment Methods

MethodPrinciple of Separation/DetectionInformation ProvidedAdvantagesLimitations
RP-HPLC HydrophobicityRelative purity based on UV absorbance, retention time.[4]High resolution, robust, and widely available.[7]Does not provide molecular weight information; co-elution of impurities is possible.[7]
Mass Spectrometry (MS) Mass-to-charge ratioMolecular weight of the main peptide and impurities.[4]High sensitivity and specificity for identity confirmation.[3]Quantification can be challenging without appropriate standards.
Amino Acid Analysis (AAA) Ion-exchange or RP chromatography of constituent amino acidsAmino acid composition, net peptide content.[5]Provides an absolute measure of peptide quantity.[3]Destructive to the sample, can be time-consuming.
Capillary Electrophoresis (CE) Charge-to-mass ratioOrthogonal purity assessment, high separation efficiency.[4]High resolution for charged and polar molecules.[6]Lower loading capacity compared to HPLC.

Visualizing the Experimental and Logical Workflows

To further clarify the process of assessing peptide purity, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the different analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Peptide in Mobile Phase A start->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 215 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate end End calculate->end Final Purity Value

Caption: Experimental workflow for HPLC purity analysis of OVA Peptide (257-264) TFA.

Purity_Assessment_Logic cluster_primary Primary Analysis cluster_orthogonal Orthogonal Methods cluster_conclusion Final Assessment hplc HPLC (Relative Purity) conclusion Comprehensive Purity Profile hplc->conclusion ms Mass Spectrometry (Identity & Impurity ID) ms->conclusion aaa Amino Acid Analysis (Net Peptide Content) aaa->conclusion ce Capillary Electrophoresis (Orthogonal Purity) ce->conclusion

Caption: Logical relationship for comprehensive peptide purity assessment.

Conclusion

A thorough assessment of OVA Peptide (257-264) TFA purity requires a multi-faceted approach. While RP-HPLC is an indispensable tool for routine purity checks, orthogonal methods such as mass spectrometry, amino acid analysis, and capillary electrophoresis provide complementary and crucial information regarding peptide identity, net content, and the presence of co-eluting impurities. By integrating data from these diverse analytical techniques, researchers can ensure the quality and reliability of their synthetic peptides, leading to more robust and reproducible scientific outcomes.

References

A Researcher's Guide to Scrambled Peptide Controls for SIINFEKL Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Control Alternatives for Validating Antigen Specificity in Immunological Assays

For researchers in immunology and drug development, demonstrating the sequence-specific activity of the model peptide antigen, SIINFEKL, is paramount for the validation of experimental results. The gold standard for this purpose is the use of a scrambled peptide control. This guide provides a comprehensive comparison of scrambled peptides with other negative controls, supported by experimental data and detailed protocols for key immunological assays.

The Critical Role of a Scrambled Peptide Control

A scrambled peptide is synthesized with the same amino acid composition as the active peptide, in this case, SIINFEKL, but in a randomized sequence. This makes it the ideal negative control to ensure that the observed immune response is truly specific to the SIINFEKL sequence and not a result of non-specific effects related to the peptide's physicochemical properties, such as charge, hydrophobicity, or molecular weight.

One commercially available scrambled version of SIINFEKL is the peptide with the sequence FILKSINE . Other scrambled sequences have also been utilized in research, though the exact sequences are not always specified in publications. The fundamental principle is that a well-designed scrambled peptide should not bind to the H-2Kb MHC class I molecule and, consequently, should not elicit a response from SIINFEKL-specific T cells, such as those from OT-1 transgenic mice.

Performance Comparison: SIINFEKL vs. Scrambled Peptides

While the primary expectation is a lack of response to scrambled peptides, quantitative data from head-to-head comparisons in peer-reviewed literature is often summarized rather than presented in detail. The following tables are illustrative examples based on the common understanding and sporadic data points available, demonstrating the expected outcomes in key immunological assays.

Table 1: Comparative T-Cell Activation in ELISpot Assays

Peptide StimulantMean Spot Forming Units (SFU) per 10^6 Splenocytes (IFN-γ)Standard DeviationP-value (vs. SIINFEKL)
SIINFEKL 520± 45-
Scrambled Peptide (e.g., FILKSINE) 8± 3< 0.0001
No Peptide Control 5± 2< 0.0001

Note: Data are representative examples and will vary based on experimental conditions.

Table 2: Comparative Cytokine Production in Intracellular Cytokine Staining (ICS) Assays

Peptide Stimulant% of CD8+ T-cells Positive for IFN-γ% of CD8+ T-cells Positive for TNF-α
SIINFEKL 15.2%12.8%
Scrambled Peptide (e.g., FILKSINE) 0.3%0.2%
Unstimulated Control 0.1%0.1%

Note: Data are representative examples and will vary based on experimental conditions.

Table 3: Comparative Cytotoxicity in Chromium Release Assays

Effector:Target Ratio% Specific Lysis (SIINFEKL-pulsed targets)% Specific Lysis (Scrambled Peptide-pulsed targets)
50:1 78%3%
25:1 62%2%
12.5:1 45%1%
6.25:1 28%0%

Note: Data are representative examples and will vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the biological basis of these results, it is crucial to visualize the underlying molecular and cellular processes.

MHC Class I Antigen Presentation Pathway for SIINFEKL

The specific recognition of SIINFEKL by CD8+ T-cells is initiated by its presentation on MHC class I molecules on the surface of antigen-presenting cells (APCs) or target cells.

MHC_Class_I_Pathway MHC Class I Presentation of SIINFEKL cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Protein Exogenous Protein (Ovalbumin) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides SIINFEKL SIINFEKL Peptide Peptides->SIINFEKL Trimming TAP TAP Transporter SIINFEKL->TAP Peptide_Loading_Complex Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) TAP->Peptide_Loading_Complex Translocation MHC_I MHC Class I Molecule MHC_I->Peptide_Loading_Complex Loaded_MHC SIINFEKL-MHC I Complex Peptide_Loading_Complex->Loaded_MHC Peptide Loading Presented_MHC Presented SIINFEKL-MHC I Complex Loaded_MHC->Presented_MHC Transport to Cell Surface TCR T-Cell Receptor (TCR) on CD8+ T-Cell Presented_MHC->TCR Recognition & T-Cell Activation Experimental_Workflow Workflow for Comparing SIINFEKL and Scrambled Peptide cluster_preparation Preparation cluster_stimulation Stimulation cluster_assays Functional Assays Isolate_Splenocytes Isolate Splenocytes from OT-1 Mouse Co_culture Co-culture Splenocytes and Pulsed APCs Isolate_Splenocytes->Co_culture Prepare_APCs Prepare Antigen Presenting Cells (APCs) Pulse_APCs Pulse APCs with Peptides Prepare_APCs->Pulse_APCs Peptides Prepare SIINFEKL and Scrambled Peptide Solutions Peptides->Pulse_APCs Pulse_APCs->Co_culture ELISpot ELISpot (IFN-γ) Co_culture->ELISpot ICS Intracellular Cytokine Staining (IFN-γ, TNF-α) Co_culture->ICS Cytotoxicity Cytotoxicity Assay (e.g., Chromium Release) Co_culture->Cytotoxicity

Unmasking the "Salt Effect": A Comparative Guide to TFA vs. Acetate Salts of OVA Peptide in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of peptide salt form is a critical, yet often overlooked, variable that can significantly impact the outcome of functional assays. While trifluoroacetate (B77799) (TFA) is a common counterion used during peptide synthesis and purification, its presence can introduce unintended biological effects. This guide provides a comprehensive comparison of TFA and acetate (B1210297) salts of immunogenic peptides, like those derived from ovalbumin (OVA), and offers supporting experimental data and detailed protocols to aid in the selection of the most appropriate salt form for your research.

The use of synthetic peptides in immunology research, particularly for studying T-cell responses, is fundamental. However, the seemingly minor detail of the peptide's salt form can have profound consequences. Peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent, resulting in the final product being a TFA salt. While effective for purification, residual TFA can be cytotoxic and immunomodulatory, potentially leading to misleading or artifactual results in sensitive functional assays.[1][2] The alternative, an acetate salt, is generally considered more biologically benign and is often the preferred choice for in vivo and in vitro functional studies.[3]

The Impact of Counterions: In Vivo Evidence

A pivotal study by Boullerne et al. highlights the significant in vivo consequences of the peptide salt form. The study investigated the encephalitogenic activity of the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55, a key tool in inducing experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. When comparing the TFA and acetate salts of the MOG peptide, a notable difference in disease onset was observed.

Peptide Salt FormAverage Day of Disease Onset
MOG35-55 TFA Salt~12 days
MOG35-55 Acetate Salt~17 days

Table 1: Comparison of EAE onset in mice immunized with MOG35-55 peptide in different salt forms. The TFA salt of the MOG peptide induced an earlier onset of clinical signs of EAE by approximately 5 days compared to the acetate salt, although the overall disease incidence and severity were similar between the two groups.[1][4][5]

This in vivo data strongly suggests that the TFA counterion itself can influence the inflammatory response, accelerating the onset of autoimmune disease.[1][4][5] This pro-inflammatory potential of TFA underscores the importance of considering the salt form, especially in studies where subtle immunological responses are being measured.

In Vitro Functional Assays: The Case for Acetate

While direct quantitative in vitro comparisons of TFA and acetate salts of OVA peptides in functional assays are not extensively published, the general consensus in the scientific community is to switch to an acetate or other biologically compatible salt form for cell-based assays.[1][3] The rationale is to eliminate any potential confounding effects of TFA, which has been reported to inhibit cell proliferation at certain concentrations.[1]

To ensure the reliability and reproducibility of in vitro functional data, it is highly recommended to perform a salt exchange from TFA to acetate. The following sections provide detailed protocols for key functional assays to assess the immunogenicity of an OVA peptide, with the strong recommendation that the acetate salt form be used.

Experimental Protocols

Peptide Salt Exchange

Prior to conducting functional assays, it is recommended to exchange the TFA counterion for acetate. This can be achieved through repeated lyophilization from a dilute acetic acid solution or by using ion-exchange chromatography.

Workflow for Peptide Salt Exchange:

G cluster_0 Peptide Salt Exchange Protocol start Start with TFA salt of OVA peptide dissolve Dissolve peptide in 10% aqueous acetic acid start->dissolve lyophilize1 Lyophilize overnight dissolve->lyophilize1 repeat Repeat dissolve and lyophilize steps 2-3 times lyophilize1->repeat final Reconstitute final acetate salt peptide in sterile water or buffer repeat->final end Peptide ready for functional assays final->end

Caption: A simplified workflow for exchanging the TFA salt of a peptide to the acetate salt form.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of antigen-specific T-cells in response to the OVA peptide.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from immunized mice or human donors.

  • CFSE Labeling: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE) dye.

  • Cell Culture: Co-culture the CFSE-labeled PBMCs with the OVA peptide (acetate salt) at various concentrations. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the cells for 5-7 days.

  • Staining: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer. Proliferation is measured by the dilution of the CFSE dye in the T-cell populations.

Experimental Workflow for CFSE T-Cell Proliferation Assay:

G cluster_1 CFSE T-Cell Proliferation Assay isolate Isolate PBMCs label_cfse Label cells with CFSE isolate->label_cfse culture Co-culture with OVA peptide (acetate salt) label_cfse->culture incubate Incubate for 5-7 days culture->incubate stain_abs Stain with T-cell marker antibodies incubate->stain_abs analyze Analyze by flow cytometry stain_abs->analyze

Caption: Workflow for assessing T-cell proliferation in response to an OVA peptide using CFSE dilution.

Cytokine Release Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-4).

  • Cell Plating: Add PBMCs or purified T-cells to the wells.

  • Stimulation: Add the OVA peptide (acetate salt) to stimulate the cells. Include appropriate controls.

  • Incubation: Incubate the plate for 18-24 hours.

  • Detection: Lyse the cells and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: Add a substrate that precipitates upon enzymatic cleavage, forming a spot at the location of the cytokine-secreting cell.

  • Analysis: Count the spots using an ELISpot reader.

Signaling Pathway Leading to T-Cell Activation and Cytokine Secretion:

G cluster_2 T-Cell Activation Pathway APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Peptide-MHC Signal Signal Transduction Cascade TCR->Signal Transcription Transcription Factor Activation (e.g., NF-κB, AP-1) Signal->Transcription Gene Cytokine Gene Transcription Transcription->Gene Cytokine Cytokine Secretion Gene->Cytokine

Caption: Simplified signaling pathway from antigen presentation to T-cell cytokine secretion.

Conclusion and Recommendations

The choice of peptide salt form is a critical parameter in the design of functional immunological assays. The available evidence strongly indicates that TFA, a common remnant from peptide synthesis, can have direct biological effects, including the potential to modulate inflammatory responses. For this reason, it is highly recommended that researchers and drug development professionals utilize peptides in a more biologically inert salt form, such as acetate, for all in vitro and in vivo functional studies. By providing detailed experimental protocols, this guide aims to facilitate the generation of more reliable and reproducible data in the field of immunology. When publishing, it is crucial to report the salt form of the peptide used to ensure the transparency and reproducibility of the research.

References

Safety Operating Guide

Proper Disposal of OVA Peptide(257-264) TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of OVA Peptide(257-264) TFA as hazardous chemical waste, primarily due to the corrosive nature of the trifluoroacetic acid (TFA) salt. Adherence to stringent disposal protocols is critical for laboratory safety and environmental compliance. Under no circumstances should this material be disposed of down the sanitary sewer. All waste, including contaminated personal protective equipment (PPE) and labware, must be segregated for collection by a certified hazardous waste management service.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to consult the product's Safety Data Sheet (SDS). The following is a summary of essential safety measures:

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationPurpose
Eye Protection Tight-sealing safety goggles and a face shield.Protects against splashes and aerosols that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to severe burns and irritation.
Body Protection A fully buttoned lab coat and appropriate protective clothing.Shields skin from accidental spills.

Engineering Controls: The laboratory environment must be equipped to handle hazardous materials safely.

ControlRequirementPurpose
Ventilation All handling of this compound must occur within a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors or aerosols.
Emergency Stations Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.Provides immediate decontamination in case of accidental exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. This protocol covers all forms of waste generated from the use of this peptide.

1. Waste Segregation:

  • Do not dispose of this compound down the drain. [1][2]

  • All waste containing this peptide, whether in solid or liquid form, must be treated as hazardous waste.[1][2][3]

  • Keep this waste stream separate from other incompatible waste types, such as bases, strong oxidizing agents, and metals.[1][2]

2. Waste Collection and Containment:

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container made of a compatible material such as glass or polyethylene.[1][4]

  • Solid Waste: Dispose of all contaminated labware, including pipette tips, vials, and gloves, in a separate, clearly labeled hazardous waste container.[3][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Trifluoroacetic Acid Waste".[1][4] Avoid using abbreviations.[4]

  • Closure: Ensure the waste container is always tightly sealed when not in use to prevent spills and the release of vapors.[2][4]

3. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[1]

  • The storage location should be a designated satellite accumulation area, as defined by your institution's Environmental Health & Safety (EH&S) department.[4]

4. Final Disposal:

  • Contact your institution's EH&S department to arrange for the collection and disposal of the hazardous waste.[2][3]

  • Follow all institutional protocols for waste pickup requests.[2][3]

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and decisive action is required to mitigate risks.

Minor Spills (<500 mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.[1]

Major Spills (>500 mL) or Any Spill Outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory.[4]

  • Alert: Activate the fire alarm and call emergency services (e.g., 911), providing details of the chemical spill.[4]

  • Secure: Close the laboratory doors and post a warning sign.[4]

  • Do Not Re-enter: Await the arrival and instructions of trained emergency personnel.[4]

Personnel Exposure:

  • Eyes: Immediately flush with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin: Remove contaminated clothing and rinse the affected area thoroughly under a safety shower for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[2]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Disposal start Start: Generation of This compound Waste segregate Segregate Waste (Solid & Liquid) start->segregate contain_liquid Collect Liquid Waste in Labeled, Compatible Container segregate->contain_liquid contain_solid Collect Solid Waste in Labeled, Leak-Proof Container segregate->contain_solid store Store Sealed Containers in Designated Satellite Area contain_liquid->store contain_solid->store contact_ehs Contact Environmental Health & Safety (EH&S) store->contact_ehs pickup Scheduled Waste Pickup by EH&S contact_ehs->pickup end End: Final Disposal by Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety Protocols

Interrelation of Safety and Disposal Protocols sds Safety Data Sheet (SDS) ppe Personal Protective Equipment (PPE) sds->ppe eng_controls Engineering Controls (Fume Hood, Eyewash) sds->eng_controls handling Safe Handling Procedures sds->handling disposal Proper Disposal Protocol sds->disposal emergency Emergency Response (Spills & Exposure) sds->emergency ppe->handling eng_controls->handling handling->disposal handling->emergency compliance Regulatory Compliance & Personnel Safety disposal->compliance emergency->compliance

Caption: Logical flow from core documentation to safety and compliance.

References

Personal protective equipment for handling OVA Peptide(257-264) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling OVA Peptide (257-264) TFA. The presence of Trifluoroacetic acid (TFA) as a salt requires stringent adherence to safety protocols due to its corrosive nature.

I. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling OVA Peptide (257-264) TFA to minimize exposure and ensure personal safety.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesNitrile, butyl rubber, or Viton gloves are recommended.[1] Always inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA properly fitting lab coat is the minimum requirement.[1] For larger quantities, a corrosion-proof apron is advised.
Respiratory Protection Chemical Fume HoodAll handling of OVA Peptide (257-264) TFA, especially during reconstitution, must be conducted in a certified chemical fume hood.[1][4]
Footwear Closed-Toed ShoesRequired to protect against accidental spills.[1]

II. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of OVA Peptide (257-264) TFA from reception to use.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is certified and functioning correctly before starting any work.[1]

  • Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Prepare all necessary materials, including the lyophilized peptide, appropriate sterile solvent (e.g., DMSO, sterile water), calibrated micropipettes with sterile tips, and sterile, low-adhesion microcentrifuge tubes.[2][5]

2. Reconstitution of Lyophilized Peptide:

  • Before opening, allow the vial of lyophilized OVA Peptide (257-264) TFA to equilibrate to room temperature to prevent condensation.[2]

  • Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]

  • Inside a chemical fume hood, carefully open the vial.

  • Using a calibrated pipette, add the calculated volume of the appropriate sterile solvent to the vial to achieve the desired stock concentration.[2]

  • Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.[2][5]

3. Storage of Peptide Solutions:

  • For short-term storage, keep the reconstituted peptide solution at 2-8°C.[5]

  • For long-term storage, aliquot the solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes and store at -20°C or colder.[5][6]

  • Avoid repeated freeze-thaw cycles.[5]

III. Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[1][7] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and rinse the affected area thoroughly with water for at least 15 minutes, using a safety shower if necessary.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area.[8] For small spills, use an appropriate absorbent material, and double-bag the waste in clear plastic bags for chemical waste collection.[8] For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.[8]

IV. Disposal Plan

All waste generated from handling OVA Peptide (257-264) TFA must be treated as hazardous waste due to the presence of TFA.

  • Solid Waste: All contaminated solid waste, including empty vials, pipette tips, and gloves, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the peptide and TFA must be collected in a sealed, properly labeled, and compatible hazardous waste container.[8]

  • Disposal: Do not pour any waste down the drain.[4][8] Arrange for hazardous waste pickup through your institution's EH&S department.[8]

V. Workflow for Safe Handling of OVA Peptide (257-264) TFA

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_equilibrate Equilibrate Vial to Room Temp prep_materials->handle_equilibrate handle_centrifuge Centrifuge Vial handle_equilibrate->handle_centrifuge handle_reconstitute Reconstitute Peptide handle_centrifuge->handle_reconstitute storage_short Short-term (2-8°C) handle_reconstitute->storage_short storage_aliquot Aliquot for Long-term handle_reconstitute->storage_aliquot disp_solid Collect Solid Waste handle_reconstitute->disp_solid disp_liquid Collect Liquid Waste handle_reconstitute->disp_liquid storage_short->disp_liquid storage_long Long-term (-20°C) storage_long->disp_liquid storage_aliquot->storage_long disp_pickup Arrange Hazardous Waste Pickup disp_solid->disp_pickup disp_liquid->disp_pickup

Caption: Workflow for handling OVA Peptide (257-264) TFA.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.